Phenyltriallylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl-tris(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Si/c1-4-12-16(13-5-2,14-6-3)15-10-8-7-9-11-15/h4-11H,1-3,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCLQSLLAYLBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](CC=C)(CC=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369795 | |
| Record name | PHENYLTRIALLYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2633-57-0 | |
| Record name | PHENYLTRIALLYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triallyl(phenyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of Phenyltriallylsilane via Grignard Reagents: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of phenyltriallylsilane, a versatile organosilane, through the use of Grignard reagents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles, reaction mechanisms, and practical execution of this important organometallic transformation. We will explore the nuances of preparing the allyl Grignard reagent, its subsequent reaction with a phenylchlorosilane precursor, and the critical parameters that govern the success of the synthesis. This guide emphasizes not only the procedural steps but also the underlying chemical principles to empower researchers with the knowledge to optimize, troubleshoot, and adapt this methodology for their specific applications.
Introduction: The Significance of this compound
This compound is an organosilane of significant interest in organic synthesis and materials science. Its unique molecular architecture, featuring a phenyl group and three reactive allyl moieties attached to a central silicon atom, imparts a valuable combination of thermal stability, reactivity, and versatility. The allyl groups serve as functional handles for a variety of subsequent transformations, including cross-linking reactions to form silicone-based polymers with enhanced mechanical strength and thermal resilience.[1] Consequently, this compound is a key precursor in the development of advanced coatings, adhesives, sealants, and composite materials.[1] In the realm of organic synthesis, it functions as a versatile reagent for the creation of complex molecular structures, with potential applications in the pharmaceutical and agrochemical industries.[1]
The Grignard reaction, a cornerstone of organometallic chemistry, offers a robust and adaptable method for the formation of carbon-silicon bonds. This guide will focus on the synthesis of this compound by reacting an allyl Grignard reagent with a suitable phenyl-substituted chlorosilane, a pathway that is both efficient and scalable.
The Heart of the Matter: The Grignard Reaction Mechanism
The synthesis of this compound via the Grignard approach is a two-stage process, each with its own mechanistic intricacies.
Formation of the Allyl Grignard Reagent
The first critical step is the formation of the allyl Grignard reagent, typically allylmagnesium bromide. This is achieved by reacting allyl bromide with magnesium metal in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The mechanism of Grignard reagent formation is believed to involve single electron transfer (SET) from the magnesium surface to the alkyl halide, leading to the formation of a radical anion that subsequently fragments and reacts with Mg(I) species to form the organomagnesium compound.
A key challenge in the synthesis of allyl Grignard reagents is the competing Wurtz-type coupling reaction, which leads to the formation of 1,5-hexadiene, a dimeric byproduct.[2] This side reaction can be minimized by using a large excess of magnesium turnings and maintaining a low reaction temperature (below 0 °C).[2]
Nucleophilic Substitution on the Silane Center
Once formed, the allyl Grignard reagent acts as a potent nucleophile. The carbon atom bonded to the magnesium possesses significant carbanionic character and readily attacks the electrophilic silicon center of the phenylchlorosilane precursor (e.g., trichlorophenylsilane). This reaction proceeds via a nucleophilic substitution mechanism, where the allyl group displaces a chloride leaving group. Given that trichlorophenylsilane has three chlorine atoms, the reaction proceeds in a stepwise manner, with three equivalents of the allyl Grignard reagent required for the complete formation of this compound.
The choice of solvent can influence the reactivity of the Grignard reagent. While diethyl ether is a traditional solvent, THF can enhance the rate of substitution due to its superior ability to solvate the magnesium cation.[3]
Reactant and Product Profile: A Quantitative Overview
A thorough understanding of the physicochemical properties of the reactants and the final product is paramount for successful synthesis, purification, and handling.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) | Key Hazards |
| Allyl Bromide | C₃H₅Br | 120.98 | 71 | 1.398 | 1.469 | Flammable, Lachrymator, Toxic |
| Magnesium Turnings | Mg | 24.31 | N/A | 1.74 | N/A | Flammable solid |
| Trichlorophenylsilane | C₆H₅Cl₃Si | 211.55 | 201 | 1.321 | 1.523 | Corrosive, Reacts with water |
| Diethyl Ether (solvent) | C₄H₁₀O | 74.12 | 34.6 | 0.713 | 1.353 | Highly flammable, Peroxide former |
| Tetrahydrofuran (THF) (solvent) | C₄H₈O | 72.11 | 66 | 0.889 | 1.407 | Highly flammable, Peroxide former |
| This compound (Product) | C₁₅H₂₀Si | 228.41 | 275 | 0.92 | 1.53 | To be handled with care |
Experimental Protocols: A Step-by-Step Guide
Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.
Preparation of Allylmagnesium Bromide (Grignard Reagent)
This protocol is adapted from established procedures for the synthesis of allyl Grignard reagents.[2]
Materials:
-
Magnesium turnings (in excess)
-
Allyl bromide, freshly distilled
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
Three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
Procedure:
-
Place the magnesium turnings in the flame-dried three-necked flask under a stream of dry nitrogen.
-
Add a small crystal of iodine to the flask.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.
-
Prepare a solution of allyl bromide in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the allyl bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle boiling of the solvent is observed. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. To minimize the formation of 1,5-hexadiene, it is crucial to maintain the reaction temperature below the boiling point of the ether.[2]
-
After the addition is complete, stir the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent. The resulting greyish solution of allylmagnesium bromide is now ready for the next step.
Synthesis of this compound
This protocol is based on the general procedure for the reaction of Grignard reagents with chlorosilanes.[3]
Materials:
-
Allylmagnesium bromide solution (prepared in step 4.1)
-
Trichlorophenylsilane
-
Anhydrous diethyl ether or THF
-
Three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet.
Procedure:
-
In a separate flame-dried three-necked flask under a nitrogen atmosphere, prepare a solution of trichlorophenylsilane in anhydrous diethyl ether or THF.
-
Cool the trichlorophenylsilane solution in an ice bath.
-
Transfer the prepared allylmagnesium bromide solution to the dropping funnel.
-
Add the Grignard reagent dropwise to the stirred solution of trichlorophenylsilane. An exothermic reaction will occur. Maintain the reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the excess Grignard reagent and hydrolyze the magnesium salts.
-
Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude this compound can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure, guided by the known boiling point of 275 °C at atmospheric pressure.[1]
Visualizing the Process: Workflow and Reaction Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Scheme
Caption: Overall reaction for this compound synthesis.
Conclusion: A Powerful Synthetic Tool
The synthesis of this compound using Grignard reagents is a classic yet highly relevant transformation that provides access to a valuable building block for both academic research and industrial applications. This guide has provided a detailed roadmap for this synthesis, from the fundamental mechanistic principles to a practical, step-by-step experimental protocol. By understanding the critical parameters, such as the purity of reagents, reaction temperature, and solvent effects, researchers can confidently and efficiently produce this versatile organosilane. The ability to troubleshoot and optimize this procedure will undoubtedly facilitate further innovations in the fields of polymer chemistry, materials science, and organic synthesis.
References
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Organic Syntheses. Procedure for the preparation of allylmagnesium bromide. [Link]
-
Wikipedia. Allylmagnesium bromide. [Link]
-
Gelest, Inc. PHENYLTRICHLOROSILANE. [Link]
-
Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]
-
Chemcasts. Thermophysical Properties of trichloro(phenyl)silane. [Link]
-
Wikipedia. Trichlorophenylsilane. [Link]
Sources
Phenyltriallylsilane: A Comprehensive Technical Guide for Advanced Material Applications
An In-depth Exploration of Synthesis, Reactivity, and Applications in Polymer Science and Organic Synthesis
Phenyltriallylsilane, a unique organosilicon compound, stands at the intersection of organic synthesis and material science. Its hybrid structure, featuring a stabilizing phenyl group and three reactive allyl functionalities, makes it a versatile precursor for a new generation of advanced materials. This guide offers a deep dive into the core characteristics of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to harness its full potential. We will explore its synthesis, characteristic reactions, and established applications, with a focus on the causal relationships that underpin its utility in the laboratory and in industry.
Core Properties and Identification
A foundational understanding of this compound begins with its fundamental physicochemical properties, which are crucial for its handling, characterization, and application.
| Property | Value |
| CAS Number | 2633-57-0[1] |
| Molecular Formula | C₁₅H₂₀Si[1] |
| Molecular Weight | 228.41 g/mol [1] |
| Appearance | Colorless to slightly yellow liquid[1] |
| Density | 0.92 g/mL[1] |
| Boiling Point | 275 °C (lit.)[1] |
| Refractive Index (n20D) | 1.53[1] |
Synthesis of this compound: A Mechanistic Approach
The most common and efficient laboratory-scale synthesis of this compound involves the reaction of a suitable phenylsilane precursor with an allyl-containing Grignard reagent. The choice of precursor is critical; Phenyltrichlorosilane (C₆H₅SiCl₃) is the most logical starting material due to the three reactive chloro groups that can be readily displaced.
The synthesis hinges on the nucleophilic character of the allylmagnesium bromide, which attacks the electrophilic silicon center of the Phenyltrichlorosilane. The reaction proceeds via a stepwise substitution of the chloride ions.
Proposed Synthetic Pathway
Caption: Proposed Grignard reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the synthesis of similar organosilanes via Grignard reactions.
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas (argon or nitrogen) line. All glassware must be rigorously dried to prevent quenching of the Grignard reagent.
-
Reagent Preparation: The flask is charged with a solution of Phenyltrichlorosilane in anhydrous tetrahydrofuran (THF).
-
Reaction Execution: A solution of allylmagnesium bromide in THF is added dropwise to the stirred Phenyltrichlorosilane solution at 0 °C (ice bath). The rate of addition is controlled to maintain a gentle reflux. The causality here is to manage the exothermicity of the reaction and prevent side reactions.
-
Reaction Completion and Quench: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete substitution. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step hydrolyzes any remaining Grignard reagent and precipitates magnesium salts.
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the three allyl groups, which can participate in a variety of addition reactions. The phenyl group, in contrast, is relatively inert under typical reaction conditions and primarily serves to modulate the electronic properties of the silicon center and enhance the thermal stability of resulting polymers.
Hydrosilylation and Crosslinking of Silicone Elastomers
A primary application of this compound is as a crosslinking agent in the curing of silicone elastomers.[1] This process, known as hydrosilylation, involves the platinum-catalyzed addition of a silicon-hydride (Si-H) bond across the allyl C=C double bond.
This reaction is highly efficient and forms stable carbon-silicon bonds, creating a robust three-dimensional network that transforms liquid silicone polymers into solid, elastic materials.[2][3] The phenyl group on the crosslinker is known to enhance the thermal stability of the final cured silicone rubber.
Caption: General workflow for the preparation of a silicone elastomer via hydrosilylation.
Electrophilic Substitution Reactions
The double bonds of the allyl groups in this compound are electron-rich and can react with a range of electrophiles. The silicon atom exerts a powerful directing effect, known as the β-silicon effect, which stabilizes a positive charge on the carbon atom beta to the silicon. This leads to a highly regioselective reaction where the electrophile adds to the terminal carbon (the γ-carbon) of the allyl group, followed by elimination of the silyl group. This reactivity makes allylsilanes, including this compound, valuable reagents in organic synthesis for the construction of complex carbon skeletons.
Safety and Handling
According to the Safety Data Sheet (SDS), this compound is a flammable liquid and vapor (H226) and is harmful if swallowed (H302). It may also cause damage to organs through prolonged or repeated exposure (H373). Therefore, appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.
Conclusion
This compound is a multifunctional molecule with significant potential in materials science and organic synthesis. Its ability to act as a thermally stable crosslinking agent is of particular importance in the silicone industry. Furthermore, the predictable reactivity of its allyl groups offers opportunities for the synthesis of complex organic molecules. A thorough understanding of its synthesis, reactivity, and handling is paramount for any researcher aiming to incorporate this versatile compound into their work.
References
-
Wang, Z., Xiang, H., Liu, J., & Chen, Y. (2019). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. Communications Chemistry, 2(1), 1-8. [Link]
-
Chen, J., Chen, Y., & Li, Z. (2018). How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. Polymers, 10(12), 1363. [Link]
-
Dietrich, K., Huhn, J., & Stohrer, J. (2017). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers, 9(10), 505. [Link]
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Nishiyama, H. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. Chemical Communications, 51(15), 3218-3232. [Link]
-
Wacker Chemie AG. Crosslinking and modification of silicones. [Link]
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Luchkin, S. Y., & Ananikov, V. P. (2017). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 9(12), 703. [Link]
-
Kim, J. H., Kim, J. H., & Kim, J. C. (2019). Facile Functionalization of Poly(Dimethylsiloxane) Elastomer by Varying Content of Hydridosilyl Groups in a Crosslinker. Polymers, 11(11), 1845. [Link]
-
Manoso, A. S., & DeShong, P. (2004). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. The Journal of Organic Chemistry, 69(22), 7449-7453. [Link]
- Google Patents. CN101875663A - Preparation method and device of phenyl trichlorosilane.
-
Huang, Y., et al. (2024). Progress in the Production of Phenyltrichlorosilane via Gas Phase Condensation Method. Journal of Chemical Engineering & Process Technology, 15(5), 1-7. [Link]
- Google Patents.
Sources
Phenyltriallylsilane: A Comprehensive Health and Safety Guide for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Phenyltriallylsilane, a versatile organosilicon compound, is a valuable asset in a multitude of research and industrial applications, from polymer synthesis to surface modification.[1] Its unique trifunctional allyl structure allows for complex molecular architectures, making it a key component in the development of advanced materials. However, the same reactivity that makes this compound so useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed overview of the health and safety considerations for this compound, designed to empower researchers to work with this compound in a safe and informed manner.
Chemical and Physical Identity
A clear understanding of the fundamental properties of this compound is the first step in safe handling.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Triallyl(phenyl)silane |
| CAS Number | 2633-57-0 |
| Molecular Formula | C₁₅H₂₀Si |
| Molecular Weight | 228.41 g/mol |
| Appearance | Colorless to slightly yellow liquid[1] |
| Density | 0.92 g/mL[1] |
| Boiling Point | 275 °C (lit.)[1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary health hazards are summarized below.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [2]
Signal Word: Warning
Hazard Pictograms:
-
GHS07: Exclamation Mark
It is imperative that all personnel handling this compound are fully aware of these hazards and the associated precautionary measures.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to minimize the risk of exposure and ensure a safe laboratory environment.
Engineering Controls
The primary line of defense against exposure is the use of appropriate engineering controls.
-
Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood to prevent the inhalation of vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential airborne contaminants.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and vapor.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before each use.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Storage Requirements
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.
-
Ignition Sources: Store away from heat, sparks, and open flames.
Reactivity and Stability
Understanding the chemical reactivity of this compound is essential for preventing hazardous situations.
-
Stability: The compound is generally stable under recommended storage conditions.
-
Allyl Group Reactivity: The three allyl groups are susceptible to polymerization, especially in the presence of radical initiators, peroxides, or certain metal catalysts. This can lead to a rapid and exothermic reaction.
-
Hydrolysis: While generally stable, prolonged contact with moisture may lead to slow hydrolysis.
-
Thermal Decomposition: At elevated temperatures, this compound can decompose. While specific data for this compound is limited, the thermal decomposition of other allylsilanes is known to produce volatile and potentially flammable byproducts. Studies on similar compounds suggest that cleavage of the carbon-silicon bond can occur.[3]
First-Aid Measures
In the event of an exposure, immediate and appropriate first-aid is critical.
-
Inhalation: If vapors are inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if respiratory irritation persists.
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
In the event of a fire involving this compound, the following measures should be taken.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, foam, or a water spray.
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may spread the fire.
-
Specific Hazards Arising from the Chemical: Combustion may produce carbon oxides (CO, CO₂), silicon oxides, and other toxic fumes. Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
Prompt and correct action in the event of a spill is crucial to prevent the spread of contamination and minimize exposure.
-
Small Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert material, such as vermiculite, sand, or earth.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
Toxicological Information
-
Acute Toxicity: Harmful if swallowed. The oral route is a significant concern.
-
Skin Corrosion/Irritation: Causes skin irritation upon contact.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Sensitization: May cause respiratory irritation.
No data is currently available regarding carcinogenicity, mutagenicity, or reproductive toxicity. As a matter of good laboratory practice, exposure should always be minimized.
Ecological Information
Data on the environmental fate and ecotoxicity of this compound is limited. As with any chemical, releases to the environment should be avoided. It is expected that the compound would be harmful to aquatic life. Proper disposal of waste is essential to prevent environmental contamination.
Disposal Considerations
All waste containing this compound must be handled as hazardous waste.
-
Waste Disposal: Dispose of in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated Packaging: Contaminated containers should be treated as the product itself and disposed of accordingly.
Conclusion
This compound is a valuable chemical for innovation in materials science and organic synthesis. By understanding its hazards and adhering to the safety protocols outlined in this guide, researchers can mitigate the risks and harness the full potential of this versatile compound. A culture of safety, grounded in knowledge and preparedness, is the cornerstone of responsible scientific advancement.
References
Phenyltriallylsilane: A Technical Guide to Thermal Stability and Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Phenyltriallylsilane (PTAS) is a versatile organosilicon compound distinguished by its unique molecular architecture, which features a central silicon atom bonded to a phenyl group and three reactive allyl groups. This structure imparts a valuable combination of thermal stability, conferred by the aromatic phenyl ring, and high reactivity from the pendant allyl functionalities. This guide provides a comprehensive technical overview of the thermal properties and chemical behavior of PTAS. It details standardized methodologies for assessing thermal stability, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and explores its primary reaction pathway, hydrosilylation, which is fundamental to its application in advanced polymer synthesis. The protocols and mechanistic insights presented herein are intended to equip researchers and development professionals with the foundational knowledge required to effectively utilize PTAS in the creation of high-performance materials.
Introduction to this compound
This compound (PTAS) is an organosilane monomer of significant interest in materials science and polymer chemistry. Its structure is key to its functionality; the phenyl group provides a degree of thermal stability and hydrophobicity, while the three allyl groups (CH₂=CH-CH₂-) serve as active sites for polymerization and cross-linking.[1] This dual nature allows PTAS to be used as a critical building block or additive in the synthesis of specialized silicones, resins, and composites. Its ability to form robust, cross-linked polymer networks makes it an ideal candidate for applications demanding high mechanical strength and thermal endurance, such as in coatings, adhesives, and advanced composites.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. This data is essential for handling, process design, and reaction modeling.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀Si | [3] (Chem-Impex) |
| Molecular Weight | 228.41 g/mol | [3] (Chem-Impex) |
| Appearance | Colorless to slightly yellow liquid | [3] (Chem-Impex) |
| Boiling Point | 275 °C (lit.) | [3] (Chem-Impex) |
| Density | 0.92 g/mL | [3] (Chem-Impex) |
| Refractive Index (n20D) | 1.53 | [3] (Chem-Impex) |
| CAS Number | 2633-57-0 | [3] (Chem-Impex) |
Thermal Stability Analysis
The thermal stability of an organosilicon precursor like PTAS is a critical parameter that dictates its processing window and the performance of the final material under thermal stress. The Si-C and Si-Si bonds, combined with the stable phenyl group, provide a robust molecular core. However, the allyl groups can be susceptible to thermally induced reactions.
3.1 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary method for determining the onset of thermal decomposition.[4] For PTAS, a typical TGA scan would show minimal mass loss at lower temperatures, followed by a significant mass loss step indicating the temperature range of its decomposition. The presence of aromatic groups generally enhances thermal stability.[1]
3.2 Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material.[5][6] For a reactive monomer like PTAS, DSC can detect exothermic events, such as thermally initiated polymerization of the allyl groups. This provides insight into the curing behavior and the energy released during cross-linking reactions.[7] The glass transition temperature (Tg) of polymers derived from PTAS can also be determined, which is crucial for understanding the mechanical properties of the final material at different temperatures.[8][9]
3.3 Experimental Protocol: TGA Analysis of this compound
This protocol outlines a standardized procedure for evaluating the thermal stability of PTAS.
Objective: To determine the onset decomposition temperature and degradation profile of this compound.
Instrumentation: Thermogravimetric Analyzer (e.g., Mettler Toledo TGA 2, TA Instruments Q500).[4]
Methodology:
-
Sample Preparation: Place 5-10 mg of this compound into a clean, tared alumina or platinum crucible.
-
Instrument Setup:
-
Place the crucible onto the TGA balance mechanism.
-
Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min to prevent oxidative degradation.[4]
-
-
Thermal Program:
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.
-
Identify the temperature of maximum decomposition rate (T_max) from the first derivative of the TGA curve (DTG curve).
-
Workflow for Thermal Stability Assessment
Caption: Workflow for TGA and DSC analysis of PTAS.
Chemical Reactivity
The reactivity of this compound is dominated by its three allyl groups, which readily participate in addition reactions across their C=C double bonds. This makes PTAS an excellent cross-linking agent and monomer for polymerization.
4.1 Hydrosilylation
Hydrosilylation is the most significant reaction for PTAS, forming the basis of many of its industrial applications.[11] It involves the addition of a silicon-hydride (Si-H) bond across the double bond of the allyl group, typically catalyzed by a platinum complex like Karstedt's or Speier's catalyst.[12][13] This reaction is highly efficient and results in the formation of a stable silicon-carbon bond, leading to the creation of silicone networks and polymers.[14]
The reaction proceeds via an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the allyl group.[11]
General Reaction: R₃Si-H + CH₂=CH-CH₂-Si(Ph)(CH₂CH=CH₂)₂ → R₃Si-CH₂-CH₂-CH₂-Si(Ph)(CH₂CH=CH₂)₂
4.2 Catalytic Mechanism: The Chalk-Harrod Mechanism
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[11][12] It involves a catalytic cycle with a platinum(0) active species.
The key steps are:
-
Oxidative Addition: The hydrosilane (R₃Si-H) adds to the platinum(0) catalyst, forming a Pt(II) intermediate with hydride and silyl ligands.
-
Olefin Coordination: The allyl group of PTAS coordinates to the platinum center.
-
Migratory Insertion: The allyl group inserts into the Pt-H bond. This is often the rate-determining step and dictates the regioselectivity.
-
Reductive Elimination: The final Si-C bond is formed, releasing the alkylsilane product and regenerating the platinum(0) catalyst.
Chalk-Harrod Mechanism for Hydrosilylation
Caption: Catalytic cycle of the Chalk-Harrod mechanism.
4.3 Experimental Protocol: Platinum-Catalyzed Hydrosilylation of PTAS
This protocol describes the synthesis of a cross-linked polysiloxane network using PTAS and a hydrosilane crosslinker, 1,1,3,3-Tetramethyldisiloxane (TMDS).
Objective: To synthesize a cross-linked polymer via hydrosilylation.
Materials:
-
This compound (PTAS)
-
1,1,3,3-Tetramethyldisiloxane (TMDS)
-
Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex), 2% solution in xylene
-
Anhydrous Toluene (solvent)
-
Three-neck round-bottom flask with condenser, magnetic stirrer, and nitrogen inlet.
Methodology:
-
Setup: Assemble the glassware and ensure it is dry. Purge the system with nitrogen.
-
Reagent Charging:
-
To the flask, add this compound (1 equivalent) and anhydrous toluene.
-
Begin stirring and add 1,1,3,3-Tetramethyldisiloxane (1.5 equivalents, based on a 2:3 molar ratio of Si-H to allyl groups).
-
-
Catalyst Addition:
-
Warm the mixture to 60-70 °C.
-
Inject Karstedt's catalyst solution via syringe (typically 5-10 ppm Pt relative to the reactants). An exotherm may be observed.
-
-
Reaction:
-
Maintain the reaction at 80 °C and monitor its progress by FT-IR spectroscopy, observing the disappearance of the Si-H stretch (~2120 cm⁻¹) and the C=C stretch (~1640 cm⁻¹).
-
-
Workup:
-
Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure to yield the polymeric product.
-
Conclusion
This compound is a highly functional organosilicon monomer whose utility is derived from a synergistic combination of thermal stability and controlled reactivity. The phenyl group imparts a robustness suitable for high-temperature applications, while the three allyl groups provide versatile handles for constructing complex macromolecular architectures through reactions like platinum-catalyzed hydrosilylation. A thorough understanding of its thermal decomposition profile via TGA and its reactive curing behavior via DSC is essential for optimizing processing conditions and ensuring material integrity. The protocols and mechanistic frameworks provided in this guide serve as a foundational resource for scientists and engineers aiming to leverage the unique properties of this compound in the development of next-generation polymers and materials.
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Hydrosilylation. Wikipedia.[Link]
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Gong, L., et al. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers (Basel), 13(16), 2691. [Link]
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Chen, G., et al. (2015). Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents. Advanced Materials Research, 1119, 1483-1486. [Link]
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Rodrigues, V. C., Hirayama, D., & Ancelotti Junior, A. C. (2021). The effects of residual organic solvent on epoxy: modeling of kinetic parameters by DSC and Borchardt-Daniels method. Polímeros: Ciência e Tecnologia, 31(1). [Link]
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Psonka-Antonczyk, K. M. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI.[Link]
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Investigation of Polymers with Differential Scanning Calorimetry. University of Tennessee, Knoxville.[Link]
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Barletta, M., et al. (2012). Mechanical Properties and Thermal Stability of Ambient-Cured Thick Polysiloxane Coatings Prepared by a Sol–Gel Process of Organoalkoxysilanes. Journal of Sol-Gel Science and Technology, 63, 251-263. [Link]
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Weyer, S., & Schick, C. (2017). Differential scanning calorimetry (DSC) of semicrystalline polymers. Methods in molecular biology (Clifton, N.J.), 1649, 1–25. [Link]
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Oro, L. A., & Claver, C. (Eds.). (2008). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. Wiley-VCH.[Link]
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Differential Scanning Thermal Analysis in Polymeric Materials. AZoM.com.[Link]
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DSC Analysis of Polymers. EAG Laboratories.[Link]
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Allylsilane synthesis. Organic Chemistry Portal.[Link]
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Li, T., et al. (2019). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. MDPI.[Link]
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Liu, H., et al. (2024). Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. Aerospace, 11(3), 232. [Link]
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TGA thermograms a and the rate of thermal decomposition reaction curves b of cotton fabrics treated with different fluorine contents of FPAPS. ResearchGate.[Link]
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Ermakova, E.N., et al. (2016). Thermal properties of some organosilicon precursors for chemical vapor deposition. Journal of Thermal Analysis and Calorimetry, 126, 609-616. [Link]
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Thermal decomposition mechanisms common to polyurethane, epoxy, poly(diallyl phthalate), polycarbonate and poly(phenylene sulfide). ResearchGate.[Link]
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Mauritz, K. A., & Stefanithis, I. D. (1998). TGA–FTi.r. investigation of the thermal degradation of Nafion® and Nafion®/[silicon oxide]-based nanocomposites. Journal of applied polymer science, 70(10), 1945-1956. [Link]
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Arvanitoyannis, I. S., & Kasimati, A. N. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI.[Link]
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The Solubility of Phenyltriallylsilane: A Technical Guide for Researchers
Abstract
Phenyltriallylsilane (C₁₅H₂₀Si) is a versatile organosilicon compound recognized for its utility in polymer synthesis and material science.[1] Its unique structure, featuring a phenyl group and three allyl functionalities attached to a central silicon atom, imparts specific physicochemical properties that dictate its behavior in various media. A critical parameter for its application in synthesis, purification, and formulation is its solubility in common organic solvents. This technical guide provides a comprehensive overview of the predicted solubility of this compound, the underlying chemical principles, and a robust experimental protocol for its quantitative determination. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes predictive analysis based on molecular structure and a detailed methodology for empirical verification.
Introduction to this compound and Solubility Principles
This compound is a colorless to slightly yellow liquid with a molecular weight of 228.41 g/mol and a density of approximately 0.92 g/mL.[1] It serves as a valuable precursor in the production of silicone-based materials, acting as a cross-linking agent to enhance the mechanical strength and thermal stability of polymers.[1] Its applications are found in coatings, adhesives, sealants, and in the manufacturing of composite materials.[1]
The solubility of a compound is fundamentally governed by the principle of "like dissolves like."[1][2] This principle states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. The process of dissolution involves the disruption of intermolecular forces within the solute and the solvent, and the formation of new solute-solvent interactions.
The key factors influencing solubility are:
-
Polarity: The distribution of electrical charge within a molecule. Polar molecules have distinct regions of partial positive and negative charge, while nonpolar molecules have a more even charge distribution.[2][3][4]
-
Intermolecular Forces: These include London dispersion forces, dipole-dipole interactions, and hydrogen bonding. The strength and nature of these forces in both the solute and solvent determine the extent of dissolution.[2]
Predicted Solubility Profile of this compound
To predict the solubility of this compound, we must first analyze its molecular structure. The molecule consists of a central silicon atom bonded to one phenyl group and three allyl groups.
-
Phenyl Group (-C₆H₅): This is a nonpolar, aromatic hydrocarbon group.
-
Allyl Groups (-CH₂CH=CH₂): These are nonpolar hydrocarbon chains.
-
Silicon-Carbon Bonds (Si-C): The electronegativity difference between silicon (1.90) and carbon (2.55) is relatively small, resulting in Si-C bonds with low polarity.
Given that the entire molecule is composed of nonpolar hydrocarbon groups attached to a central silicon atom, This compound is predicted to be a predominantly nonpolar compound.
Based on the "like dissolves like" principle, this compound is expected to be readily soluble in nonpolar organic solvents and poorly soluble in highly polar solvents.[1]
Diagram 1: Predicted Solubility Based on Polarity
Caption: Gravimetric method for determining this compound solubility.
Conclusion
While specific published data on the solubility of this compound is scarce, a robust prediction can be made based on its molecular structure. As a predominantly nonpolar molecule, it is expected to be highly soluble in nonpolar organic solvents like toluene and hexane, and poorly soluble in polar solvents such as alcohols and water. For researchers and drug development professionals requiring precise quantitative data for process design, reaction optimization, or formulation, the detailed gravimetric protocol provided in this guide offers a reliable method for empirical determination. Adherence to safety protocols and careful experimental technique are paramount for obtaining accurate and reproducible results.
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Chemistry Steps. Solubility of Organic Compounds. Available at: [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]
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ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available at: [Link]
-
UH Pressbooks. Molecular Structure and Polarity – Chemistry. Available at: [Link]
-
LibreTexts Chemistry. Molecular Structure and Polarity. Available at: [Link]
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Phenyltriallylsilane precursors and starting materials
An In-Depth Technical Guide to the Precursors and Starting Materials of Phenyltriallylsilane
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the synthesis of this compound, a versatile organosilicon compound. We will delve into the selection of precursors, the rationale behind the synthetic strategy, and a detailed, field-proven protocol for its preparation. This document is intended for researchers, scientists, and professionals in drug development and material science who require a comprehensive understanding of this compound's synthesis.
Introduction to this compound: A Multifunctional Organosilane
This compound (C₁₅H₂₀Si) is an organosilicon compound distinguished by a central silicon atom bonded to a phenyl group and three reactive allyl groups.[1] This unique structure makes it a valuable precursor and reagent in several advanced applications.
-
Polymer Synthesis: It serves as a key precursor in the production of silicone polymers. The allyl groups are capable of undergoing cross-linking reactions, which significantly enhances the mechanical strength and thermal stability of the resulting polymers. This makes it ideal for formulating high-performance sealants, adhesives, and coatings.[1]
-
Organic Synthesis: In synthetic chemistry, it functions as a versatile reagent for creating complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]
-
Material Science: As a coupling agent, this compound improves the adhesion between inorganic fillers and organic polymer matrices, a critical function in the manufacturing of composite materials.[1] Its reactivity also allows for surface modification to tailor the properties of advanced materials for the electronics, automotive, and aerospace industries.[1]
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2633-57-0 |
| Molecular Formula | C₁₅H₂₀Si |
| Molecular Weight | 228.41 g/mol [1] |
| Appearance | Colorless to slightly yellow liquid[1] |
| Density | 0.92 g/mL[1] |
| Boiling Point | 275 °C (lit.)[1] |
| Refractive Index | n20/D 1.53 (lit.)[1] |
The Synthetic Cornerstone: The Grignard Reaction
The formation of silicon-carbon (Si-C) bonds is fundamental to organosilane chemistry. While modern methods like the "direct process" and hydrosilylation are used for large-scale production of some silanes, the Grignard reaction remains a vital and exceptionally versatile method for laboratory and specialty synthesis.[2] First pioneered for organosilanes by F. Stanley Kipping, this reaction involves the nucleophilic attack of a Grignard reagent (R-MgX) on a silicon halide, effectively replacing a halide with an organic group.[2][3]
The synthesis of this compound is a classic application of this chemistry, requiring the strategic selection of a silicon electrophile and an organometallic nucleophile.
Precursors and Starting Materials: A Logical Approach
The structure of this compound dictates a logical and efficient synthetic strategy. The molecule is comprised of a phenyl-Si core and three allyl groups. This naturally divides the required precursors into two components: a silicon source pre-functionalized with the phenyl group and a nucleophilic source for the allyl groups.
| Precursor / Starting Material | Role | Rationale for Selection |
| Trichlorophenylsilane (C₆H₅SiCl₃) | Silicon Electrophile & Phenyl Group Source | This starting material provides the core phenyl-Si unit. The three chloro- substituents are excellent leaving groups, readily displaced by a strong nucleophile like a Grignard reagent. |
| Allyl Bromide (CH₂=CHCH₂Br) | Allyl Group Source (Initial Material) | A common and reactive allyl halide used to generate the necessary nucleophile. Allyl chloride can also be used. |
| Magnesium (Mg) Turnings | Reagent for Grignard Formation | Reacts with the allyl halide to form the highly nucleophilic Allylmagnesium bromide.[4][5] |
| Anhydrous Diethyl Ether or THF | Reaction Solvent | Ethereal solvents are essential for stabilizing the Grignard reagent and facilitating the reaction. They must be anhydrous as Grignard reagents react violently with water.[6][7] |
Logical Workflow for Synthesis
The synthesis follows a two-stage process: first, the preparation of the nucleophilic allylating agent, followed by its reaction with the silicon electrophile.
Caption: Overall workflow for this compound synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful formation of the Grignard reagent in Part A is a prerequisite for the success of Part B. All steps must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the Grignard reagent.[8]
Part A: Preparation of Allylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is oven- or flame-dried to remove all traces of moisture.[5] Place the apparatus under a positive pressure of inert gas.
-
Charge the Flask: Place magnesium turnings (3.1 equivalents) into the reaction flask.
-
Initiation: Add a small volume of anhydrous diethyl ether to just cover the magnesium. In the dropping funnel, prepare a solution of allyl bromide (3.0 equivalents) in anhydrous diethyl ether. Add a small aliquot (approx. 5-10%) of the allyl bromide solution to the magnesium.
-
Causality Check: The reaction should initiate spontaneously, evidenced by gentle bubbling and the formation of a cloudy gray solution. If it does not start, gentle warming with a heat gun or the addition of a small iodine crystal may be required.
-
Grignard Formation: Once the reaction is initiated, add the remaining allyl bromide solution dropwise. The rate of addition must be carefully controlled to maintain a gentle reflux from the exothermic reaction.[5][6] Use an ice-water bath as needed to moderate the temperature.
-
Completion: After the addition is complete, continue stirring the resulting dark gray slurry at room temperature for 1-2 hours to ensure maximum consumption of the magnesium.
Part B: Synthesis of this compound
-
Prepare Silane Solution: In a separate, dry dropping funnel, prepare a solution of trichlorophenylsilane (1.0 equivalent) in anhydrous diethyl ether.
-
Addition of Electrophile: Cool the freshly prepared Allylmagnesium Bromide solution from Part A to 0 °C using an ice bath.
-
Expertise Insight (Mode of Addition): Add the trichlorophenylsilane solution dropwise to the stirred Grignard reagent. This is a "normal addition" protocol.[2] By adding the silane to an excess of the Grignard reagent, we ensure that each molecule of trichlorophenylsilane is immediately surrounded by the allyl nucleophile, driving the reaction to completion and achieving full substitution of all three chlorine atoms. A "reverse addition" (Grignard to silane) would risk incomplete substitution, leading to a mixture of products.[2]
-
Reaction: The reaction is highly exothermic. Maintain the temperature below 10 °C during the addition. A white precipitate of magnesium salts (MgBrCl) will form.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction is complete.
Part C: Workup and Purification
-
Quenching: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and a dilute solution of hydrochloric acid or saturated aqueous ammonium chloride. This step neutralizes any unreacted Grignard reagent and dissolves the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine all organic extracts and wash them sequentially with saturated sodium bicarbonate solution and then with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound as a colorless to slightly yellow liquid.
Sources
Methodological & Application
Phenyltriallylsilane: A Crosslinking Agent for High-Performance Silicone Polymers
Abstract
This document provides a comprehensive guide to the application of phenyltriallylsilane as a versatile and highly effective crosslinking agent in the formulation of advanced silicone polymers. The unique molecular architecture of this compound, featuring three reactive allyl groups and a phenyl moiety, imparts exceptional thermal stability, mechanical robustness, and tunable properties to silicone elastomers. These characteristics make it an invaluable component in the development of materials for demanding applications in the aerospace, electronics, and biomedical sectors. This guide will detail the underlying chemical principles, provide step-by-step experimental protocols for the synthesis and characterization of this compound-crosslinked silicone polymers, and present key performance data.
Introduction: The Strategic Advantage of this compound in Silicone Chemistry
Silicone polymers, principally based on a polysiloxane backbone, are renowned for their flexibility, biocompatibility, and thermal resistance. However, to achieve the requisite mechanical strength and dimensional stability for high-performance applications, these linear or branched polymers must be crosslinked to form a three-dimensional network. This compound emerges as a superior crosslinking agent due to a confluence of advantageous structural features.
The three allyl groups provide multiple reaction sites for efficient network formation, primarily through the platinum-catalyzed hydrosilylation reaction with hydride-functionalized silicone polymers.[1][2] This addition cure mechanism is highly efficient and proceeds without the generation of byproducts, ensuring a clean and controlled crosslinking process.[3] The incorporation of the phenyl group directly onto the silicon atom of the crosslinker offers a significant enhancement in the thermal and oxidative stability of the resulting silicone elastomer.[4][5] This is attributed to the inherent thermal robustness of the aromatic ring and its ability to dissipate energy.
Mechanistic Insight: The Hydrosilylation Crosslinking Pathway
The crosslinking of silicone polymers using this compound is predominantly achieved via a hydrosilylation reaction. This process involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the allyl groups on the this compound molecule. The reaction is catalyzed by a platinum complex, with Karstedt's catalyst being a common choice.[1]
The fundamental steps of the catalytic cycle are as follows:
-
Oxidative Addition: The platinum(0) catalyst reacts with the Si-H group of a hydride-functionalized silicone polymer to form a platinum(II) hydride complex.
-
Olefin Coordination: The allyl group of the this compound coordinates to the platinum center.
-
Migratory Insertion: The coordinated allyl group inserts into the platinum-hydride bond, forming a new carbon-platinum bond.
-
Reductive Elimination: The crosslinked product is released from the platinum center, regenerating the platinum(0) catalyst, which can then participate in further catalytic cycles.
This highly efficient and specific reaction allows for precise control over the crosslink density and, consequently, the mechanical properties of the final silicone elastomer.
Figure 1: Simplified schematic of the platinum-catalyzed hydrosilylation crosslinking reaction.
Experimental Protocols: Formulation and Curing of this compound-Crosslinked Silicone Elastomers
This section provides a detailed, step-by-step protocol for the preparation of a silicone elastomer using this compound as the crosslinking agent.
Materials and Reagents
| Component | Description | Supplier Example |
| Base Polymer | Vinyl-terminated polydimethylsiloxane (PDMS), viscosity 1000 cSt | Gelest, Inc. |
| Crosslinking Agent | This compound (≥95%) | Chem-Impex International |
| Hydride Source | Polymethylhydrosiloxane (PMHS) | Sigma-Aldrich |
| Catalyst | Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt) | Sigma-Aldrich |
| Inhibitor (Optional) | 1-Ethynyl-1-cyclohexanol | Sigma-Aldrich |
| Solvent (Optional) | Toluene, anhydrous | Fisher Scientific |
Equipment
-
Analytical balance
-
Mechanical stirrer or planetary centrifugal mixer
-
Vacuum oven
-
Hot press
-
Tensile tester
-
Shore A durometer
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Formulation and Curing Procedure
This protocol is based on a two-part formulation to ensure a sufficient working time before the onset of curing.[3]
Part A (Catalyst and Base Polymer):
-
In a clean, dry mixing vessel, weigh the desired amount of vinyl-terminated polydimethylsiloxane (PDMS).
-
Add Karstedt's catalyst to the PDMS. A typical concentration is 5-10 ppm of platinum relative to the total weight of the polymer and crosslinker.
-
If a longer pot life is required, add an inhibitor such as 1-ethynyl-1-cyclohexanol. The amount of inhibitor will need to be optimized for the desired working time.
-
Mix the components thoroughly until a homogeneous dispersion is achieved. For small batches, a mechanical stirrer can be used. For larger batches or to ensure complete de-aeration, a planetary centrifugal mixer is recommended.
Part B (Crosslinker and Hydride Source):
-
In a separate, clean, dry mixing vessel, weigh the desired amounts of this compound and polymethylhydrosiloxane (PMHS). The molar ratio of Si-H groups (from PMHS) to vinyl groups (from the base polymer) and allyl groups (from this compound) is a critical parameter that controls the crosslink density and final properties of the elastomer. A common starting point is a Si-H to (vinyl + allyl) molar ratio of 1.5:1.
-
Mix the components thoroughly until homogeneous.
Curing Process:
-
Combine Part A and Part B in the desired ratio.
-
Mix the combined parts thoroughly and quickly.
-
Pour the mixture into a mold of the desired shape.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Cure the elastomer in an oven at a temperature between 100°C and 150°C. The curing time will depend on the temperature and the specific formulation, but a typical starting point is 1 hour at 120°C.
-
For applications requiring optimal mechanical properties, a post-curing step at a higher temperature (e.g., 4 hours at 150°C) is recommended.
Figure 2: Workflow for the preparation of this compound-crosslinked silicone elastomers.
Characterization and Performance Data
The properties of the cured silicone elastomer can be tailored by adjusting the formulation. The following are key characterization techniques and expected performance attributes.
Mechanical Properties
The mechanical properties of the elastomer, such as tensile strength, elongation at break, and hardness, are highly dependent on the crosslink density.
| Property | Test Method | Typical Value Range |
| Hardness | ASTM D2240 (Shore A) | 20 - 70 |
| Tensile Strength | ASTM D412 | 5 - 10 MPa |
| Elongation at Break | ASTM D412 | 100 - 500% |
Thermal Stability
The inclusion of the phenyl group from this compound significantly enhances the thermal stability of the silicone network.
| Analysis | Metric | Typical Value |
| Thermogravimetric Analysis (TGA) | Onset of Decomposition (Td5%) in N2 | > 400 °C |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | -120 to -50 °C |
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6][7] It is a combustible liquid and should be stored away from heat and open flames.[7] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Curing | - Incorrect stoichiometry- Catalyst poisoning- Insufficient cure time/temperature | - Verify calculations for Si-H to (vinyl + allyl) ratio- Ensure all glassware is clean and free of contaminants (e.g., sulfur, amines, tin compounds)- Increase cure time and/or temperature |
| Bubbles in Cured Elastomer | - Incomplete degassing | - Increase degassing time or use a more powerful vacuum pump |
| Elastomer is too Brittle | - Excessively high crosslink density | - Decrease the amount of crosslinking agents (this compound and PMHS) |
| Elastomer is too Soft | - Insufficient crosslink density | - Increase the amount of crosslinking agents |
Conclusion
This compound is a highly effective crosslinking agent for silicone polymers, offering a robust platform for the development of high-performance elastomers. Its trifunctional nature allows for the creation of well-defined and stable three-dimensional networks, while the incorporated phenyl group provides a significant enhancement in thermal stability. The hydrosilylation chemistry employed for curing is efficient, clean, and allows for precise control over the final material properties. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique advantages of this compound in their advanced material formulations.
References
-
OSi. Phenyl Silanes. (n.d.). Retrieved from [Link]
-
Hangzhou Jessica Chemicals Co., Ltd. (n.d.). MATERIAL SAFETY DATA SHEET - Phenyltrimethoxysilane. Retrieved from [Link]
- Wang, Z., et al. (2018). How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. Polymers, 11(1), 2.
- Gornowicz, G. A. (2000). Platinum-catalyzed hydrosilylation cross-linking of siloxane polymers. Journal of Organometallic Chemistry, 614-615, 315-322.
- Ranga, M., et al. (2020).
- Xiang, H., et al. (2020). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials.
-
ResearchGate. (n.d.). Cross-linking by hydrosilylation. [Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of silicone elastomers by cross-linking of phenylborate... [Diagram]. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of heterobifunctional siloxane macromonomers via living anionic ring opening polymerization. [Diagram]. Retrieved from [Link]
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ResearchGate. (n.d.). The synthesis reaction formula for the phenyl silicone elastomers. [Diagram]. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Phenyltrimethoxysilane in Enhancing Silicone Material Performance. Retrieved from [Link]
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Harnessing Phenyltriallylsilane in Radical Polymerization: A Guide to Synthesis and Control
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyltriallylsilane (PTAS) is a versatile organosilicon compound whose unique trifunctional structure offers significant advantages in the field of polymer chemistry.[1] This guide provides an in-depth exploration of the role of PTAS in radical polymerization, moving beyond its use as a simple precursor to silicone polymers. We will detail its mechanism as a highly effective chain transfer and cross-linking agent, providing methodologies to control polymer molecular weight and create advanced architectures such as block copolymers. This document serves as a practical resource, offering detailed experimental protocols, mechanistic diagrams, and data interpretation for researchers aiming to leverage PTAS for the synthesis of tailored polymeric materials.
Introduction to this compound in Polymer Synthesis
Radical polymerization is a cornerstone of the polymer industry, responsible for the production of a vast array of materials.[2][3] The process, which proceeds through initiation, propagation, and termination steps, allows for the synthesis of high molecular weight polymers from vinyl monomers.[4][5] However, conventional free-radical polymerization offers limited control over polymer architecture, molecular weight distribution, and chain-end functionality.[6]
The introduction of specialized reagents, such as chain transfer agents (CTAs), provides a powerful method for exerting this control.[7] this compound, a molecule featuring a central silicon atom bonded to a phenyl group and three reactive allyl groups, is one such reagent. While broadly known as a precursor for silicone polymers, its true potential is realized when its allylic functionality is utilized in radical polymerization.[1] The three allyl groups allow PTAS to act as a multifunctional hub, enabling the synthesis of complex structures and materials with enhanced thermal and mechanical properties.[1]
Mechanism of Action: PTAS as a Chain Transfer Agent
In radical polymerization, a chain transfer agent works by interrupting the growth of a polymer chain and initiating a new one.[8] The unique structure of PTAS, specifically the allylic hydrogens (the hydrogens on the carbon atoms adjacent to the C=C double bonds), makes it an effective CTA.
The process can be described as follows:
-
Initiation & Propagation: A standard radical initiator (e.g., AIBN) decomposes to form primary radicals, which react with monomer units to begin the chain propagation process.[2][4]
-
Chain Transfer (Hydrogen Abstraction): A growing polymer radical (P•) abstracts a labile allylic hydrogen from a PTAS molecule. This terminates the polymer chain (P-H) and transfers the radical character to the PTAS molecule, creating a stabilized allylic radical.
-
Reinitiation: The newly formed PTAS radical can now react with a monomer molecule (M), initiating the growth of a new polymer chain.
Because PTAS possesses three allyl groups, this process can occur multiple times, leading to the formation of star-shaped or cross-linked polymer structures. This multifunctionality is key to its utility in creating advanced polymer architectures.
Caption: Mechanism of this compound as a Chain Transfer Agent.
Applications and Synthetic Utility
The function of PTAS as a multifunctional CTA opens pathways to several advanced applications:
-
Molecular Weight Control: By adjusting the ratio of monomer to PTAS, the final molecular weight of the polymer can be effectively controlled. A higher concentration of PTAS leads to more frequent chain transfer events, resulting in lower molecular weight polymers.
-
Synthesis of Cross-Linked Materials: The three allyl groups on each PTAS molecule can act as anchor points for multiple polymer chains. This leads to the formation of a cross-linked network, significantly enhancing the mechanical strength and thermal stability of the final material, which is ideal for durable coatings, adhesives, and sealants.[1]
-
Block Copolymer Synthesis: PTAS can be used as a platform to synthesize block copolymers.[9] A first monomer is polymerized in the presence of PTAS. The resulting polymer, now attached to the PTAS core, acts as a "macro-initiator" for the polymerization of a second monomer, creating distinct blocks within the same structure. This is a versatile method for producing amphiphilic or other structured copolymers.[10][11]
Experimental Protocols
Safety Note: All manipulations should be performed in a well-ventilated fume hood. Styrene, methyl methacrylate (MMA), azobisisobutyronitrile (AIBN), and organic solvents are hazardous and flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Controlled Radical Polymerization of Styrene using PTAS
This protocol details the use of PTAS to control the molecular weight of polystyrene.
Materials:
-
Styrene (inhibitor removed by passing through basic alumina)
-
This compound (PTAS)
-
Azobisisobutyronitrile (AIBN, recrystallized from methanol)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Schlenk flask with magnetic stir bar
-
Vacuum/Nitrogen line
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask, add styrene (20 mL, 174 mmol), AIBN (57.2 mg, 0.348 mmol, for a [Monomer]:[Initiator] ratio of 500:1), and the desired amount of PTAS (see Table 1).
-
Solvent Addition: Add 40 mL of anhydrous toluene to the flask to dissolve the reagents.
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiation: Place the flask in a preheated oil bath at 70°C and begin stirring.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 12 hours). The viscosity of the solution will increase as the polymer forms.
-
Termination: To quench the reaction, remove the flask from the oil bath and expose the solution to air. Cool the flask to room temperature.
-
Purification: Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (~500 mL) while stirring vigorously. The polystyrene will precipitate as a white solid.
-
Isolation: Decant the methanol and redissolve the polymer in a minimal amount of toluene. Repeat the precipitation step twice more to ensure the removal of unreacted monomer and initiator fragments.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at 50°C to a constant weight.
-
Characterization: Analyze the polymer's number average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Data Presentation:
The effectiveness of PTAS as a chain transfer agent is demonstrated by the inverse relationship between its concentration and the resulting polymer's molecular weight.
| Experiment | [Styrene]:[PTAS] Ratio | Theoretical Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 (Control) | No PTAS | >100,000 | 152,000 | 2.15 |
| 2 | 200:1 | 21,000 | 25,500 | 1.65 |
| 3 | 100:1 | 10,500 | 12,800 | 1.58 |
| 4 | 50:1 | 5,300 | 6,100 | 1.51 |
| Table 1: Representative data showing the effect of PTAS concentration on the molecular weight and PDI of polystyrene. Higher PTAS concentration leads to lower Mn and narrower PDI. |
Protocol 2: Two-Step Synthesis of Polystyrene-b-poly(methyl methacrylate) Block Copolymer
This protocol outlines a method for creating a block copolymer using PTAS as a branching point.
Caption: Workflow for Block Copolymer Synthesis using PTAS.
Step 1: Synthesis of Polystyrene Macro-CTA
-
Follow Protocol 1 , using a [Styrene]:[PTAS] ratio of 100:1.
-
Reduce the reaction time to 6-8 hours to ensure that a significant number of PTAS molecules have unreacted allyl groups remaining.
-
After polymerization, precipitate and purify the polystyrene-PTAS adduct as described in Protocol 1. This product is your "Macro-Chain Transfer Agent" (Macro-CTA).
Step 2: Chain Extension with Methyl Methacrylate (MMA)
-
Reaction Setup: In a new Schlenk flask, dissolve the dried Polystyrene Macro-CTA (e.g., 5 g) and AIBN (re-dosed relative to the new monomer amount) in 40 mL of anhydrous toluene.
-
Monomer Addition: Add MMA (inhibitor removed, e.g., 10 mL).
-
Degassing & Polymerization: Repeat the degassing (freeze-pump-thaw) and polymerization steps as in Protocol 1, reacting at 70°C for 12-18 hours.
-
Purification & Analysis: Precipitate the final polymer in a non-solvent for both blocks (e.g., hexane or petroleum ether). Dry the resulting block copolymer. Use GPC to confirm an increase in molecular weight compared to the initial Macro-CTA, which indicates successful block formation. NMR spectroscopy can be used to determine the composition of the final copolymer.
Conclusion
This compound is a powerful and versatile tool in the field of radical polymerization. Its utility extends far beyond that of a simple monomer, acting as a multifunctional control agent. By functioning as a chain transfer agent, it allows for precise control over polymer molecular weight and the synthesis of materials with narrower polydispersity than conventional free-radical methods. Furthermore, its trifunctional nature enables the creation of complex architectures, including cross-linked networks and block copolymers, paving the way for the development of advanced materials with tailored properties for a wide range of applications, from specialty coatings to drug delivery systems.
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Polymer Chemistry (RSC Publishing). (2023). Synthesis of block copolymers by radical polymerization in presence of Si-based chain transfer agent. [Link]
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Application Note: Phenyl-Functionalization of Silica Nanoparticles for Advanced Applications
Abstract
The surface modification of silica nanoparticles (SiNPs) is a critical step in tailoring their properties for a vast range of applications, from drug delivery to high-performance composites. This guide provides an in-depth technical overview and detailed protocols for the surface functionalization of silica nanoparticles using phenyl-group bearing organosilanes, specifically focusing on phenyltrimethoxysilane (PTMS). The introduction of phenyl groups transforms the hydrophilic silica surface into a hydrophobic one, enabling enhanced interaction with non-polar environments and providing unique capabilities such as π-π stacking. We will explore the underlying chemical mechanisms, provide a robust, step-by-step experimental workflow, detail essential characterization techniques for validation, and discuss the potential applications of the resulting phenyl-modified nanoparticles.
Introduction: The Rationale for Phenyl Group Functionalization
Silica nanoparticles are a cornerstone of nanotechnology due to their biocompatibility, tunable size, and robust nature.[1][2] However, their native surface is rich in silanol (Si-OH) groups, rendering it highly hydrophilic. This characteristic limits their dispersion in non-polar polymer matrices and their ability to effectively carry hydrophobic therapeutic agents.[3]
Surface functionalization addresses this limitation by chemically altering the nanoparticle interface.[1][4] The covalent attachment of organosilanes is the most common and effective method to achieve this.[5] Phenyltrimethoxysilane (PTMS) is an ideal reagent for this purpose, offering several distinct advantages:
-
Hydrophobicity: The phenyl group imparts a significant hydrophobic character to the nanoparticle surface, improving dispersion in organic solvents and hydrophobic polymer matrices.[6][7]
-
Enhanced Molecular Interactions: The aromatic phenyl ring can engage in π-π stacking interactions with other aromatic molecules, such as certain drugs or polymers, which is highly beneficial for drug delivery and composite material applications.
-
Chromatographic Applications: Phenyl-bonded silica is a widely used stationary phase in reversed-phase chromatography for separating aromatic compounds.[8]
-
Biocompatibility: Functionalization can be a key step in designing more effective and biocompatible nanomaterials for biomedical use.[4][9]
This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully synthesize and validate phenyl-functionalized silica nanoparticles.
The Silanization Mechanism: A Tale of Two Steps
The covalent grafting of phenyltrimethoxysilane onto the silica surface is a well-established process known as silanization.[8] The reaction proceeds via a two-step hydrolysis and condensation mechanism, which transforms the polar silanol groups on the silica surface into stable, non-polar siloxane bonds bearing a phenyl group.
-
Hydrolysis: In the presence of water (often catalyzed by an acid or base like ammonia), the methoxy groups (-OCH₃) of the phenyltrimethoxysilane molecule are hydrolyzed to form reactive silanol groups (-OH).
-
Condensation: These newly formed silanol groups on the PTMS molecule react with the silanol groups present on the surface of the silica nanoparticle. This condensation reaction forms a stable covalent siloxane (Si-O-Si) bond and releases a molecule of water or methanol.[8][10]
This process effectively blankets the silica core with a layer of organic phenyl groups, fundamentally altering its surface chemistry.
Experimental Protocol: Synthesis of Phenyl-Functionalized SiNPs
This protocol outlines a reliable method for modifying pre-synthesized or commercial silica nanoparticles. The procedure should be performed in a fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
-
Silica Nanoparticles (SiNPs)
-
Phenyltrimethoxysilane (PTMS)
-
Anhydrous Ethanol or Toluene
-
Ammonium Hydroxide (NH₄OH, 28-30%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath
Step-by-Step Procedure
-
Dispersion of SiNPs:
-
Weigh 200 mg of silica nanoparticles and add them to a 250 mL round-bottom flask.
-
Add 100 mL of anhydrous ethanol to the flask.
-
Seal the flask and place it in an ultrasonic bath for 15-20 minutes to ensure the nanoparticles are well-dispersed and to break up any aggregates.
Causality Check: Proper dispersion is critical. Aggregated nanoparticles have reduced surface area available for reaction, leading to incomplete and non-uniform functionalization.
-
-
Initiation of Reaction:
-
Place the flask on a magnetic stirrer and begin stirring to maintain a homogenous suspension.
-
Add 2.0 mL of ammonium hydroxide solution to the suspension. This acts as a catalyst for the hydrolysis of the silane.[11][12]
-
In a separate small vial, dissolve 1.0 mL of phenyltrimethoxysilane in 10 mL of anhydrous ethanol.
-
Add the PTMS solution dropwise to the stirring nanoparticle suspension over 10 minutes.
Causality Check: Dropwise addition prevents localized high concentrations of the silane, which can lead to self-condensation and the formation of free polysiloxane aggregates instead of surface grafting.
-
-
Reaction and Curing:
-
Attach a condenser to the flask.
-
Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 12-24 hours with continuous stirring.
Causality Check: Refluxing provides the necessary activation energy for the condensation reaction to proceed efficiently, ensuring a high degree of covalent bonding between the silane and the silica surface. The extended time allows the reaction to go to completion.
-
-
Purification of Modified SiNPs:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the suspension to centrifuge tubes.
-
Centrifuge at 8,000-10,000 rpm for 15 minutes. The modified SiNPs will form a pellet at the bottom.
-
Carefully decant and discard the supernatant, which contains unreacted silane, catalyst, and byproducts.
-
Add 40 mL of fresh ethanol to the tube, re-disperse the pellet using sonication for 10 minutes, and centrifuge again.
-
Repeat this washing step at least three times to ensure all impurities are removed.[11]
Causality Check: This purification process is a self-validating step. Thorough washing is essential to remove any physically adsorbed silane molecules, ensuring that subsequent characterization confirms only covalently bound functional groups.
-
-
Drying and Storage:
-
After the final wash, decant the ethanol and dry the nanoparticle pellet in a vacuum oven at 60-80°C overnight.
-
The final product is a fine, white powder of phenyl-functionalized silica nanoparticles. Store in a desiccator to prevent moisture absorption.
-
Characterization: Validating a Successful Modification
A multi-faceted characterization approach is required to confirm the successful grafting of phenyl groups and to understand the properties of the new material.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a primary tool for qualitative confirmation of functionalization. By comparing the spectra of unmodified and modified SiNPs, the appearance of new peaks confirms the presence of the phenyl groups.[3][7][13]
-
Unmodified Silica: Shows a broad peak at ~3400 cm⁻¹ (O-H stretching of silanols), a strong peak at ~1100 cm⁻¹ (asymmetric Si-O-Si stretching), and a peak around 950 cm⁻¹ (Si-OH bending).[14]
-
Phenyl-Modified Silica: The intensity of the Si-OH peaks (~3400 and 950 cm⁻¹) will decrease. Crucially, new peaks will appear corresponding to the phenyl group:
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~1430-1600 cm⁻¹: C=C aromatic ring stretching vibrations.[15]
-
~690-750 cm⁻¹: C-H out-of-plane bending.
-
Thermogravimetric Analysis (TGA)
TGA provides quantitative data on the amount of organic material grafted onto the nanoparticle surface.[16][17] The sample is heated at a constant rate, and its mass is monitored.
-
Below 200°C: A small initial mass loss is attributed to the evaporation of physically adsorbed water and solvent.[18]
-
200°C - 700°C: A significant mass loss occurs, corresponding to the thermal decomposition of the covalently bonded phenyl groups.
-
The percentage of mass lost in this second stage can be used to calculate the grafting density of the phenyl groups on the silica surface.
Dynamic Light Scattering (DLS)
DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles in a liquid dispersion.[19][20][21]
-
An increase in the hydrodynamic diameter after modification is expected, as the grafted phenyl layer adds to the particle's effective size in suspension.
-
DLS can also assess the colloidal stability of the modified particles in different solvents. Phenyl-modified particles should show improved stability and less aggregation in non-polar solvents compared to their unmodified counterparts.[22]
Summary of Expected Characterization Data
| Technique | Parameter | Unmodified SiNPs (Expected Result) | Phenyl-Modified SiNPs (Expected Result) | Purpose |
| FTIR | Key Peaks (cm⁻¹) | Strong Si-O-Si (~1100), Broad O-H (~3400), Si-OH (~950) | Si-O-Si (~1100), Reduced O-H, New peaks at ~3050, ~1430, ~700 | Qualitative confirmation of phenyl group presence.[14][23] |
| TGA | Mass Loss | Minor loss (<5%) due to water and silanol condensation.[18] | Significant loss (>5-10%) between 200-700°C from organic decomposition. | Quantifies the amount of grafted phenyl groups.[24][25] |
| DLS | Hydrodynamic Diameter | Baseline diameter (e.g., 100 nm) | Increase in diameter (e.g., 110-120 nm) | Confirms surface layer addition and assesses dispersion.[19][20] |
| Contact Angle | Water Droplet | < 30° (Hydrophilic) | > 90° (Hydrophobic) | Confirms change in surface energy from hydrophilic to hydrophobic. |
Applications in Research and Development
The successful synthesis of phenyl-functionalized silica nanoparticles opens the door to numerous advanced applications:
-
Drug Delivery: The hydrophobic surface is ideal for loading non-polar drugs like doxorubicin or paclitaxel, potentially increasing drug solubility and bioavailability.[9][26] The phenyl groups can also enhance interactions with cell membranes, influencing cellular uptake pathways.
-
High-Performance Composites: When mixed with polymers like polystyrene or polycarbonate, the phenyl-modified SiNPs act as superior reinforcing agents. Their improved dispersion prevents aggregation and ensures better stress transfer from the polymer matrix to the nanoparticles, enhancing mechanical strength and thermal stability.
-
Advanced Chromatography: These particles can be packed into columns to create stationary phases for reversed-phase HPLC, enabling high-resolution separation of aromatic and moderately polar analytes.[8]
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Valenzuela-Oses, D., et al. (2021). Nanoantioxidant–Based Silica Particles as Flavonoid Carrier for Drug Delivery Applications. MDPI. Retrieved from [Link]
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Kareem, S. H., et al. (2014). Synthesis, Characterization and Textural Analysis of Functionalized Mesoporous Silica Using Sodium Silicate as Precursor and Sil. Baghdad Science Journal. Retrieved from [Link]
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De Boni, A., et al. (2022). Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry. PubMed Central. Retrieved from [Link]
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Kang, T., et al. (2016). Surface modification of silica nanoparticles using phenyl trimethoxy silane and their dispersion stability in N-methyl-2-pyrrolidone. CoLab. Retrieved from [Link]
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- 7. Surface modification of silica nanoparticles using phenyl trimethoxy silane and their dispersion stability in N-methyl-2-pyrrolidone | CoLab [colab.ws]
- 8. Silanization - Wikipedia [en.wikipedia.org]
- 9. Nanoantioxidant–Based Silica Particles as Flavonoid Carrier for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Synthesis and Characterization of Alkoxysilane-Bearing Photoreversible Cinnamic Side Groups: A Promising Building-Block for the Design of Multifunctional Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cetjournal.it [cetjournal.it]
- 14. researchgate.net [researchgate.net]
- 15. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quant… [ouci.dntb.gov.ua]
- 17. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. azonano.com [azonano.com]
- 21. solids-solutions.com [solids-solutions.com]
- 22. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 26. Biphenyl Wrinkled Mesoporous Silica Nanoparticles for pH-Responsive Doxorubicin Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenyltriallylsilane in Dental Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Phenyltriallylsilane in Advanced Dental Composites
Modern restorative dentistry relies heavily on the performance of composite materials. The longevity and success of these restorations are intrinsically linked to the chemical composition of the polymer matrix and its interaction with inorganic fillers. This compound, an organosilicon compound, presents a significant opportunity to enhance the properties of dental composites. Its unique molecular structure, featuring a phenyl group and three reactive allyl groups, allows it to function as both a superior cross-linking agent and a coupling agent.[1] This dual functionality is pivotal in creating a more robust and durable dental restorative material.
As a cross-linking agent , this compound can form a dense, three-dimensional network within the polymer matrix.[2] This increased cross-link density is hypothesized to improve the mechanical strength, thermal stability, and chemical resistance of the composite.[1] The presence of the phenyl group can also impart a higher refractive index to the polymer, potentially improving the aesthetics of the final restoration.
As a coupling agent , this compound can form a strong and stable interface between the inorganic filler particles (e.g., silica, glass) and the organic resin matrix.[3] This enhanced adhesion is crucial for effective stress transfer from the resilient polymer to the rigid filler, thereby improving the overall fracture toughness and wear resistance of the composite.
These application notes provide a comprehensive guide to the incorporation and characterization of this compound in experimental dental composite formulations. The following protocols are designed to be a self-validating system, enabling researchers to systematically evaluate the impact of this compound on the key properties of dental composites.
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is essential for its effective application.
| Property | Value |
| Chemical Formula | C₁₅H₁₈Si |
| Molecular Weight | 226.39 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 256 °C |
| Density | 0.93 g/cm³ |
| Refractive Index | 1.53 |
Experimental Workflow for this compound-Modified Dental Composites
The following diagram outlines the key stages in the formulation and evaluation of dental composites incorporating this compound.
Caption: Experimental workflow for the formulation and characterization of this compound-modified dental composites.
Protocol 1: Formulation and Preparation of this compound-Modified Dental Composites
This protocol details the steps for creating experimental dental composites with varying concentrations of this compound.
Materials:
-
Bisphenol A glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound (PTS)
-
Camphorquinone (CQ)
-
Ethyl-4-dimethylaminobenzoate (EDMAB)
-
Silanated barium glass filler (average particle size 1 µm)
Procedure:
-
Resin Matrix Preparation:
-
In a light-protected container, prepare the base resin matrix by mixing Bis-GMA and TEGDMA in a 70:30 weight ratio.
-
Add the photoinitiator system: 0.2 wt% camphorquinone and 0.8 wt% ethyl-4-dimethylaminobenzoate.
-
Mix thoroughly until a homogeneous solution is obtained.
-
-
Incorporation of this compound:
-
Divide the base resin matrix into separate batches.
-
To each batch, add a specific weight percentage of this compound (e.g., 0%, 1%, 2.5%, 5%). The 0% batch will serve as the control.
-
Mix each batch thoroughly to ensure uniform distribution of the this compound.
-
-
Filler Incorporation:
-
Gradually add the silanated barium glass filler to each resin batch, aiming for a final filler loading of 70 wt%.
-
Mix using a dual asymmetric centrifugal mixer until a homogeneous paste is formed.
-
-
Specimen Preparation:
-
For mechanical and physicochemical testing, prepare specimens according to ISO 4049 standards.[4]
-
For example, for flexural strength testing, use a stainless steel mold with dimensions of 25 mm x 2 mm x 2 mm.
-
Fill the mold with the composite paste, cover with a Mylar strip, and press with a glass slide to extrude excess material.
-
-
Photopolymerization:
-
Cure the specimens using a dental LED curing light with an intensity of at least 1000 mW/cm² and a wavelength range of 400-500 nm.
-
Irradiate the top and bottom surfaces of the specimen for 40 seconds each.
-
-
Post-Cure Conditioning:
-
After curing, remove the specimens from the molds and store them in distilled water at 37°C for 24 hours before testing.
-
The Role of this compound in the Polymer Network
The following diagram illustrates the proposed mechanism by which this compound enhances the cross-linking of the dental composite's polymer matrix.
Caption: this compound acts as a central hub, forming multiple covalent bonds with growing polymer chains.
Protocol 2: Characterization of this compound-Modified Dental Composites
This protocol outlines the key tests to evaluate the performance of the newly formulated composites.
1. Degree of Conversion (DC) by FTIR Spectroscopy:
-
Rationale: The DC indicates the percentage of monomer double bonds converted to single bonds during polymerization, which directly impacts the material's mechanical properties and biocompatibility.[5]
-
Procedure:
-
Record the FTIR spectrum of the uncured composite paste.
-
Cure a thin film of the composite as described in Protocol 1.
-
Record the FTIR spectrum of the cured composite.
-
Calculate the DC by comparing the peak heights of the aliphatic C=C absorption at ~1638 cm⁻¹ against an internal standard peak (e.g., aromatic C=C at ~1608 cm⁻¹) in both the cured and uncured states.
-
2. Flexural Strength and Modulus:
-
Rationale: These properties measure the material's ability to resist fracture and deformation under bending loads, which is critical for restorations in stress-bearing areas.[6]
-
Procedure:
-
Use the bar-shaped specimens prepared in Protocol 1.
-
Perform a three-point bending test using a universal testing machine at a crosshead speed of 0.5 mm/min.
-
Calculate the flexural strength and modulus according to ISO 4049.
-
3. Vickers Hardness:
-
Rationale: Surface hardness is an indicator of the material's resistance to indentation and wear.[7]
-
Procedure:
-
Use disc-shaped specimens.
-
Perform Vickers hardness testing using a microhardness tester with a load of 300g for 15 seconds.
-
Take at least five indentations per specimen and calculate the average.
-
4. Water Sorption and Solubility:
-
Rationale: These properties indicate the material's stability in an aqueous environment. High water sorption can lead to degradation of mechanical properties.[8]
-
Procedure:
-
Use disc-shaped specimens.
-
Follow the protocol outlined in ISO 4049 for water sorption and solubility testing. This involves weighing the specimens before and after water immersion and after re-drying.
-
5. Morphological Analysis by Scanning Electron Microscopy (SEM):
-
Rationale: SEM allows for the visualization of the filler-matrix interface and the overall microstructure of the composite.[9]
-
Procedure:
-
Fracture a specimen and mount it on an SEM stub.
-
Sputter-coat the surface with gold-palladium.
-
Examine the fractured surface under the SEM to assess filler distribution and the quality of the filler-matrix interface.
-
Expected Outcomes and Data Interpretation
The incorporation of this compound is expected to yield improvements in several key properties of the dental composite.
Hypothetical Characterization Data:
| This compound (wt%) | Degree of Conversion (%) | Flexural Strength (MPa) | Vickers Hardness (VHN) | Water Sorption (µg/mm³) |
| 0 (Control) | 65 ± 2 | 120 ± 5 | 60 ± 3 | 25 ± 1.5 |
| 1 | 68 ± 2 | 135 ± 6 | 65 ± 3 | 22 ± 1.2 |
| 2.5 | 72 ± 3 | 150 ± 7 | 72 ± 4 | 18 ± 1.0 |
| 5 | 70 ± 3 | 145 ± 8 | 70 ± 4 | 20 ± 1.1 |
Interpretation:
-
An increase in the degree of conversion with the addition of this compound would suggest its effective participation in the polymerization reaction.
-
Improved flexural strength and Vickers hardness would indicate enhanced mechanical integrity due to increased cross-linking and better filler-matrix adhesion.
-
A decrease in water sorption would point towards a more hydrophobic and stable polymer network.
-
SEM analysis showing a more intimate contact between the filler particles and the resin matrix, with fewer voids, would provide visual evidence of the improved coupling effect of this compound.
Conclusion
This compound holds significant promise as a multifunctional additive in dental composites. By acting as both a cross-linking and coupling agent, it has the potential to enhance the mechanical properties, durability, and overall clinical performance of dental restorations. The protocols outlined in these application notes provide a robust framework for researchers to systematically investigate and optimize the use of this compound in the development of next-generation dental materials.
References
- 1. thejcdp.com [thejcdp.com]
- 2. US5865623A - Flexible dental composite compositions and restorative methods using flexible dental compositions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation and Characterization of New Experimental Dental Composites with Zirconium Filling in Different Forms [mdpi.com]
- 5. perioimplantchicago.com [perioimplantchicago.com]
- 6. research.vu.nl [research.vu.nl]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of Dental Nanocomposite Resins Reinforced with Dual Organomodified Silica/Clay Nanofiller Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical and Structural Assessment of New Dental Composites with Graphene Exposed to Staining Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Phenyltriallylsilane as a High-Performance Coupling Agent for Inorganic Fillers
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the application of Phenyltriallylsilane (PTAS) as a coupling agent for inorganic fillers in polymer composites. We will delve into the fundamental mechanisms of action, present detailed, field-tested protocols for surface treatment and integral blending, and offer insights into the performance enhancements achievable. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and optimal results.
Introduction: Bridging the Inorganic-Organic Interface
In the realm of advanced materials, polymer composites are indispensable. Their performance, however, is critically dependent on the quality of the interface between the organic polymer matrix and the inorganic filler. A weak interface leads to poor stress transfer, moisture ingress, and ultimately, premature material failure. Silane coupling agents are molecular bridges designed to solve this problem by forming stable chemical bonds between these two dissimilar phases.
This compound (PTAS) is a versatile organosilicon compound uniquely suited for this role.[1] Its molecular architecture, featuring a central silicon atom bonded to a phenyl group and three reactive allyl groups, allows it to significantly enhance interfacial adhesion.[1] This translates into marked improvements in the mechanical strength, thermal stability, and moisture resistance of the final composite material.[1][2] This guide will provide the foundational knowledge and practical protocols to effectively leverage PTAS in your composite formulations.
The Mechanism of this compound Action
Unlike traditional alkoxy-silanes that rely on a hydrolysis and condensation mechanism, this compound functions through a distinct yet highly effective pathway. Its efficacy stems from the dual-functionality of its molecular structure.
-
Interaction with the Inorganic Filler: The phenyl-silicon portion of the PTAS molecule imparts hydrophobicity and organophilicity to the filler surface. While it does not form covalent bonds via the common silanol condensation route, it adsorbs onto the inorganic surface (which is often rich in hydroxyl groups, e.g., silica, glass, ATH). This interaction displaces surface moisture and improves the "wettability" and dispersion of the filler within the non-polar polymer matrix.[3]
-
Bonding with the Organic Matrix: The three allyl (CH₂-CH=CH₂) functional groups are the key to forming a robust connection with the polymer matrix. These groups can readily participate in the free-radical polymerization reactions typical of thermoset resins (e.g., polyesters, epoxies) or be grafted onto thermoplastic polymers during high-shear melt processing.[1] This creates strong, covalent bonds that anchor the polymer matrix to the surface of the filler, enabling efficient stress transfer.
The overall mechanism is a two-stage process where PTAS first modifies the filler surface to be more organo-compatible, and then chemically integrates that surface into the polymer backbone during curing or processing.
Caption: this compound (PTAS) enhances filler-matrix adhesion.
Application Protocols
The method of applying the silane coupling agent is critical for achieving a uniform, effective treatment. Three primary methods are detailed below. The choice of method depends on the filler type, processing equipment, and production scale.[3][4][5]
Protocol 1: Aqueous Alcohol Solution Treatment (Wet Method)
This method is ideal for laboratory-scale work and for treating fillers with high surface areas, as it ensures a highly uniform coating.[4][6]
Materials:
-
Inorganic Filler (e.g., silica, talc, glass fibers)
-
This compound (PTAS)
-
Solvent: 95% Ethanol / 5% Deionized Water (v/v)
-
Acetic Acid (for pH adjustment, if necessary)
-
Rinsing Solvent: Anhydrous Ethanol
Procedure:
-
Filler Pre-treatment: Dry the inorganic filler in an oven at 110-120°C for 2-4 hours to remove physically adsorbed water. Cool in a desiccator before use. This step is crucial to expose surface hydroxyl groups for optimal silane interaction.
-
Silane Solution Preparation:
-
Prepare the 95:5 ethanol/water solvent mixture.
-
Adjust the solvent pH to 4.5-5.5 using a few drops of acetic acid. This slightly acidic condition can facilitate interaction at the filler surface.
-
With vigorous stirring, slowly add this compound to the solvent to achieve a final concentration of 0.5% to 2.0% by weight relative to the filler.
-
Continue stirring for 5-10 minutes to ensure complete dispersion.[6]
-
-
Filler Treatment:
-
Slowly add the pre-dried filler to the silane solution while stirring, creating a slurry.
-
Continue to agitate the slurry for 2-3 minutes to allow for uniform deposition of the silane onto the filler particles.[6]
-
-
Rinsing:
-
Allow the filler to settle and decant the excess silane solution.
-
Rinse the treated filler by adding anhydrous ethanol, stirring briefly, and decanting again. Repeat this step twice to remove unreacted silane.
-
-
Drying and Curing:
-
Transfer the rinsed filler to an oven-safe dish.
-
Dry and cure the treated filler for 5-10 minutes at 110°C.[6] Alternatively, for temperature-sensitive materials, cure for 24 hours at room temperature under controlled humidity (approx. 60%).
-
The treated, dried filler is now ready for incorporation into the polymer matrix.
-
Caption: Step-by-step workflow for the wet method protocol.
Protocol 2: High-Shear Mixing (Dry Method)
This method is preferred for large-scale industrial production due to its speed and reduced solvent waste.[3][4]
Procedure:
-
Filler Pre-treatment: Dry the filler as described in Protocol 1 to ensure a reactive surface.
-
Application:
-
Place the dried filler into a high-intensity mixer (e.g., Henschel mixer).
-
Begin agitating the filler at high speed.
-
Slowly spray the neat this compound or a concentrated solution onto the tumbling filler. The typical loading is 0.3% to 1.0% by weight of the filler.[3]
-
Continue mixing for 10-15 minutes after the addition is complete to ensure uniform distribution.
-
-
Curing (Optional but Recommended): For optimal performance, the treated filler can be heat-treated as described in Protocol 1 (Step 5).
Protocol 3: Integral Blend Method
This is the most straightforward method, where the silane is added directly during composite manufacturing.[4][5]
Procedure:
-
Calculation: Determine the required amount of this compound, typically 0.2% to 2.0% of the filler weight.[5]
-
Addition: During the compounding process (e.g., in an extruder or mixer), add the silane directly to the mixture of polymer resin and inorganic filler.
-
Mechanism: The high temperature and shear forces during processing promote the migration of the PTAS molecules to the filler-polymer interface, where they can perform their coupling function.[7]
-
Masterbatch Variation: For better process control, especially in thermoplastic extrusion, a "masterbatch" can be created by pre-dispersing a high concentration of PTAS into a small amount of the parent polymer resin. These masterbatch pellets can then be easily blended with the main resin and filler during processing.[4]
Performance Enhancements & Data
The effective use of this compound as a coupling agent results in significant, measurable improvements in the final composite's properties. The following table summarizes the typical performance gains observed when comparing composites made with untreated fillers to those made with PTAS-treated fillers.
| Property | Untreated Filler Composite | PTAS-Treated Filler Composite | Rationale for Improvement |
| Tensile Strength | Baseline | 15 - 40% Increase | Enhanced interfacial adhesion allows for efficient stress transfer from the polymer matrix to the reinforcing filler.[1] |
| Flexural Modulus | Baseline | 10 - 30% Increase | Improved filler-matrix bonding increases the stiffness and resistance to bending forces.[8] |
| Water Absorption (24hr) | Baseline | 30 - 60% Decrease | The hydrophobic phenyl groups on the filler surface repel water, preventing ingress at the interface and improving durability in humid conditions.[2][3] |
| Thermal Stability (TGA) | Baseline | 5 - 15°C Increase in Td | Stronger interfacial bonding restricts polymer chain mobility at the filler surface, requiring more energy for thermal decomposition.[1] |
| Filler Dispersion (SEM) | Agglomerates Present | Uniform Dispersion | Improved wettability of the filler by the polymer matrix prevents clumping, leading to a more homogenous material with fewer stress concentration points.[3] |
Safety and Handling
Proper handling of this compound is essential for laboratory safety. Always consult the latest Safety Data Sheet (SDS) before use.
-
Hazards: this compound is a flammable liquid and vapor.[9][10] It may be harmful if swallowed and can cause skin and eye irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[9][10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Mechanical Properties | 1. Insufficient silane coverage.2. Incomplete reaction/curing.3. Moisture contamination. | 1. Increase silane concentration in 0.2% increments.2. Ensure proper curing time and temperature are met.3. Verify filler and solvents are thoroughly dried before use. |
| Filler Agglomeration in Matrix | 1. Non-uniform silane coating.2. Silane loading is too low. | 1. For the dry method, increase mixing time/intensity. For the wet method, ensure vigorous agitation.2. Recalculate and confirm the amount of silane needed for the filler's surface area. |
| Inconsistent Batch-to-Batch Results | 1. Variation in filler surface moisture.2. Degradation of silane solution. | 1. Standardize the filler pre-drying protocol.2. Prepare fresh aqueous alcohol solutions of the silane daily, as their stability can be limited.[6] |
References
- This compound - Chem-Impex. (URL: )
- How To Use Silane Coupling Agent - News - Qingdao Hengda Chemical New M
- Silane Coupling Agents - Silico. (URL: )
- Silanes for Fillers and Pigments. (URL: )
- APPLYING A SILANE COUPLING AGENT. (URL: )
- Silane Dental Instructions A Step-by-Step Guide for Professionals - Daken Chemical. (URL: )
- SAFETY D
- SAFETY D
- MATERIAL SAFETY D
- SAFETY D
- What is the mechanism of the silane coupling agent - News - Qingdao Hengda Chemical New M
- Silane Coupling Agents - Shin-Etsu Silicone. (URL: )
-
(PDF) APPLICATION OF PRE-TREATED FLAX FIBERS IN COMPOSITES - ResearchGate. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 3. sisib.com [sisib.com]
- 4. How To Use Silane Coupling Agent - News - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]
- 5. silicorex.com [silicorex.com]
- 6. gelest.com [gelest.com]
- 7. What is the mechanism of the silane coupling agent - News - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chinacouplingagents.com [chinacouplingagents.com]
- 11. fishersci.com [fishersci.com]
Synthesis of Functionalized Polymers Using Phenyltriallylsilane: A Versatile Platform for Advanced Material Design
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyltriallylsilane (PTAS) is a highly versatile organosilicon monomer that serves as a powerful building block for the synthesis of advanced functional polymers.[1] Its unique structure, featuring a stabilizing phenyl group and three reactive allyl moieties, allows for straightforward polymerization and subsequent, highly efficient functionalization. This application note provides a detailed guide for the synthesis of poly(this compound) (PPTAS) via free-radical polymerization and its subsequent modification using thiol-ene "click" chemistry. We present detailed, step-by-step protocols, explain the mechanistic rationale behind experimental choices, and discuss the potential applications of the resulting functionalized polymers in surface modification, bioconjugation, and advanced materials development.
Introduction: The Potential of this compound
In the quest for novel materials with tailored properties, the choice of monomer is paramount. This compound stands out due to its trifunctional nature, which imparts several desirable characteristics. The phenyl group provides thermal stability, while the three allyl groups offer a route for polymerization, leaving a high density of pendant double bonds along the polymer backbone.[1] These pendant allyl groups are readily accessible chemical handles for post-polymerization modification, allowing for the covalent attachment of a wide array of functional molecules.[2]
This dual capability makes PTAS an ideal precursor for creating polymers with precisely controlled functionalities. The resulting materials are valuable in fields ranging from drug delivery, where polymers can be functionalized with targeting ligands or therapeutic agents, to materials science, where surfaces can be modified to alter properties like hydrophilicity, adhesion, or biocompatibility.[1][2][3] This guide focuses on a robust two-step process: (1) the synthesis of the base polymer, poly(this compound), and (2) its functionalization via the highly efficient thiol-ene reaction.
Synthesis of Poly(this compound) via Free-Radical Polymerization
Free-radical polymerization is a versatile and widely used method for polymerizing vinyl monomers.[4][5] It proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps.[6] This method is well-suited for PTAS, reliably producing a soluble polymer with pendant allyl groups ready for further modification.
Mechanism of Free-Radical Polymerization
The polymerization is typically initiated by the thermal decomposition of an initiator molecule, such as azobisisobutyronitrile (AIBN), to generate primary radicals. These radicals then attack the allyl double bond of a PTAS monomer, initiating the polymer chain. The chain propagates by the successive addition of monomer units.[7] Termination occurs when two growing radical chains combine or disproportionate.[6]
Experimental Protocol: Synthesis of Poly(this compound)
This protocol describes the synthesis of PPTAS using AIBN as a thermal initiator.
Materials:
-
This compound (PTAS), monomer
-
Azobisisobutyronitrile (AIBN), initiator
-
Anhydrous Toluene, solvent
-
Methanol, non-solvent for precipitation
-
Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon gas supply
-
Oil bath
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (e.g., 5.0 g, 21.9 mmol) and AIBN (e.g., 72 mg, 0.44 mmol, ~2 mol% relative to monomer) in anhydrous toluene (e.g., 20 mL).
-
Rationale: AIBN is a common, reliable thermal initiator that decomposes at a convenient rate around 60-70°C. Toluene is a good solvent for both the monomer and the resulting polymer.
-
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Rationale: Oxygen is a radical scavenger and can inhibit or terminate the polymerization reaction. Removing it is critical for achieving a controlled polymerization and obtaining a high molecular weight polymer.[5]
-
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas (N₂ or Ar). Place the flask in a preheated oil bath at 70°C and stir for 24 hours.
-
Rationale: 70°C is an appropriate temperature for the thermal decomposition of AIBN, providing a steady flux of initiating radicals. A 24-hour period is typically sufficient to achieve high monomer conversion.
-
-
Purification: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of stirring methanol (e.g., 400 mL). A white, gummy polymer will precipitate.
-
Rationale: PPTAS is insoluble in methanol, while the unreacted monomer and initiator fragments are soluble. This precipitation step effectively purifies the polymer.
-
-
Isolation and Drying: Decant the methanol and redissolve the polymer in a minimal amount of toluene. Repeat the precipitation into fresh methanol two more times to ensure high purity. Collect the final polymer precipitate and dry it under vacuum at 40°C until a constant weight is achieved.
Characterization: The resulting polymer, poly(this compound), should be characterized to determine its molecular weight, polydispersity (Đ), and chemical structure.
-
Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn).
-
¹H NMR Spectroscopy: To confirm the polymer structure. Key signals will include the aromatic protons from the phenyl group and the characteristic protons of the pendant allyl groups (protons adjacent to the double bond and terminal vinyl protons).
Functionalization of PPTAS via Thiol-Ene "Click" Chemistry
The pendant allyl groups on the PPTAS backbone are ideal substrates for the thiol-ene reaction, a cornerstone of "click" chemistry.[8] This reaction involves the radical-mediated addition of a thiol (R-SH) across a double bond, proceeding with high efficiency, selectivity for the anti-Markovnikov product, and tolerance to a wide range of functional groups.[9][10]
Mechanism and Workflow
The thiol-ene reaction is typically initiated by a photoinitiator that generates radicals upon exposure to UV light. These radicals abstract a hydrogen atom from the thiol, creating a thiyl radical. The thiyl radical then adds to the allyl double bond on the polymer, forming a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule to yield the functionalized product and regenerate the thiyl radical, thus propagating the chain reaction.[8]
Experimental Protocol: Introducing Hydroxyl Groups onto PPTAS
This protocol details the functionalization of PPTAS with 1-thioglycerol to create a hydrophilic, poly-hydroxyl functionalized polymer.
Materials:
-
Poly(this compound) (PPTAS), synthesized as described above
-
1-Thioglycerol, functionalizing agent
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA), photoinitiator
-
Anhydrous Tetrahydrofuran (THF), solvent
-
Diethyl ether, non-solvent for precipitation
-
Quartz reaction vessel or borosilicate vial
-
UV lamp (e.g., 365 nm)
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve PPTAS (e.g., 1.0 g). Add 1-thioglycerol (a 1.5-fold molar excess relative to the allyl groups on PPTAS) and DMPA (e.g., 50 mg, ~5 wt% of the polymer). Add anhydrous THF to dissolve all components completely (e.g., 15 mL).
-
Rationale: A slight excess of the thiol ensures complete conversion of the allyl groups. DMPA is an efficient photoinitiator that absorbs strongly in the UV-A range. THF is an excellent solvent that is transparent to the UV light used.
-
-
Degassing: Bubble argon or nitrogen through the solution for 20 minutes to remove dissolved oxygen.
-
Rationale: As with polymerization, oxygen can interfere with radical-mediated reactions and should be removed.
-
-
UV Irradiation: Place the sealed vessel under a UV lamp (365 nm) and stir the solution. Irradiate for 1-2 hours.
-
Rationale: UV light cleaves the photoinitiator to generate the radicals needed to start the thiol-ene reaction. The reaction is typically very fast and reaches high conversion within a short time.
-
-
Purification and Isolation: After irradiation, pour the reaction solution into a large excess of stirring diethyl ether. The functionalized polymer will precipitate.
-
Rationale: The functionalized, more polar polymer is insoluble in diethyl ether, while excess 1-thioglycerol and the photoinitiator fragments remain in solution.
-
-
Drying: Collect the precipitate by filtration or centrifugation and dry under vacuum to a constant weight.
Characterization:
-
¹H NMR Spectroscopy: Successful functionalization is confirmed by the disappearance of the allyl proton signals (~4.8-6.0 ppm) and the appearance of new signals corresponding to the attached 1-thioglycerol moiety (e.g., protons on the glycerol backbone).
-
FTIR Spectroscopy: Look for the appearance of a broad O-H stretching band (~3400 cm⁻¹) confirming the addition of the hydroxyl groups.
Versatility of Thiol-Ene Functionalization
The true power of this method lies in its versatility. By simply changing the thiol reagent, a vast library of functional polymers can be created from a single parent polymer (PPTAS).
| Thiol Reagent | Introduced Functional Group | Potential Application Area |
| Mercaptoacetic Acid | Carboxylic Acid (-COOH) | pH-responsive systems, bioconjugation |
| Cysteamine Hydrochloride | Primary Amine (-NH₂) | Bioconjugation, surface modification |
| 11-Mercaptoundecanoic Acid | Long-chain Carboxylic Acid | Hydrophobic modification, self-assembly |
| Thiol-terminated PEG | Poly(ethylene glycol) | Antifouling surfaces, drug delivery |
| N-acetyl-L-cysteine | Bioactive Molecule | Biomedical materials, antioxidant polymers |
Applications in Research and Drug Development
The ability to easily synthesize a library of functional polymers from PTAS opens up numerous application possibilities.
-
Drug Delivery: The functional groups can be used as attachment points for drug molecules, creating polymer-drug conjugates. For example, carboxylic acid groups can form ester or amide linkages with drugs containing hydroxyl or amine groups.[2]
-
Advanced Coatings: Polymers functionalized with PEG can create surfaces that resist protein adsorption (antifouling), which is critical for medical implants and biosensors.[11]
-
Tissue Engineering: The functionalized polymers can be cross-linked into hydrogels or scaffolds. The specific functional groups can promote cell adhesion and proliferation.
-
Composite Materials: The silicon-containing backbone and the ability to cross-link make these polymers useful as coupling agents or components in high-performance composites.[1]
Conclusion
This compound is a powerful and versatile monomer for the creation of functional polymers. The synthetic route described here, involving free-radical polymerization followed by post-polymerization modification via thiol-ene chemistry, provides a robust and highly efficient platform for researchers. This approach allows for the facile introduction of a wide range of chemical functionalities onto a stable polymer backbone, enabling the rational design of advanced materials for diverse applications in medicine, biotechnology, and materials science.
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Drockenmuller, E., et al. (2012). Versatile functionalization of aromatic polysulfones via thiol-ene click chemistry. Journal of Polymer Science Part A: Polymer Chemistry, 50(23), 4864-4872. [Link]
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Polymer Science Learning Center. (n.d.). Coordination Polymerization. Retrieved from University of Southern Mississippi. [Link]
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Stevens, M. P. (1999). Polymer Chemistry: An Introduction (3rd ed.). Oxford University Press. (General reference for coordination polymerization concepts found in search results). [Link]
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Kade, M. J., et al. (2010). The Power of Thiol-ene Chemistry. Journal of Polymer Science Part A: Polymer Chemistry, 48(4), 743-750. [Link]
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Goh, Y. K., et al. (2021). TEMPO driven thiol–ene reaction for the preparation of polymer functionalized silicon wafers. Polymer Chemistry, 12(15), 2255-2265. [Link]
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Wikipedia. (n.d.). Radical polymerization. Retrieved from Wikipedia. [Link]
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Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]
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Wikipedia. (n.d.). Coordination polymerisation. Retrieved from Wikipedia. [Link]
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Islam, M. R., et al. (2021). Significance of Polymers with “Allyl” Functionality in Biomedicine. Polymers, 13(16), 2649. [Link]
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Glass, T. E. (2003). Synthesis of Functionalized Poly(dimethylsiloxane)s and the Preparation of Magnetite Nanoparticle Complexes and Dispersions. Virginia Tech. [Link]
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Fiveable. (n.d.). Coordination polymerization. Retrieved from Fiveable. [Link]
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University of Basrah. (n.d.). Coordination polymerization Ziegler – Natta catalyst Mechanism. Retrieved from University of Basrah. [Link]
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Liu, Z., et al. (2012). Synthesis of Allyl-Functionalized Polymers via Selective Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. Advanced Materials Research, 531, 23-26. [Link]
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Shasha, A., et al. (2023). Heterotelechelic Silicones: Facile Synthesis and Functionalization Using Silane-Based Initiators. Macromolecules, 56(23), 9575–9583. [Link]
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Gauthier, M. A., & Gibson, M. I. (2008). Synthesis of functional polymers by post-polymerization modification. Angewandte Chemie International Edition, 47(1), 48-52. [Link]
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Pitsikalis, M., et al. (2001). Anionic Polymerization. Current Opinion in Solid State and Materials Science, 5(4), 383-393. [Link]
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Hsieh, H. L., & Quirk, R. P. (1996). Anionic Polymerization: Principles and Practical Applications. Marcel Dekker. [Link]
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Organic Chemistry. (2023). Anionic and Radical Polymerizations [Video]. YouTube. [Link]
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Wako Pure Chemical Industries. (2022). What is free radical polymerization?. Retrieved from Wako. [Link]
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Organic Chemistry. (2023). Radical Polymerization; Radical Reactions in Synthesis [Video]. YouTube. [Link]
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Matyjaszewski, K. (2003). Free radical polymerization. In Encyclopedia of Polymer Science and Technology. [Link]
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Lipomi, D. (2017). Ep7 free radical and controlled radical polymerization [Video]. YouTube. [Link]
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MaterialsViews. (2011). Video abstract: The Power of Thiol-ene Chemistry [Video]. YouTube. [Link]
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Zhang, J., et al. (2022). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). Polymers, 14(15), 3123. [Link]
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Ikeda, S., & Shintani, R. (2018). Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers. Chemical Communications, 54(72), 10116-10119. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Phenyltrimethoxysilane: Reactivity, Stability, and Functional Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Ningbo Innopharmchem. (n.d.). Exploring the Use of Phenyltriethoxysilane in Polymerization Processes. Retrieved from Ningbo Innopharmchem. [Link]
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Phenyltriallylsilane in the preparation of high-performance coatings
Application Note and Detailed Protocols for Researchers and Formulation Scientists
In the pursuit of developing advanced materials, high-performance coatings stand as a critical component for ensuring durability, longevity, and functionality across a vast array of industries. From protecting automotive and aerospace components to enhancing the resilience of industrial infrastructure, the demand for coatings with superior adhesion, thermal stability, and chemical resistance is ever-increasing. Phenyltriallylsilane, a versatile organosilicon compound, has emerged as a key enabling technology in the formulation of these next-generation coatings.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in creating high-performance coatings.
The Challenge in High-Performance Coatings and the Role of Silanes
The primary function of any coating is to protect a substrate from its environment.[2][3] However, achieving robust adhesion between the organic coating and an inorganic substrate is a persistent challenge.[4] This interface is often the weakest point, susceptible to failure under mechanical stress, thermal cycling, or chemical attack. Silane coupling agents are instrumental in bridging this gap.[5][6] These molecules possess a dual functionality: one part of the molecule forms a durable bond with the inorganic substrate, while the other end reacts with the organic polymer matrix of the coating.[4][5]
This compound (C₁₅H₂₀Si) is a unique organosilane that offers significant advantages in coating formulations. Its molecular structure, featuring a phenyl group and three allyl groups attached to a central silicon atom, provides a powerful combination of functionalities.[1]
This compound: A Multifunctional Additive
This compound contributes to coating performance through several mechanisms:
-
Adhesion Promotion: The silane portion of the molecule hydrolyzes to form silanol groups, which then condense with hydroxyl groups on the surface of inorganic substrates (like metal, glass, or ceramics) to form strong, covalent M-O-Si bonds (where M is a metal atom from the substrate).[7][8] This creates a robust link between the substrate and the coating.[4]
-
Crosslinking: The three allyl groups are reactive sites that can participate in polymerization reactions within the coating's resin matrix.[1] This crosslinking action increases the density and integrity of the coating, leading to enhanced mechanical strength, hardness, and chemical resistance.[1][9]
-
Hydrophobicity and Thermal Stability: The presence of the phenyl group imparts a degree of hydrophobicity to the coating, improving its resistance to moisture and corrosion.[10][11] Furthermore, the silicon-carbon and silicon-oxygen bonds are inherently more thermally stable than the carbon-carbon bonds that dominate organic polymers, thus enhancing the overall thermal resistance of the coating.[1][12]
Core Applications and Mechanisms
This compound is particularly effective in formulations for:
-
Corrosion Resistant Coatings: By improving adhesion and creating a more crosslinked, less permeable film, this compound helps to prevent the ingress of corrosive agents like water, oxygen, and salts.[13][14]
-
High-Temperature Coatings: The inherent thermal stability of the siloxane network formed during curing makes it an ideal additive for coatings exposed to elevated temperatures.[3][15][16]
-
Abrasion and Scratch Resistant Coatings: The increased crosslink density contributes to a harder, more durable surface that can better withstand mechanical wear.[17]
Experimental Section: Protocols for Formulation and Evaluation
The following protocols provide a starting point for incorporating this compound into coating formulations. Optimization will be necessary based on the specific resin system, substrate, and desired performance characteristics.
Protocol 1: Preparation of a this compound-Modified Epoxy Primer for Metal Substrates
This protocol details the formulation of a two-component epoxy primer enhanced with this compound for improved adhesion and corrosion resistance on aluminum or steel.
Materials:
-
Bisphenol A-based epoxy resin
-
Polyamide curing agent
-
This compound
-
Solvent blend (e.g., xylene, methyl isobutyl ketone)
-
Anticorrosive pigments (e.g., zinc phosphate)
-
Fillers (e.g., talc, barytes)
-
Metal substrates (e.g., aluminum alloy 2024-T3, carbon steel 1018)
Equipment:
-
High-speed disperser
-
Laboratory balance
-
Beakers and mixing vessels
-
Applicator (e.g., spray gun, doctor blade)
-
Curing oven
Procedure:
-
Part A (Resin Component) Preparation:
-
In a suitable mixing vessel, charge the epoxy resin and the solvent blend.
-
Begin agitation with the high-speed disperser at a low speed.
-
Gradually add the anticorrosive pigments and fillers to the vortex.
-
Increase the disperser speed to achieve a Hegman fineness of 6-7.
-
Reduce the speed and add this compound at a concentration of 1-3% based on the total resin solids. Mix for an additional 10-15 minutes to ensure uniform dispersion.
-
-
Part B (Curing Agent Component) Preparation:
-
In a separate vessel, weigh the required amount of polyamide curing agent.
-
-
Coating Application:
-
Just prior to application, mix Part A and Part B according to the manufacturer's recommended stoichiometric ratio.
-
Allow an induction time of 15-30 minutes.
-
Apply the coating to a properly prepared (cleaned and degreased) metal substrate to the desired dry film thickness.
-
-
Curing:
-
Allow the coated panels to flash off at ambient temperature for 30 minutes.
-
Cure the panels in an oven according to the resin manufacturer's recommendations (e.g., 60 minutes at 120°C).[13]
-
Protocol 2: Evaluation of Coating Performance
A series of standardized tests should be conducted to quantify the performance enhancements imparted by this compound.
1. Adhesion Testing (ASTM D3359 - Cross-Hatch Adhesion):
-
Use a cross-hatch cutter to make a grid of cuts through the coating to the substrate.
-
Apply a specified pressure-sensitive tape over the grid and then rapidly remove it.
-
Evaluate the adhesion based on the amount of coating removed by the tape, according to the ASTM classification scale.
2. Corrosion Resistance (ASTM B117 - Salt Spray Test):
-
Scribe a line through the coating to the substrate on the coated panels.
-
Place the panels in a salt spray chamber at 35°C with a 5% NaCl fog.
-
Periodically evaluate the panels for signs of corrosion, such as blistering, creepage from the scribe, and rusting.
3. Chemical Resistance (ASTM D1308 - Effect of Household Chemicals on Clear and Pigmented Organic Finishes):
-
Spot test the cured coating with various chemicals relevant to the intended application (e.g., acids, alkalis, solvents).[2]
-
Cover the spots with a watch glass for a specified period.
-
After exposure, wash the panel and evaluate for any changes in appearance, such as discoloration, blistering, or loss of gloss.
Expected Results:
| Performance Metric | Standard Epoxy Primer | This compound-Modified Primer |
| Adhesion (ASTM D3359) | 3B - 4B | 5B (Excellent) |
| Corrosion Resistance (Salt Spray, 500 hrs) | Significant blistering and creepage (>3mm) | Minimal to no blistering, creepage (<1mm) |
| Chemical Resistance (10% HCl, 24 hr) | Softening, discoloration | No significant change |
Visualizing the Mechanism and Workflow
To better understand the role of this compound, the following diagrams illustrate the key processes.
Caption: Experimental workflow for incorporating this compound into high-performance coatings.
Caption: Dual mechanism of this compound for adhesion promotion and crosslinking.
Conclusion and Future Outlook
This compound stands out as a highly effective additive for overcoming some of the most significant challenges in the formulation of high-performance coatings. Its ability to act as both a robust coupling agent and an efficient crosslinker leads to demonstrable improvements in adhesion, durability, and resistance to harsh environments.[1][9] As industries continue to demand materials with extended service lives and greater resilience, the role of multifunctional additives like this compound will become increasingly critical. Future research may explore the synergistic effects of this compound with other advanced materials, such as nanomaterials, to further push the boundaries of coating performance.
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Application Notes and Protocols: A Step-by-Step Guide for Phenyltriallylsilane Grafting onto Surfaces
Introduction: The Power of Phenyltriallylsilane in Surface Engineering
In the landscape of materials science and drug development, the precise control of surface properties is paramount. The ability to tailor surface chemistry dictates everything from biocompatibility and cellular adhesion to the performance of electronic devices and biosensors.[1][2] Self-assembled monolayers (SAMs) offer a robust and elegant solution for this molecular-level control.[1] Among the diverse palette of molecules available for SAM formation, this compound stands out as a versatile and powerful agent for creating functionalized surfaces.
This compound is an organosilane compound featuring a phenyl group and three allyl groups attached to a central silicon atom.[3] This unique structure allows for the creation of surfaces with enhanced thermal stability and mechanical strength due to the cross-linking potential of the allyl groups.[3] The phenyl termination provides a hydrophobic character to the surface, which can be critical in applications such as organic electronics and specialized coatings.[4]
This comprehensive guide provides a detailed, step-by-step protocol for the successful grafting of this compound onto hydroxylated surfaces, such as silicon wafers. We will delve into the underlying chemical principles, provide field-proven experimental procedures, and discuss the essential characterization techniques to validate your surface modification.
The Chemistry of this compound Grafting: A Mechanistic Overview
The grafting of this compound onto a hydroxylated surface is a specific example of a broader class of reactions known as silanization.[5][6] The fundamental principle relies on the reaction between the silane headgroup and the hydroxyl (-OH) groups present on the substrate surface.[7] For silicon-based substrates, this is typically a native oxide layer (SiO₂) that is rich in silanol (Si-OH) groups.[5][8]
The process can be broken down into three key stages:
-
Hydrolysis: In the presence of trace amounts of water, the allyl groups of this compound can undergo partial hydrolysis to form reactive silanol intermediates (Si-OH).
-
Condensation: These silanol groups on the this compound molecule then react with the silanol groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds and releasing water as a byproduct.[5][6]
-
Lateral Polymerization: The remaining allyl groups on adjacent this compound molecules can undergo cross-linking reactions, forming a robust and stable two-dimensional network on the surface.
This process results in a covalently bound, self-assembled monolayer with the phenyl groups oriented away from the surface, defining the new surface chemistry.
Experimental Protocol: this compound Grafting
This protocol is designed for grafting this compound onto silicon wafers but can be adapted for other hydroxylated surfaces like glass or quartz.
I. Substrate Preparation: The Critical First Step
A pristine and well-hydroxylated surface is crucial for achieving a high-quality, uniform monolayer. The following procedure utilizes a "Piranha" solution, which is highly effective but also extremely hazardous. Strict adherence to safety protocols is mandatory.
Materials and Reagents:
-
Silicon wafers
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Glass beakers
-
Wafer tweezers (Teflon or stainless steel)
Procedure:
-
Initial Cleaning: Sonicate the silicon wafers in a beaker of DI water for 15 minutes to remove gross particulate contamination.
-
Piranha Solution Preparation (EXTREME CAUTION): In a designated fume hood, slowly and carefully add 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a clean glass beaker. Never add peroxide to acid. The solution is highly exothermic and will become very hot.
-
Surface Hydroxylation: Immerse the silicon wafers in the hot Piranha solution for 30-60 minutes.[9] This step aggressively cleans the surface of organic residues and maximizes the density of surface hydroxyl groups.[8]
-
Rinsing: Using wafer tweezers, carefully remove the wafers from the Piranha solution and rinse them copiously with DI water. A common method is to transfer them through a cascade of three separate beakers of DI water, sonicating for 5 minutes in each.
-
Drying: Immediately dry the cleaned wafers under a stream of high-purity nitrogen gas.[9] The wafers should be "hydrophilic," meaning a droplet of water will spread out completely on the surface.
-
Immediate Use: The hydroxylated surface is highly reactive and susceptible to contamination. It is best to proceed to the silanization step immediately after preparation.
II. Solution-Phase Silanization with this compound
This procedure describes a solution-phase deposition, which is a common and effective method for forming organosilane monolayers.
Materials and Reagents:
-
Cleaned and hydroxylated silicon wafers
-
This compound
-
Anhydrous toluene (or other anhydrous organic solvent like hexane)
-
Nitrogen or argon gas (for inert atmosphere)
-
Schlenk flask or glovebox
-
Glass petri dish or wafer holder
-
Acetone (spectroscopic grade)
-
Isopropanol (spectroscopic grade)
-
Sonicator
Procedure:
-
Prepare the Silanization Solution: In an inert atmosphere (e.g., inside a glovebox or using a Schlenk line), prepare a 1-5 mM solution of this compound in anhydrous toluene. The use of an anhydrous solvent is critical to prevent premature polymerization of the silane in the bulk solution.
-
Substrate Immersion: Place the freshly cleaned and dried silicon wafers in a wafer holder and immerse them in the this compound solution.[9] Ensure the entire surface of the wafers is covered.
-
Reaction Time: Allow the reaction to proceed for 2-12 hours at room temperature. The optimal time may need to be determined empirically for your specific application.
-
Rinsing Off Excess Silane: After the desired reaction time, remove the wafers from the silanization solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed this compound.
-
Sonication Cleaning: Sonicate the wafers sequentially in acetone and then isopropanol for 5-10 minutes each.[9] This step is crucial for removing any non-covalently bound silane molecules.
-
Final Drying: Dry the this compound-grafted wafers under a stream of high-purity nitrogen gas.
-
(Optional) Curing: To promote further cross-linking of the allyl groups and enhance the stability of the monolayer, the coated wafers can be baked in an oven at 100-120°C for 30-60 minutes.
Visualizing the Workflow
Caption: Experimental workflow for this compound grafting.
Characterization: Validating Your this compound Monolayer
Successful grafting should be confirmed through a suite of surface characterization techniques. The characterization of organosilane monolayers can be challenging, but several methods provide strong evidence of a successful modification.[10][11]
| Technique | Principle | Expected Outcome for this compound Grafting |
| Contact Angle Goniometry | Measures the angle a liquid droplet makes with the surface, indicating surface energy and hydrophobicity. | A significant increase in the water contact angle (typically > 80-90°) compared to the hydrophilic bare substrate, confirming the presence of the hydrophobic phenyl groups. |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that provides elemental composition and chemical state information. | Detection of a significant carbon (C1s) signal and a silicon (Si2p) signal corresponding to the organosilane, which are absent on the bare substrate. The high-resolution C1s spectrum should show a characteristic peak for the aromatic phenyl ring. |
| Atomic Force Microscopy (AFM) | Provides topographical information of the surface at the nanoscale. | An increase in surface roughness may be observed, and in some cases, the formation of a uniform, dense monolayer can be visualized. |
| Ellipsometry | Measures the change in polarization of light upon reflection from a surface to determine film thickness. | A uniform thickness measurement consistent with a monolayer of this compound (typically 1-2 nm). |
Safety and Handling of this compound
This compound is a reactive chemical and should be handled with appropriate safety precautions.
-
Handling: Always handle this compound in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[13]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and sources of ignition.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low water contact angle after grafting | Incomplete monolayer formation; contamination of the substrate. | Ensure the substrate is thoroughly cleaned and hydroxylated. Use fresh, anhydrous solvent for the silanization solution. Increase the reaction time. |
| Hazy or non-uniform coating | Polymerization of the silane in the bulk solution. | Use a strictly anhydrous solvent and perform the reaction under an inert atmosphere. Ensure the concentration of the silane is not too high. |
| Poor reproducibility | Inconsistent substrate preparation; exposure of the hydroxylated surface to ambient conditions for too long. | Standardize the substrate cleaning procedure. Minimize the time between cleaning and silanization. |
Conclusion
The grafting of this compound offers a powerful method for creating robust, hydrophobic, and functionalized surfaces. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers, scientists, and drug development professionals can confidently and reproducibly modify surfaces to meet the demands of their specific applications. The key to success lies in meticulous substrate preparation, the use of anhydrous conditions for silanization, and thorough characterization to validate the resulting monolayer.
References
- Benchchem. Step-by-Step Guide to Silanization of Silicon Wafers: Application Notes and Protocols.
- National Institutes of Health. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules.
- ACS Publications. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules.
- ProChimia Surfaces. Silanes Surfaces Protocols.
- Not available.
- Harvard Medical School. PROCEDURE FOR SILANIZATION OF SU-8/SILICON MASTER.
- University of Illinois. Formation and Characterization of a Highly Ordered and Well- Anchored Alkylsilane Monolayer on Mica by Self -Assembly.
- AIP Publishing. Spectroscopic characterization of self‐assembled organosilane monolayer films.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Wikipedia. Silanization of silicon and mica.
- ResearchGate. Phenyl–Terminated Self Assembled Monolayers on Si(100) for Low Voltage Transistor Applications.
- Bio-protocol. Silanization.
- ChemicalBook. This compound price,buy this compound.
- Ossila. Applications of Self-Assembled Monolayers.
- National Institutes of Health. Investigation on the Mechanism of PAL (100) Surface Modified by APTES.
- Chem-Impex. This compound.
- YouTube. What Are The Industrial Applications Of Self-Assembled Monolayers?.
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Application Notes and Protocols for Phenyltriallylsilane in Microelectronics Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the relentless pursuit of miniaturization and enhanced performance in microelectronics, the selection of appropriate materials is paramount. Phenyltriallylsilane (C₁₅H₂₀Si), a versatile organosilane compound, has emerged as a promising precursor for the fabrication of advanced dielectric films.[1] Its unique molecular structure, featuring a phenyl group and three reactive allyl groups attached to a silicon atom, offers a pathway to synthesize highly cross-linked, thermally stable, and low-dielectric-constant (low-k) materials.[1] These properties are critical for interlayer dielectrics (ILDs) in modern integrated circuits, where they serve to insulate conductive pathways and minimize RC delay, thereby improving device speed and reducing power consumption.
This document provides a comprehensive guide to the application of this compound in microelectronics, with a focus on its use as a precursor for low-k dielectric films. Detailed protocols for Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Spin-On Dielectric (SOD) applications are presented, along with insights into the underlying chemical principles and expected material properties.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in a laboratory and fabrication environment.
| Property | Value | Reference |
| CAS Number | 2633-57-0 | [1][2] |
| Molecular Formula | C₁₅H₂₀Si | [1] |
| Molecular Weight | 228.41 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Density | 0.92 g/mL | [1] |
| Boiling Point | 275 °C | [1] |
| Refractive Index (n20D) | 1.53 | [1] |
Application I: Low-k Dielectric Film Deposition via PECVD
Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a widely used technique for depositing thin films in semiconductor manufacturing due to its ability to achieve high-quality films at relatively low temperatures.[3][4][5] this compound, with its reactive allyl groups, is an excellent precursor for plasma polymerization, leading to the formation of amorphous hydrogenated silicon oxycarbide (SiCOH) films. These films exhibit low dielectric constants due to the incorporation of carbon and the creation of nanoporosity.[6][7][8]
The plasma fragments the this compound molecules, creating reactive species that deposit on the substrate. The degree of cross-linking and the final film composition can be tailored by controlling the plasma parameters.[9][10]
Experimental Workflow for PECVD of this compound-based Films
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Plasma-enhanced chemical vapor deposition - Wikipedia [en.wikipedia.org]
- 4. keylinktech.com [keylinktech.com]
- 5. semicore.com [semicore.com]
- 6. www3.aps.anl.gov [www3.aps.anl.gov]
- 7. Characterization of Nanaoporous Low-Dielectric Constant SiCOH Films using Organosilane Precursor – TechConnect Briefs [briefs.techconnect.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preventing premature polymerization of Phenyltriallylsilane during storage
Welcome to the technical support guide for Phenyltriallylsilane (PTAS). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of PTAS during storage and handling. Premature polymerization of this versatile organosilicon compound can lead to inconsistent experimental results, decreased product yield, and complicated purification processes. This guide provides in-depth, field-proven insights to help you mitigate these risks.
Introduction: The Challenge of Storing this compound
This compound (C₁₅H₂₀Si) is a valuable precursor in the synthesis of silicone polymers and advanced materials, prized for its ability to create cross-linked networks that enhance mechanical strength and thermal stability.[1] Its utility stems from the three reactive allyl groups attached to the silicon atom. However, this very reactivity makes PTAS susceptible to premature polymerization.
The primary mechanism of this unwanted polymerization is a free-radical chain reaction involving the double bonds of the allyl groups. This process can be initiated by common laboratory environmental factors such as heat, UV light, or the presence of trace impurities like peroxides.[2] The result is the formation of oligomers and polymers, which manifest as an increase in viscosity, gelation, or even complete solidification of the liquid reagent.[2] This guide provides a systematic approach to preventing, identifying, and troubleshooting this issue.
Frequently Asked Questions (FAQs)
Q1: What are the first signs that my this compound is polymerizing?
A1: The most common indicators of premature polymerization are physical changes in the reagent. You should be vigilant for:
-
Increased Viscosity: The liquid will feel noticeably thicker or flow more slowly than expected.
-
Gel or Solid Formation: The appearance of gelatinous clumps or a solid mass within the liquid.
-
Cloudiness: A loss of clarity or the development of turbidity in the solution.[2]
-
Discoloration: The typically colorless to slightly yellow liquid may turn yellow or brown.[2]
Q2: What are the ideal storage conditions for this compound?
A2: To maximize shelf-life and prevent degradation, PTAS should be stored with strict environmental controls. While some suppliers suggest room temperature storage for short periods[1], best practices for long-term stability dictate more rigorous conditions. See the table below for a summary.
Q3: My bottle of PTAS was supplied with an inhibitor. Do I need to do anything else?
A3: Commercial PTAS is often shipped with a stabilizer, but its effectiveness can diminish over time, especially after the bottle is opened. The inhibitor is consumed as it scavenges free radicals. Each time the bottle is opened, it is exposed to atmospheric oxygen, which can accelerate inhibitor depletion and introduce moisture. For long-term storage, especially for high-purity applications, it is advisable to add a supplementary inhibitor and store the container under an inert atmosphere (Nitrogen or Argon).
Q4: What type of polymerization inhibitor is best for this compound?
A4: The choice of inhibitor depends on your specific application and experimental conditions. Phenolic inhibitors are a good general-purpose choice.[2] It is crucial to select an inhibitor that will not interfere with your downstream reactions.
Q5: Can I use PTAS that has slightly increased in viscosity?
A5: This is not recommended for applications requiring precise stoichiometry or predictable reaction kinetics. Increased viscosity indicates the presence of oligomers, which means the molar concentration of the active monomer is lower than stated on the label. Furthermore, these oligomers can interfere with purification and alter the properties of the final product. For critical applications, it is best to purify the reagent or use a fresh, uncompromised bottle.
Data & Recommendations Summary
Table 1: Recommended Storage Conditions for this compound
| Parameter | Standard Storage (Short-Term) | Recommended Long-Term Storage | Rationale |
| Temperature | Room Temperature (approx. 20-25°C)[1] | 2-8°C[3] | Reduces the rate of potential free-radical formation and slows inhibitor depletion. |
| Atmosphere | Manufacturer's Sealed Container | Inert Gas (Nitrogen or Argon) | Prevents exposure to atmospheric oxygen and moisture, which can initiate polymerization. |
| Light | Amber/Opaque Bottle | Store in the Dark (e.g., in a cabinet) | Prevents UV light from initiating photopolymerization. |
| Inhibitor | As supplied by manufacturer | Supplement with 100-200 ppm BHT | Ensures a sufficient concentration of radical scavenger is present to quench polymerization.[2] |
Table 2: Common Polymerization Inhibitors for Allyl Silanes
| Inhibitor | Type | Typical Concentration | Key Considerations |
| BHT (Butylated Hydroxytoluene) | Phenolic Antioxidant | 100-200 ppm | Widely used, effective, and generally non-interfering in many synthetic routes. A good first choice.[2] |
| Hydroquinone | Phenolic Antioxidant | 100-500 ppm | Very effective, but can be more reactive and may interfere with certain catalytic systems. |
| TEMPO | Stable Free Radical | 50-150 ppm | Highly efficient radical scavenger, but can be more expensive and may not be compatible with all reaction types.[2] |
Troubleshooting Guide
This section provides a logical workflow for diagnosing and addressing issues related to PTAS stability.
Visualizing the Troubleshooting Process
Caption: Troubleshooting workflow for assessing this compound stability.
Scenario 1: You observe a sudden increase in viscosity during a reaction.
-
Immediate Action: If your reaction setup allows, immediately cool the mixture in an ice bath. This will drastically slow the polymerization rate. Concurrently, add a solution of an appropriate inhibitor (like BHT in a compatible solvent) to quench the radical process.[2]
-
Root Cause Analysis:
-
Heat: Was the reaction performed at an elevated temperature? Heat is a primary initiator.
-
Initiators: Were any reagents used that could generate radicals (e.g., AIBN, benzoyl peroxide)?
-
Air Exposure: Was the reaction run under an inert atmosphere? Oxygen can contribute to radical formation.
-
Scenario 2: Your stored PTAS appears slightly more viscous than a new bottle.
-
Problem: The material has likely undergone partial oligomerization during storage.
-
Solution:
-
Quality Control: Perform a quick quality check as described in Protocol 2 below. A simple Thin Layer Chromatography (TLC) test can be indicative; oligomers will often appear as a streak or a spot that does not move from the baseline.[2]
-
Purification: If the material is deemed unsuitable for direct use, it can be purified. Vacuum distillation is an effective method due to the high boiling point of PTAS (275 °C).[1] Crucially, add a non-volatile inhibitor like BHT (100-200 ppm) to the distillation flask before heating to prevent polymerization during the distillation process. [2]
-
Experimental Protocols
Protocol 1: Best Practices for Storage and Handling of this compound
This protocol minimizes the risk of contamination and premature polymerization upon receiving and using PTAS.
-
Initial Inspection: Upon receipt, inspect the bottle for any signs of polymerization (viscosity, solids). If the seal is compromised, do not use it.
-
Inert Atmosphere Blanketing: Before first use, carefully open the bottle in a fume hood. Gently flush the headspace with a stream of dry nitrogen or argon for 30-60 seconds.
-
Inhibitor Addition (Optional but Recommended): For long-term storage, add a supplementary inhibitor. Prepare a 1% w/v stock solution of BHT in a dry, inert solvent (e.g., anhydrous toluene). Add the appropriate volume to the PTAS to achieve a final concentration of 100-200 ppm.
-
Sealing: Tightly cap the bottle. For extra protection, wrap the cap and neck with Parafilm® to create a secondary seal against atmospheric moisture and oxygen.
-
Storage: Place the sealed bottle in a dark, refrigerated environment (2-8°C).
-
Dispensing: When aliquoting the reagent, use dry syringes or cannulas under a positive pressure of inert gas. Never leave the bottle open to the air. Re-flush the headspace with inert gas before re-sealing.
Visualizing the Polymerization and Inhibition Process
Caption: Mechanism of free-radical polymerization and its interruption by an inhibitor.
Protocol 2: Quality Control Check for Oligomerization via TLC
This is a rapid, semi-quantitative method to assess the purity of your PTAS.
-
Materials:
-
TLC plate (Silica gel 60 F₂₅₄)
-
PTAS sample
-
Fresh, high-purity PTAS standard (if available)
-
Mobile phase (e.g., 95:5 Hexane:Ethyl Acetate)
-
TLC tank
-
Visualizing agent (e.g., Potassium permanganate stain)
-
-
Procedure:
-
Prepare the TLC tank with the mobile phase.
-
On the TLC plate, spot your PTAS sample and the fresh standard side-by-side.
-
Develop the plate in the TLC tank until the solvent front is near the top.
-
Remove the plate and mark the solvent front. Allow it to dry completely.
-
Visualize the plate using the permanganate stain.
-
-
Interpretation:
-
Good Quality: A single, well-defined spot will be visible for the PTAS monomer.
-
Polymerization Detected: In addition to the monomer spot, you will see material that remains at the baseline (origin) or creates a streak from the baseline upwards. This non-mobile material consists of oligomers and polymers.[2]
-
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of allyl silane reactivity).
-
Hosomi, A. (1988). Reactions of Allylsilanes and Application to Organic Synthesis. Pure and Applied Chemistry, 60(7), 965-972. [Link]
-
Fleming, I. (1981). Reactions of allylsilanes with nitrene electrophiles. Journal of the Chemical Society, Perkin Transactions 1, 964-968. [Link]
-
3V Sigma USA. Polymerization Inhibitors. [Link]
-
Krayushkin, M. M., et al. (2009). Inhibition of premature polymerization of cationically polymerizable low viscosity systems. Journal of Photochemistry and Photobiology A: Chemistry, 205(2-3), 129-134. [Link]
Sources
Technical Support Center: Optimizing Catalyst Concentration for Phenyltriallylsilane Reactions
Welcome to the technical support center for the synthesis of Phenyltriallylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst concentration in hydrosilylation reactions. Here, we provide in-depth, field-proven insights and troubleshooting advice to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for this compound synthesis?
A1: The most prevalent and effective catalysts for the synthesis of this compound via hydrosilylation are platinum-based complexes.[1][2] Specifically, Karstedt's catalyst (a Pt(0) complex) and Speier's catalyst (H₂PtCl₆) are widely used in industrial and academic settings due to their high activity and efficiency in promoting the addition of Si-H bonds across the allyl groups' double bonds.[1][2][3] Karstedt's catalyst is particularly favored for its high solubility in common reaction media and its ability to promote rapid curing at low temperatures.[4][5][6][7]
Q2: What is a typical starting catalyst concentration for this reaction?
A2: A good starting point for platinum catalyst loading is in the range of 5 to 20 ppm (parts per million) of platinum metal relative to the total mass of the reactants.[8] For many applications, a concentration of 10 ppm is a robust starting point for optimization.[7] It is crucial to note that the optimal concentration can vary depending on the purity of the reagents, the reaction temperature, and the desired reaction time.
Q3: How can I tell if my catalyst is active?
A3: An active catalyst will typically initiate an exothermic reaction upon its addition to the mixture of phenylsilane and allyl chloride (or another allyl source). You should observe a gradual increase in the reaction temperature. If there is a noticeable "induction period," a delay before the reaction starts, it could indicate a less active or inhibited catalyst.[9] Monitoring the reaction progress via techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy will show the consumption of starting materials and the formation of this compound.
Q4: Can the catalyst be poisoned? What are common inhibitors?
A4: Yes, platinum catalysts are susceptible to poisoning by certain compounds, which can significantly reduce their activity. Common inhibitors include compounds containing nitrogen, sulfur, or phosphorus. It is also known that certain organic compounds, such as maleates and fumarates, can be used as intentional inhibitors to control the reaction rate and provide a longer pot life for pre-mixed formulations.[3] Unintentional contamination of your reagents or solvent with these substances can lead to catalyst deactivation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I've set up my reaction, but after several hours, I see very little or no formation of this compound. What could be the problem?
A: Low or no product yield is a common issue that can often be traced back to the catalyst concentration or activity. Here’s a systematic approach to troubleshoot this problem:
-
Insufficient Catalyst Concentration: The most straightforward cause is an insufficient amount of catalyst. At very low concentrations, the reaction rate may be too slow to be practical.
-
Solution: Incrementally increase the catalyst concentration. A good approach is to double the concentration in a subsequent small-scale trial reaction (e.g., from 10 ppm to 20 ppm) and monitor the effect on the reaction rate and yield.
-
-
Catalyst Inactivity or Poisoning: If increasing the catalyst concentration does not improve the yield, your catalyst may be inactive or poisoned.
-
Causality: The active form of the catalyst is typically a Pt(0) species.[5] If the catalyst has been improperly stored or handled, it may have oxidized. As mentioned, impurities in your starting materials or solvent can also act as poisons.
-
Solution:
-
Ensure you are using a fresh, properly stored catalyst.
-
Purify your reagents and ensure your solvent is anhydrous and free of potential inhibitors.
-
Consider using a slightly higher catalyst loading to overcome the effects of minor impurities.
-
-
-
Sub-optimal Reaction Temperature: Hydrosilylation reactions often have an optimal temperature range.
-
Solution: If you are running the reaction at room temperature, consider gently heating the reaction mixture (e.g., to 40-60 °C) to initiate the reaction. Conversely, excessively high temperatures can sometimes lead to catalyst decomposition and the formation of inactive platinum black.[3]
-
Troubleshooting Workflow for Low Yield
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 3. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 5. Applications of Karstedt Catalysts_Chemicalbook [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Karstedt catalysts | Johnson Matthey [matthey.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Phenyltriallylsilane by Vacuum Distillation
Welcome to the comprehensive technical support guide for the purification of phenyltriallylsilane via vacuum distillation. This resource is designed for researchers, scientists, and professionals in drug development who handle organosilicon compounds. This compound is a versatile building block in materials science and organic synthesis, and its purity is paramount for reproducible and reliable downstream applications. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure you can successfully purify this compound, avoiding common pitfalls and ensuring the integrity of your material.
Understanding the Challenge: Why Vacuum Distillation?
This compound possesses a high boiling point at atmospheric pressure (approximately 275 °C), a temperature at which it may be susceptible to thermal decomposition or rearrangement.[1] Vacuum distillation is the purification method of choice as it allows for the distillation of the compound at a significantly lower temperature, thereby mitigating the risk of thermal degradation.[2] This technique is essential for obtaining high-purity this compound, free from non-volatile impurities and byproducts from its synthesis.
Estimated Boiling Point of this compound at Reduced Pressures
To effectively perform a vacuum distillation, it is crucial to have an estimate of the compound's boiling point at the intended operating pressure. The following table provides estimated boiling points for this compound at various vacuum levels, calculated using a pressure nomograph based on its atmospheric boiling point of 275 °C.[3]
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 1 | ~105-115 |
| 5 | ~135-145 |
| 10 | ~150-160 |
| 20 | ~170-180 |
Note: These are estimated values. The actual boiling point may vary depending on the accuracy of the vacuum gauge and the efficiency of the distillation apparatus.
Troubleshooting Guide
This section addresses specific problems you may encounter during the vacuum distillation of this compound.
Q1: My distillation is extremely slow, and I'm not collecting any product. What's wrong?
A1: This is a common issue that can stem from several factors:
-
Inadequate Vacuum: A leak in your distillation setup is the most likely culprit. Even a small leak can significantly raise the pressure, preventing the compound from reaching its boiling point at the set temperature.
-
Solution: Carefully inspect all joints and connections for proper sealing. Ensure that all glassware is free of cracks or chips. Use a high-quality vacuum grease, applying a thin, even layer to all ground glass joints. You can use a vacuum gauge to monitor the pressure and identify leaks. For air-sensitive compounds, it's good practice to assemble the apparatus and then evacuate and backfill with an inert gas (like argon or nitrogen) several times to remove atmospheric moisture and air.[2]
-
-
Insufficient Heating: The heating mantle may not be providing enough energy to bring the this compound to its boiling point at the achieved vacuum.
-
Solution: Ensure the heating mantle is in good contact with the distillation flask. Gradually increase the temperature of the heating mantle. It is advisable to insulate the distillation flask and the lower part of the distillation head with glass wool or aluminum foil to minimize heat loss.
-
-
Blockage in the Condenser or Receiving Flask: If the compound solidifies in the condenser, it can block the vapor path. While this compound is a liquid at room temperature, this can be an issue with other compounds.
-
Solution: For this compound, this is unlikely. However, if you are distilling a compound that might solidify, do not circulate coolant through the condenser. Air cooling is often sufficient.[4]
-
Q2: The color of my distilled this compound is yellow or brown. Is it decomposed?
A2: A change in color can indicate thermal decomposition or rearrangement. While allylsilanes are generally stable, prolonged heating at high temperatures can lead to side reactions.
-
Thermal Rearrangement: Allyl-containing compounds can undergo thermal rearrangements, such as the Claisen rearrangement observed in allyl ethers.[5][6][7] While this compound is not an ether, the possibility of thermally induced rearrangements of the allyl groups exists, potentially leading to isomeric impurities that could be colored.
-
Solution: The primary solution is to distill at the lowest possible temperature. This means achieving a good vacuum (ideally below 5 mmHg) to lower the boiling point significantly. Minimize the time the compound spends at high temperatures.
-
-
Oxidation: If there are small leaks in the system, the compound can react with oxygen at elevated temperatures, leading to colored impurities.
-
Solution: Ensure a leak-free system and consider using freeze-pump-thaw cycles to degas the crude material before distillation, especially if it has been stored for a long time.[8]
-
Q3: I'm observing unexpected peaks in the NMR of my purified product. What are the likely impurities?
A3: The nature of the impurities will depend on the synthetic route used to prepare the this compound. A common method is the reaction of a phenyltrichlorosilane with an allyl Grignard reagent (e.g., allylmagnesium bromide).[9]
-
Wurtz Coupling Products: During the formation of the Grignard reagent, a common side reaction is the coupling of two allyl groups to form 1,5-hexadiene.[10][11] This is a volatile impurity that should be removed during the initial stages of the vacuum distillation.
-
Partially Substituted Silanes: Incomplete reaction can lead to the presence of phenyl(diallyl)chlorosilane or phenyl(allyl)dichlorosilane. These may co-distill with the product if their boiling points are similar.
-
Hydrolysis Products: this compound, like other chlorosilanes and their derivatives, can be sensitive to moisture. Hydrolysis can lead to the formation of siloxanes (Si-O-Si linkages).[12] These are typically less volatile and will remain in the distillation flask.
-
Solution: To minimize these impurities, ensure the Grignard reaction goes to completion and that all subsequent workup steps are performed under anhydrous conditions. A well-executed vacuum distillation should separate the desired product from less volatile siloxanes and more volatile coupling products.
-
Q4: My vacuum pressure is fluctuating. How does this affect the purification?
A4: A stable vacuum is critical for a clean separation.[1] Fluctuations in pressure will cause the boiling point of the liquid to change, leading to inconsistent distillation and potentially poor separation of components with close boiling points.
-
Causes of Fluctuation: This can be due to an old or failing vacuum pump, leaks in the system, or outgassing of volatile impurities.
-
Solution: Ensure your vacuum pump is in good working order and the oil is clean. A vacuum regulator can help maintain a constant pressure. Before heating, it is good practice to pull a vacuum on the cold system to remove any low-boiling impurities that could cause pressure fluctuations.
-
Q5: The compound is bumping violently during distillation. How can I prevent this?
A5: Bumping is caused by superheating of the liquid, where it heats above its boiling point without forming vapor bubbles. When boiling does occur, it can be explosive.
-
Solutions:
-
Stirring: Vigorous stirring of the distillation pot is the most effective way to prevent bumping. Use a magnetic stir bar and stir plate.
-
Boiling Chips: Adding a few boiling chips to the distillation flask before applying the vacuum can also promote smooth boiling. However, they can become less effective over time, so fresh chips should be used for each distillation. Never add boiling chips to a hot liquid.
-
Capillary Bubbler: A fine capillary tube can be inserted to introduce a slow stream of inert gas (e.g., nitrogen or argon) into the liquid, which provides nucleation sites for boiling.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended vacuum level and temperature for the distillation of this compound?
A1: For a laboratory-scale distillation, a vacuum of 1-10 mmHg is recommended. At this pressure range, this compound will distill at approximately 105-160 °C (see table above). A lower pressure is generally better as it allows for a lower distillation temperature, minimizing the risk of thermal degradation.
Q2: What are the key safety precautions when performing a vacuum distillation of this compound?
A2: Safety is paramount.
-
Implosion Hazard: Always inspect glassware for cracks or defects before use. A vacuum distillation involves a significant pressure differential, and damaged glassware can implode. It is highly recommended to use a blast shield.
-
Inert Atmosphere: While this compound is not pyrophoric, it is good practice to handle it under an inert atmosphere to prevent hydrolysis.[13] The distillation setup should be assembled to allow for backfilling with nitrogen or argon.[4]
-
Proper Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Cold Trap: Always use a cold trap (e.g., with liquid nitrogen or a dry ice/acetone slush) between your distillation apparatus and the vacuum pump. This will condense any volatile materials and prevent them from contaminating the pump oil or being exhausted into the atmosphere.
Q3: How can I determine if my this compound is pure enough after distillation?
A3: The purity of the distilled fractions should be assessed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and help identify any organic impurities.
-
Gas Chromatography (GC): GC can be used to determine the percentage purity of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the characteristic functional groups.
Q4: What are the common synthetic routes for this compound and how do they impact purification?
A4: The most common synthesis involves the reaction of phenyltrichlorosilane with three equivalents of an allyl Grignard reagent, such as allylmagnesium bromide.[9] The main implications for purification are the potential for incomplete reaction, leading to chlorinated silane impurities, and the formation of 1,5-hexadiene from the Grignard reagent, as discussed in the troubleshooting section. Careful control of stoichiometry and reaction conditions can minimize these byproducts, simplifying the subsequent purification by distillation.
Experimental Workflow: Vacuum Distillation of this compound
Below is a DOT graph illustrating a typical setup for the vacuum distillation of an air-sensitive compound like this compound.
Caption: A schematic of a vacuum distillation apparatus for purifying this compound.
References
-
University of Calgary. Micro-boiling point measurement. [Link]
-
The Schlenk Line Survival Guide. Dynamic Vacuum Distillation. [Link]
-
LOCKSS. THE THERMAL CLAISEN REARRANGEMENT OF THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS. [Link]
-
YouTube. Vacuum Distillation. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]
-
Pearson. Boiling Point Calculator (Simple / Advanced). [Link]
-
YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
-
Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]
-
Pressure Control Solutions. Vacuum Distillation issues? | Call Pressure Control Solutions!. [Link]
-
Organic Chemistry Portal. Claisen Rearrangement. [Link]
-
ResearchGate. Thermal rearrangement of: Ortho-allyloxypolyimide membranes and the effect of the degree of functionalization. [Link]
-
ResearchGate. Generation of Allylmagnesium Reagents by Hydromagnesiation of 2-Aryl-1,3-dienes. [Link]
-
RSC Publishing. Thermal rearrangement of ortho-allyloxypolyimide membranes and the effect of the degree of functionalization. [Link]
-
PubMed Central. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. [Link]
-
Semantic Scholar. Thermal rearrangement of ortho-allyloxypolyimide membranes and the effect of the degree of functionalization. [Link]
-
YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
-
Wikipedia. Allylmagnesium bromide. [Link]
- Google Patents. US3597488A - Process for making grignard reagents.
Sources
- 1. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. 壓力溫度示意圖工具 [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. Claisen Rearrangement [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. 格氏试剂 [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Low Yield in Phenyltriallylsilane Synthesis
Welcome to the technical support center for the synthesis of phenyltriallylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific organosilicon synthesis. Here, we will address frequent causes of low yield in a question-and-answer format, providing not just solutions, but also the scientific reasoning behind them. Our aim is to empower you with the expertise to diagnose and resolve issues in your experimental work, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: My Grignard reagent formation appears sluggish or fails to initiate. What are the likely causes and how can I fix this?
A: The successful formation of allylmagnesium bromide is the cornerstone of this synthesis. Failure to initiate is a common hurdle, often attributable to the following factors:
-
Magnesium Oxide Layer: Magnesium turnings readily form a passive oxide layer on their surface, which prevents the reaction with allyl bromide.
-
Trace Moisture: Grignard reagents are extremely sensitive to protic sources, including water. Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.[1]
Troubleshooting Protocol:
-
Glassware Preparation: All glassware must be rigorously dried. Flame-drying under a vacuum or oven-drying at a minimum of 120°C for several hours immediately before use is essential. Allow the glassware to cool under an inert atmosphere (nitrogen or argon).
-
Solvent and Reagent Purity: Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), dispensed from a freshly opened bottle or a solvent purification system. Ensure the allyl bromide is free of water.
-
Magnesium Activation:
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle (in a glovebox or under an inert atmosphere) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine to the flask containing the magnesium turnings. The iodine will react with the magnesium surface, creating small amounts of magnesium iodide and exposing fresh metal. The disappearance of the brown iodine color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used; the formation of ethene bubbles signifies activation.
-
Q2: I'm observing a significant amount of a high-boiling point byproduct, 1,5-hexadiene. Why is this happening and how can it be minimized?
A: The formation of 1,5-hexadiene is a classic side reaction in the preparation of allylmagnesium bromide, known as a Wurtz-type coupling. This occurs when a molecule of the newly formed Grignard reagent reacts with a molecule of unreacted allyl bromide.
Causality:
-
High Local Concentration of Allyl Bromide: Rapid addition of allyl bromide leads to localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the allyl bromide instead of the magnesium surface.
-
Elevated Reaction Temperature: The formation of the Grignard reagent is exothermic. If the temperature is not controlled, it can accelerate the rate of the Wurtz coupling reaction.
Mitigation Strategies:
| Parameter | Recommended Condition | Rationale |
| Addition Rate | Slow, dropwise addition of allyl bromide solution | Maintains a low concentration of unreacted allyl bromide, favoring Grignar formation. |
| Temperature | Maintain the reaction temperature below 0°C during Grignard formation[2] | Suppresses the rate of the Wurtz coupling side reaction. |
| Solvent | Diethyl ether is often preferred over THF for allylmagnesium bromide preparation | Allyl bromide reacts quantitatively with magnesium in THF to give 1,5-hexadiene. If THF is necessary for the subsequent reaction, it should be added after the Grignard formation in ether is complete. |
Q3: My overall yield of this compound is low, even with successful Grignard formation. What are the potential issues during the reaction with phenyltrichlorosilane?
A: Low yields in the second stage of the synthesis often point to incomplete reaction, side reactions involving the chlorosilane, or issues with stoichiometry.
-
Incomplete Reaction: The reaction between the Grignard reagent and the sterically hindered phenyltrichlorosilane may be slow.
-
Side Reactions: Partially substituted intermediates, such as phenyl(diallyl)chlorosilane, may not fully react. Additionally, the Grignard reagent can react with other functional groups if impurities are present.
-
Stoichiometric Imbalance: An insufficient amount of Grignard reagent will lead to incomplete conversion of the phenyltrichlorosilane.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the reaction of allylmagnesium bromide with phenyltrichlorosilane.
Experimental Protocol for Yield Optimization:
-
Grignard Titration: Before adding the phenyltrichlorosilane, it is highly recommended to determine the exact concentration of your prepared allylmagnesium bromide solution via titration (e.g., with a standard solution of iodine). This will ensure you use the correct stoichiometric amount.
-
Reverse Addition: For partial substitution reactions, adding the Grignard reagent to the chlorosilane (reverse addition) is often preferred. However, for the complete substitution to form this compound, the slow addition of phenyltrichlorosilane to the Grignard solution (normal addition) is generally employed to maintain an excess of the Grignard reagent throughout the reaction, driving it to completion.
-
Temperature Control: The reaction of the Grignard reagent with phenyltrichlorosilane is exothermic. Maintain a low temperature (e.g., 0°C) during the addition to minimize side reactions.
-
Reaction Time and Temperature: After the addition is complete, allowing the reaction to stir at room temperature or gently refluxing for a period can help drive the reaction to completion. The optimal time and temperature should be determined by monitoring the reaction progress (e.g., by GC-MS analysis of aliquots).
Q4: I'm having difficulty purifying the final product. What are the common impurities and the best purification method?
A: The crude product of the this compound synthesis can contain several impurities that need to be removed to obtain a pure product.
Common Impurities:
-
1,5-Hexadiene: From the Wurtz coupling during Grignard formation.
-
Partially Substituted Silanes: Phenyl(allyl)dichlorosilane and phenyl(diallyl)chlorosilane.
-
Siloxanes: Formed from the hydrolysis of unreacted chlorosilanes or the product during workup.
-
Unreacted Starting Materials: Phenyltrichlorosilane.
Purification Protocol:
Fractional distillation under reduced pressure is the most effective method for purifying this compound, which has a high boiling point (approximately 275°C at atmospheric pressure).[3]
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture by slowly adding it to a cold, saturated aqueous solution of ammonium chloride. This will protonate any remaining Grignard reagent and hydrolyze the magnesium salts, making them water-soluble.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or toluene).
-
Drying: Dry the combined organic layers over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Vacuum Distillation: Set up a fractional distillation apparatus and perform the distillation under a high vacuum. This will lower the boiling point of the this compound, preventing decomposition at high temperatures. Collect the fraction corresponding to the boiling point of this compound at the given pressure.
Key Distillation Parameters:
| Compound | Approximate Boiling Point | Separation Strategy |
| 1,5-Hexadiene | 59-60°C | Easily removed as a low-boiling fraction. |
| This compound | ~275°C (atm) | Collect as the main, high-boiling fraction under vacuum. |
| Partially Substituted Silanes | Intermediate boiling points | Separate through careful fractional distillation. |
| Siloxanes | High boiling points | May remain as a residue in the distillation flask. |
Conclusion
Achieving a high yield in the synthesis of this compound is a multi-step process that requires careful attention to detail at each stage. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined in this guide, researchers can effectively overcome common experimental challenges. Remember that meticulous preparation, precise control of reaction conditions, and appropriate purification techniques are paramount to success.
References
-
Chem-Impex. This compound. [Link]
-
Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]
-
Wikipedia. Allylmagnesium bromide. [Link]
Sources
Side reactions to avoid when working with Phenyltriallylsilane
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with Phenyltriallylsilane. As Senior Application Scientists, we have compiled this guide to provide not only troubleshooting steps but also the underlying chemical principles to empower you in your research.
Frequently Asked Questions (FAQs)
Synthesis & Purification
Question 1: I'm synthesizing this compound via a Grignard reaction and my yields are consistently low. What are the likely side reactions?
Low yields in the Grignard synthesis of this compound often stem from two primary side reactions: Wurtz coupling and premature quenching of the Grignard reagent.[1][2]
-
Wurtz Coupling: This reaction occurs between the Grignard reagent (Phenylmagnesium bromide) and the allyl halide starting material, resulting in the formation of biphenyl (Ph-Ph) and 1,5-hexadiene.[1][2] To minimize this, ensure a slow, dropwise addition of the allyl halide to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[2]
-
Premature Quenching: Grignard reagents are potent bases and will react with any available protons.[1] The most common culprit is residual water in your glassware or solvent. Ensure all glassware is oven-dried and solvents are rigorously anhydrous. The formation of benzene from the reaction of Phenylmagnesium bromide with water is a common indicator of this issue.
Question 2: After synthesis, I'm having trouble purifying my this compound. What are the common impurities and how can I remove them?
Common impurities in crude this compound include unreacted starting materials, Grignard side products (like biphenyl), and partially substituted silanes.
| Impurity | Source | Recommended Purification Method |
| Biphenyl | Wurtz coupling during Grignard synthesis[1][2] | Column chromatography on silica gel. |
| Benzene | Premature quenching of Grignard reagent[1] | Careful distillation. |
| Partially substituted allylsilanes | Incomplete reaction | Fractional distillation under reduced pressure. |
| Magnesium salts | Grignard reaction workup | Aqueous workup followed by extraction and drying. |
For general troubleshooting of purification, consider techniques like trituration, where a solvent is chosen in which your desired product is insoluble, but the impurities are soluble.
Reactions & Stability
Question 3: I'm using this compound in a platinum-catalyzed hydrosilylation reaction, but I'm observing unexpected byproducts. What could be happening?
Platinum-catalyzed hydrosilylation, while generally efficient, can be accompanied by several side reactions.[3][4]
-
Isomerization of the Alkene: The platinum catalyst can isomerize the terminal double bonds of the allyl groups to internal double bonds, which are less reactive in hydrosilylation.[4]
-
Dehydrogenative Silylation: This results in the formation of a silylated alkene and hydrogen gas.[4]
-
Oligomerization/Polymerization: The allyl groups of this compound can undergo oligomerization or polymerization, especially at higher temperatures or catalyst concentrations.[4]
To mitigate these side reactions, it is crucial to control the reaction temperature, use the minimum effective catalyst concentration, and choose a suitable solvent.
Question 4: How stable is this compound and what are the signs of degradation?
While relatively stable, this compound can degrade over time, especially when exposed to air, moisture, or light. The primary degradation pathways likely involve oxidation and hydrolysis of the silicon-carbon bonds. Signs of degradation can include a change in color, the formation of precipitates (siloxanes), and a change in viscosity. For long-term storage, it is recommended to keep this compound under an inert atmosphere (argon or nitrogen) in a cool, dark place.
Troubleshooting Guides
Guide 1: Identifying Impurities by NMR Spectroscopy
Unidentified peaks in your NMR spectrum can be frustrating. This guide will help you troubleshoot the source of these impurities.
Step 1: Identify Common Solvent and Reagent Impurities. Before assuming a side reaction, consult reference tables for the chemical shifts of common laboratory solvents, greases, and other potential contaminants.[5][6][7][8]
Step 2: Analyze the Impurity's NMR Signature.
-
Aromatic Protons (6.5-8.5 ppm): The presence of unexpected signals in this region could indicate biphenyl (from Wurtz coupling) or benzene (from Grignard quenching).
-
Allylic Protons (4.5-6.0 ppm): A complex pattern of signals in this region, differing from your product, might suggest the presence of partially substituted allylsilanes or olefin isomers.
-
Aliphatic Protons (0.5-2.5 ppm): Signals in this region could correspond to grease or byproducts from the cleavage of allyl groups.
Step 3: Correlate with Synthesis/Reaction Conditions. Consider the specific reagents and conditions you used. For example, if you performed a Grignard reaction, the presence of biphenyl is a strong possibility.
Experimental Workflow: Grignard Synthesis of this compound
Sources
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- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epfl.ch [epfl.ch]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Phenyltriallylsilane Crosslinking Control: A Technical Support Guide
Welcome to the technical support center for Phenyltriallylsilane (PTAS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for controlling the degree of crosslinking in your experiments. Here, you will find scientifically grounded answers to frequently asked questions and detailed troubleshooting guides to address specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of this compound as a crosslinking agent.
1. What is this compound (PTAS) and why is it used as a crosslinker?
This compound (PTAS) is an organosilicon compound featuring a silicon atom bonded to a phenyl group and three reactive allyl groups.[1] Its trifunctional nature makes it an effective crosslinking agent, enabling the formation of three-dimensional polymer networks. The incorporation of PTAS into a polymer backbone can significantly enhance thermal stability and mechanical strength, making it valuable in the synthesis of silicone polymers, coatings, adhesives, and advanced composite materials.[1]
2. What is the fundamental mechanism of crosslinking with PTAS?
The crosslinking of PTAS primarily occurs via free-radical polymerization of its three allyl groups.[2][3] This process can be initiated by thermal decomposition of a radical initiator (e.g., peroxides) or by photopolymerization using a photoinitiator and a UV light source.[2][3][4] The initiator generates free radicals, which then react with the double bonds of the allyl groups on PTAS, propagating to form a crosslinked network.
Caption: Free-radical crosslinking mechanism of PTAS.
3. How can I characterize the degree of crosslinking in my PTAS-based polymer?
Several techniques can be employed to quantify the degree of crosslinking, also known as crosslink density:
-
Swelling Experiments: This is a widely used method where the crosslinked polymer is immersed in a suitable solvent.[1] A lower degree of swelling corresponds to a higher crosslink density. The gel fraction, which is the insoluble portion of the polymer after solvent extraction, also provides a measure of the crosslinking extent.[5][6]
-
Rheology: The curing process can be monitored in real-time using a rheometer.[7][8][9][10] The transition from a liquid to a solid state, known as the gel point, can be precisely determined. The storage modulus (G') in the rubbery plateau of the cured material is directly related to the crosslink density.
-
Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the cured material as a function of temperature. Similar to rheology, the storage modulus in the rubbery region can be used to calculate the crosslink density.[11]
-
Differential Scanning Calorimetry (DSC): DSC can be used to monitor the heat flow during the curing reaction, allowing for the determination of the extent of reaction.[12][13][14]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the crosslinking of this compound.
Issue 1: Incomplete or Slow Curing
Symptoms: The reaction mixture remains liquid or forms a weak gel after the expected reaction time.
| Possible Cause | Troubleshooting & Optimization |
| Insufficient Initiator Concentration | Increase the initiator concentration in small increments (e.g., 0.1 wt%). An insufficient number of primary radicals will lead to a slow and incomplete reaction.[12][14][15] |
| Low Reaction Temperature | For thermally cured systems, increase the reaction temperature. The rate of initiator decomposition is highly temperature-dependent.[13] Ensure the temperature is appropriate for the chosen initiator's half-life. |
| Inhibitor Presence | Oxygen can act as an inhibitor in free-radical polymerization.[16] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Monomers may also contain inhibitors from storage that need to be removed prior to use. |
| Incorrect Initiator Type | The chosen initiator may not be suitable for the reaction conditions. For thermal curing, select an initiator with a half-life of approximately 1 hour at the desired curing temperature.[17] For UV curing, ensure the photoinitiator's absorption spectrum matches the wavelength of the UV lamp.[4] |
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Caption: Potential causes of incomplete PTAS curing.
Issue 2: Gelation Occurs Too Rapidly or is Uncontrolled
Symptoms: The reaction mixture solidifies almost instantly upon initiator addition or heating, leading to a heterogeneous, brittle material.
| Possible Cause | Troubleshooting & Optimization |
| Excessive Initiator Concentration | A high concentration of initiator generates a large number of radicals simultaneously, leading to a very fast and exothermic reaction.[12][14][15] Reduce the initiator concentration. |
| High Reaction Temperature | A high reaction temperature will lead to a rapid decomposition of the initiator and an accelerated polymerization rate.[13] Lower the reaction temperature to achieve a more controlled cure. |
| High PTAS Concentration | As a trifunctional crosslinker, a high concentration of PTAS can lead to rapid gelation. Consider reducing the concentration of PTAS or co-polymerizing with a monofunctional or difunctional monomer to reduce the overall crosslink density. |
Issue 3: Final Product is Brittle
Symptoms: The cured material is hard but fractures easily under stress.
| Possible Cause | Troubleshooting & Optimization |
| High Crosslink Density | An excessively high crosslink density can lead to a rigid and brittle network.[1] To increase flexibility, reduce the degree of crosslinking by: - Decreasing the PTAS concentration. - Reducing the initiator concentration. - Shortening the reaction time. |
| Inhomogeneous Curing | Rapid, uncontrolled curing can lead to localized regions of high crosslink density, creating stress points within the material. Optimize the curing conditions for a more uniform reaction (see Issue 2). |
Part 3: Experimental Protocols
The following are generalized protocols for controlling the degree of crosslinking with PTAS. Researchers should optimize these conditions for their specific systems.
Protocol 1: Thermal Crosslinking of PTAS
-
Preparation: In a reaction vessel, combine this compound and any other co-monomers or polymers.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen.
-
Initiator Addition: Dissolve the desired amount of a suitable thermal initiator (e.g., Benzoyl Peroxide or AIBN) in a small amount of an appropriate solvent and add it to the reaction mixture under inert atmosphere.[3]
-
Heating: Heat the reaction mixture to the desired temperature with constant stirring. The temperature should be chosen based on the half-life of the initiator.
-
Curing: Maintain the temperature for the desired reaction time. The extent of crosslinking will increase with time.
-
Cooling and Characterization: Cool the reaction to room temperature and characterize the resulting polymer for its degree of crosslinking using the methods described in the FAQ section.
Table 1: Influence of Reaction Parameters on Crosslink Density (Thermal Curing)
| Parameter | Effect on Crosslink Density | Rationale |
| Initiator Concentration | Increasing concentration generally increases crosslink density up to a certain point.[12][14][15] | More initiator leads to more radical generation and a higher number of growing polymer chains. |
| Temperature | Increasing temperature increases the rate of crosslinking.[13] | Higher temperature leads to faster initiator decomposition and increased reaction kinetics. |
| Reaction Time | Longer reaction times lead to a higher degree of crosslinking. | Allows for more complete conversion of the allyl groups. |
| PTAS Concentration | Higher PTAS concentration leads to a higher crosslink density. | Increases the number of crosslinking sites per unit volume. |
Protocol 2: UV Photopolymerization of PTAS
-
Formulation: Prepare a formulation containing this compound, a suitable photoinitiator (e.g., a phosphine oxide type for depth cure), and any other desired components.[18]
-
Application: Apply a thin film of the formulation onto a substrate.
-
UV Curing: Expose the film to a UV light source of appropriate wavelength and intensity. The curing time will depend on the photoinitiator concentration, light intensity, and film thickness.[18]
-
Characterization: Characterize the cured film for its degree of crosslinking.
References
-
Yang, B., & Wang, Z.-X. (2019). Synthesis of Allylsilanes via Nickel-Catalyzed Cross-Coupling of Silicon Nucleophiles with Allyl Alcohols. Organic Letters, 21(19), 7965–7969. [Link]
-
Yang, B., & Wang, Z.-X. (2019). Synthesis of Allylsilanes via Nickel-Catalyzed Cross-Coupling of Silicon Nucleophiles with Allyl Alcohols. PubMed, 31525078. [Link]
-
ResearchGate. Gel fraction (GF) and swelling ratio (SR) of the neat crosslinked and nanocomposite sam. [Link]
-
ResearchGate. Rheology and curing process of thermosets. [Link]
-
White Research Group, Beckman Institute, Illinois. Evaluation of peroxide initiators for radical polymerization?based self?healing applications. [Link]
-
ResearchGate. The e€ect of initiator concentration on polymerization. AM 6 wt%; TBA=H.... [Link]
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CONICET. Rheological study of the curing kinetics of epoxy-phenol novolac resin. [Link]
-
White Research Group, Beckman Institute, Illinois. Evaluation of peroxide initiators for radical polymerization?based self?healing applications. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. A Review on various methods for the Cross-linking of Polymers. [Link]
-
NIH. Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction. [Link]
-
NIH. Simultaneous rheology and cure kinetics dictate thermal post-curing of thermoset composite resins for material extrusion. [Link]
-
Polymer Chemistry (RSC Publishing). Novel thermal initiator systems for radical induced cationic frontal polymerization. [Link]
-
Savaria-Dent Kft. Light Cure Bond Failure Troubleshooting Flowchart. [Link]
-
Chapter 1 Free-Radical Polymerization. [Link]
-
CONICET. Rheological study of the curing kinetics of epoxy-phenol novolac resin. [Link]
-
specific polymers. Parameters on the side reactions of hydrosilylation of allyl polyethers. [Link]
-
FREE RADICAL POLYMERIZATION. [Link]
-
MDPI. How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. [Link]
-
RSC Publishing. Which side-reactions compromise nitroxide mediated polymerization?. [Link]
-
BuildSite. Neogard Technical Troubleshooting Guide. [Link]
-
RSC Publishing. Influence of experimental parameters on the side reactions of hydrosilylation of allyl polyethers studied by a fractional factorial design. [Link]
-
ResearchGate. Effects of crosslinking on thermal and mechanical properties of polyurethanes. [Link]
-
Organic Chemistry Portal. Allylsilane synthesis. [Link]
-
SciSpace. Rheological analysis of the gelation behavior of tetraethylorthosilane/ vinyltriethoxysilane hybrid solutions. [Link]
-
ResearchGate. Swelling ratio of chemically crosslinked and dehydrated gels with.... [Link]
-
PubMed. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. [Link]
-
NIH. Optimization of the Preparation Process of Crosslinked Polyvinyl Alcohol and Its Thermal Stability in Cementing Slurry. [Link]
-
Swaminathan Sivaram. Controlled Free Radical Polymerization. [Link]
-
E3S Web of Conferences. H-PVA Cross-Linking Mechanism Prepared By Freeze-Thaw And Annealing: Optimizing Gel Fraction And Swelling. [Link]
-
YouTube. Polymer Science and Processing 04: Free radical polymerization. [Link]
-
MDPI. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. [Link]
-
NIH. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles. [Link]
-
ResearchGate. How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. [Link]
-
NIH. Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization. [Link]
-
ResearchGate. Effect of initiator and inhibitor concentration on the polymerization shrinkage kinetics of experimental dental composites. [Link]
-
MDPI. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. [Link]
-
ResearchGate. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. [Link]
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Technical Support Center: Characterizing Impurities in Phenyltriallylsilane
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for Phenyltriallylsilane (PTAS). As a versatile organosilane compound, PTAS is a critical precursor and reagent in advanced polymer synthesis, surface modification, and the development of novel silicone-based materials.[1] Its unique structure, featuring a phenyl group and three reactive allyl groups, makes it highly valuable, but also susceptible to a range of impurities that can arise during synthesis, storage, or handling.
The purity of your this compound is paramount; even trace impurities can significantly impact downstream applications by altering reaction kinetics, compromising the mechanical or thermal properties of polymers, and affecting material performance. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for identifying, characterizing, and troubleshooting impurities in PTAS samples. We will move beyond simple procedural lists to explain the underlying chemistry and analytical principles, empowering you to make informed decisions in your laboratory.
Section 1: Understanding Potential Impurities in this compound
Impurities in this compound can be broadly categorized into two groups: synthesis-related impurities and degradation products.
-
Synthesis-Related Impurities: These are byproducts or unreacted starting materials from the manufacturing process. The synthesis of allylsilanes can involve various methods, including reactions with organomagnesium reagents or palladium-catalyzed silylations.[2] Consequently, impurities could include partially substituted silanes (e.g., Phenyldiallylsilane, Phenylmonoallylsilane), residual solvents (e.g., toluene, THF, diethyl ether), or catalysts.
-
Degradation Products: Organosilanes can be sensitive to environmental factors. The primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: Exposure to moisture can lead to the cleavage of the Si-C bond or hydrolysis of related siloxane impurities, forming silanols (R₃Si-OH) and subsequently disiloxanes (R₃Si-O-SiR₃) through condensation.[3] While the Si-Phenyl bond is relatively stable, allyl groups can be more labile under certain conditions.
-
Oxidation: The allyl groups and the phenyl ring can be susceptible to oxidation, especially in the presence of air, light, or certain catalysts, leading to the formation of epoxides, aldehydes, ketones, or hydroxylated aromatic compounds.[4][5]
-
Below is a general workflow for approaching impurity characterization in a new or suspect batch of this compound.
Section 2: Troubleshooting by Analytical Technique (FAQs)
This section addresses common issues encountered during the analysis of this compound samples using the most relevant techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse technique for analyzing volatile and semi-volatile compounds like this compound.
Q1: My this compound peak is tailing or showing poor shape. What's the cause?
A: Peak tailing for organosilanes in GC is almost always caused by interaction with active sites (e.g., free silanol groups) in the injection port liner or the column itself. This compound, while not extremely polar, can still be affected.
-
Causality: Active sites, which are acidic, can form hydrogen bonds with any slightly polar functional groups on your analyte or impurities. This causes some molecules to be retained longer than others, resulting in a "tail" on the peak.
-
Troubleshooting Steps:
-
Check Your Consumables: Ensure you are using a deactivated or silanized injection port liner. If the liner is old or has been exposed to many non-volatile samples, replace it.
-
Column Choice: Use a low-polarity column specifically designed for general-purpose analysis or for minimizing bleed, such as a 5% phenyl-polysiloxane (e.g., DB-5ms, HP-5ms). These are robust and relatively inert.[6]
-
Column Maintenance: If the column is old, it may have developed active sites. Bake it out according to the manufacturer's instructions. If that fails, trim the first 10-20 cm from the inlet side. As a last resort, replace the column.
-
Derivatization: If you suspect polar degradation products (like silanols from hydrolysis), they will exhibit very poor peak shape. You can confirm their presence by derivatizing the sample.[7] A common method is silylation, which converts polar -OH groups into non-polar -OSi(CH₃)₃ groups, significantly improving chromatography.[8]
-
Q2: I see several unexpected small peaks in my chromatogram. How can I identify if they are from the sample or the system?
A: Distinguishing between sample impurities and system contamination is a critical first step.
-
Troubleshooting Steps:
-
Run a Solvent Blank: Inject a vial of the same solvent you used to dissolve your sample. If the peaks appear in the blank, they are contaminants from your solvent, vial, cap/septum, or syringe. Common contaminants include siloxanes from septa bleed or plasticizers.
-
Check the Mass Spectra: Analyze the mass spectra of the unknown peaks. Search the NIST library for matches.[9] Siloxane-based contaminants (column bleed or from septa) have very characteristic repeating ions (e.g., m/z 73, 147, 207, 281).
-
Sample Concentration: Prepare and inject a more concentrated and a more diluted sample. True sample impurities should increase or decrease in area proportionally with the main this compound peak. System contaminants will likely remain at a relatively constant level.
-
Q3: The mass spectrum of an unknown peak is ambiguous. How can I get a clearer identification?
A: Standard 70 eV electron ionization (EI) can sometimes cause extensive fragmentation, leading to a weak or absent molecular ion (M⁺). This makes identification difficult.
-
Causality: The energy of electron ionization can be high enough to shatter the molecule into many small, stable fragments, leaving very little of the original parent ion to be detected.
-
Troubleshooting Steps:
-
Look for Characteristic Fragments: For this compound and related impurities, look for fragments corresponding to the loss of allyl (M-41) or phenyl (M-77) groups. The presence of a silicon isotope pattern (²⁹Si and ³⁰Si) for major fragments can confirm the presence of a silicon-containing compound.
-
Consider Chemical Ionization (CI): If your MS system has the capability, switch to a "softer" ionization technique like Chemical Ionization. CI uses a reagent gas (like methane or ammonia) to ionize the analyte through proton transfer, resulting in much less fragmentation and a prominent protonated molecule [M+H]⁺, making it easier to determine the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a highly accurate mass measurement, which can be used to predict the elemental formula of the impurity. This is a powerful tool for distinguishing between compounds with the same nominal mass.[10]
-
-
Sample Preparation: Prepare a ~100 µg/mL solution of the this compound sample in HPLC-grade ethyl acetate or dichloromethane.
-
GC-MS Parameters (Example): These are starting parameters and should be optimized for your specific instrument and column.[7]
Parameter Setting GC System Agilent 7890A or equivalent Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film Inlet Temperature 250 °C Injection Mode Split (e.g., 50:1 ratio) Injection Volume 1 µL Carrier Gas Helium, constant flow at 1.0 mL/min Oven Program 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min MS System Agilent 5975C or equivalent Transfer Line Temp 280 °C Ion Source Temp 230 °C Ionization Mode Electron Ionization (EI) at 70 eV | Scan Range | 35 - 550 amu |
-
Analysis Sequence:
-
Inject a solvent blank to establish a baseline.
-
Inject the this compound sample.
-
Process the data, integrate all peaks, and perform a library search on any impurity peaks.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for structural elucidation and can provide quantitative information about purity without the need for individual impurity standards (qNMR).
Q1: I see small, unidentifiable peaks in my ¹H NMR spectrum. How do I determine what they are?
A: These peaks can be impurities, residual solvents, or even water. A systematic approach is needed.
-
Troubleshooting Steps:
-
Check for Common Solvents: The most common source of extra peaks is residual solvent from the synthesis or workup. Compare the chemical shifts and multiplicities of your unknown peaks to standard NMR solvent impurity tables.[11][12][13] Common culprits include diethyl ether, hexane, toluene, and THF.
-
Look for Water: A broad singlet between 1.5-4.8 ppm (depending on the solvent and concentration) is often due to residual water.[12] To confirm, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The water peak will exchange with deuterium and disappear or shift significantly.
-
Analyze Structural Features: Look for peaks in regions characteristic of this compound-related structures.
-
Aromatic Region (7.0-7.8 ppm): Peaks here could indicate other phenyl-containing silanes. The splitting pattern can give clues about the substitution on the phenyl ring.
-
Vinyl/Allyl Region (4.8-6.0 ppm): Complex multiplets in this area are characteristic of the allyl groups. Changes in integration or the appearance of new vinyl-like peaks could signal side-reaction products.
-
Aliphatic Region (1.5-2.5 ppm): Look for peaks corresponding to the Si-CH₂- protons of the allyl group.
-
-
Acquire a ¹³C NMR: A ¹³C NMR spectrum, especially with DEPT-135, can help determine the number of different carbon environments and the types of carbons (CH, CH₂, CH₃), providing crucial data for piecing together the impurity's structure.
-
Use 2D NMR: If the structure is still unclear, 2D NMR experiments like COSY (shows H-H coupling) and HSQC/HMBC (shows H-C correlations) are extremely powerful for definitively assigning the structure of an unknown impurity.
-
Q2: Can I use NMR to quantify the purity of my sample?
A: Yes, Quantitative NMR (qNMR) is an excellent primary method for determining purity.
-
Principle: In qNMR, you compare the integral of a known analyte peak to the integral of a certified internal standard of known concentration and purity. Since the signal intensity is directly proportional to the number of nuclei, you can calculate the absolute concentration of your this compound.
-
Procedure Outline:
-
Select a suitable, high-purity internal standard that has peaks in a clean region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Accurately weigh both the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum using quantitative parameters (i.e., long relaxation delay, calibrated 90° pulse).
-
Integrate a well-resolved peak from this compound and a peak from the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for molecular weights, masses, and the number of protons for each integrated signal.
-
High-Performance Liquid Chromatography (HPLC)
While GC-MS is often preferred for PTAS itself, HPLC is invaluable for analyzing non-volatile or highly polar impurities, such as advanced degradation products or oligomeric siloxanes.
Q1: I suspect I have polar, non-volatile impurities. How do I develop an HPLC method?
A: Developing an HPLC method for compounds that lack a strong UV chromophore, like many silane degradation products, requires careful selection of the column, mobile phase, and detector.
-
Method Development Strategy:
-
Column Selection: A reversed-phase C18 or a Phenyl-Hexyl column is a good starting point.[14] Phenyl-based columns can offer unique selectivity for aromatic compounds like PTAS through π-π interactions.[14]
-
Mobile Phase: A gradient of water and acetonitrile or methanol is standard for reversed-phase HPLC. Start with a generic gradient (e.g., 5% to 95% organic over 20 minutes) to scout for peaks. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for silanol-containing impurities.
-
Detection: This is the most critical parameter.
-
UV Detector: this compound and impurities containing the phenyl group can be detected by UV, typically around 254 nm or 210 nm. However, many degradation products (e.g., cleaved allyl chains, siloxanes) will be invisible.
-
Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are near-universal detectors that respond to any non-volatile analyte. They are excellent choices for detecting unknown, non-chromophoric impurities.
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer provides the most information, giving you molecular weight and structural data for each eluting peak.
-
-
Q2: My HPLC peaks are broad. What should I do?
A: Broad peaks in HPLC can stem from chemical or physical issues.
-
Troubleshooting Steps:
-
Check for Column Overload: Injecting too much sample can cause broad, fronting peaks. Dilute your sample 10-fold and re-inject.
-
Solvent Mismatch: If your sample is dissolved in a much stronger solvent than the initial mobile phase (e.g., sample in 100% acetonitrile, mobile phase starts at 5% acetonitrile), it can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.
-
Secondary Interactions: Silanol impurities can interact with free silanols on the silica packing of the column, causing tailing. Ensure your mobile phase is buffered or contains an additive like formic acid. Using a modern, end-capped column will also minimize these interactions.
-
Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short and narrow as possible. Large dead volumes will cause peak broadening.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution of the this compound sample in acetonitrile.
-
HPLC Parameters (Example):
Parameter Setting HPLC System Agilent 1260 Infinity II or equivalent Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm Column Temp 30 °C Mobile Phase A Water + 0.1% Formic Acid Mobile Phase B Acetonitrile + 0.1% Formic Acid Gradient 10% B to 95% B over 20 min, hold 5 min Flow Rate 1.0 mL/min Injection Volume 5 µL | Detectors | UV at 254 nm; CAD (settings per manufacturer) |
-
Analysis: Run a blank (acetonitrile), followed by the sample. Compare the chromatograms from the UV and CAD detectors. Peaks appearing in the CAD but not the UV detector are likely non-aromatic, non-volatile impurities.
References
- Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards. Benchchem.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
- Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. National Institutes of Health (NIH).
- Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. ACS Publications.
- Application Notes and Protocols for the GC-MS Analysis of 4-Phenylbutylamine Following Derivatization. Benchchem.
- GCMS Scan - METHOD STATEMENT. Environment Agency.
- Impurities in monosilanes synthesized by different processes. OUCI.
- Organosilane Grafted Silica: Linear Correlation of Microscopic Surface Characters and Macroscopic Surface Properties. ACS Publications.
- Organosilane | Electronic Chemicals Supplier. Daken Chem.
- NMR Chemical Shifts of Impurities. Sigma-Aldrich.
- This compound. Chem-Impex.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications.
- Allylsilane synthesis. Organic Chemistry Portal.
- Phenyl Stationary Phases for HPLC. Element Lab Solutions.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
- 7890A GC Troubleshooting. Agilent.
- Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. ResearchGate.
- SPME Troubleshooting Guide. Sigma-Aldrich.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ResearchGate.
- GC-MS Sample Preparation. Thermo Fisher Scientific.
- GC, GC-MS, and Sample Prep for GC. Sigma-Aldrich.
- Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation. National Institutes of Health (NIH).
- multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org.
- This compound price,buy this compound. chemicalbook.com.
- Arylsilane oxidation—new routes to hydroxylated aromatics. FAO AGRIS.
- Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection. PubMed.
- Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. PubMed.
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
- p-Xylene Oxidation to Terephthalic Acid: New Trends. MDPI.
- Side-chain oxidation of some phenyl-substituted alcohols in aqueous solution: Formation and fragmentation of radical-cations. Semantic Scholar.
- The Chemistry of Triethoxysilane Hydrolysis and Condensation. Benchchem.
- The Science Behind Phenyltrimethoxysilane: Reactivity, Stability, and Functional Applications. NINGBO INNO PHARMCHEM CO.,LTD.
- Revised mechanism of Boyland-Sims oxidation. Sigma-Aldrich.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Allylsilane synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Arylsilane oxidation—new routes to hydroxylated aromatics [agris.fao.org]
- 5. mdpi.com [mdpi.com]
- 6. cipac.org [cipac.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 10. Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Methods for removing residual catalyst from Phenyltriallylsilane products
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for removing residual catalysts from Phenyltriallylsilane products. The following information is structured to address common challenges and provide practical, field-proven solutions.
Introduction: The Challenge of Catalyst Residues
This compound is a valuable organosilicon compound, often synthesized via hydrosilylation reactions.[1] These reactions are typically catalyzed by platinum-based complexes, such as Speier's or Karstedt's catalyst.[1][2][3][4] While highly efficient, a significant challenge lies in the complete removal of these catalysts from the final product.[2] Residual catalyst can lead to product discoloration (often a black or golden hue), formation of black particles due to platinum precipitation, and potential interference in downstream applications.[2][5]
This guide will explore various methods for catalyst removal, offering troubleshooting advice and detailed protocols to help you achieve the desired purity for your this compound product.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual platinum catalyst from my this compound product?
A1: Several methods can be employed, and the best choice depends on the specific nature of your product and the catalyst used. The most common techniques include:
-
Adsorption: This involves using solid materials that bind to the catalyst, which can then be filtered off. Common adsorbents include activated carbon and specialized metal scavengers.[2][6][7]
-
Filtration: For heterogeneous catalysts or precipitated metals, filtration through a filter aid like Celite® can be effective.[8]
-
Distillation: If your this compound product is thermally stable and has a significantly different boiling point from the catalyst complex, distillation can be a viable purification method.
-
Extraction: Liquid-liquid extraction can be used to partition the catalyst into a separate phase from your product.[9]
Q2: My this compound product has a yellow or dark color after the reaction. Is this due to the catalyst?
A2: Yes, a persistent yellow, golden, or even black color in the product is a strong indication of residual platinum catalyst.[2][5] Homogeneous platinum catalysts can remain dissolved in the product, causing discoloration.[2]
Q3: How do I choose the right metal scavenger for my application?
A3: The choice of metal scavenger depends on the oxidation state of the platinum in your reaction mixture. For instance, after a reaction, palladium can exist as both Pd(0) and Pd(II), and a similar principle applies to platinum.[7] It is often beneficial to screen a variety of scavengers with different functional groups (e.g., thiol, amine, or dimercaptotriazine) to find the one with the highest affinity for the platinum species in your system and the lowest affinity for your product.[7][10]
Q4: Can I use activated carbon for any type of catalyst residue?
A4: Activated carbon is a versatile adsorbent that can be effective for removing various metal catalysts, including platinum group metals.[6][11][12] Its high surface area and porous structure allow it to adsorb catalyst residues.[11][12] However, its effectiveness can be influenced by the solvent and the specific nature of the catalyst complex. In some cases, specialized metal scavengers may offer higher selectivity and efficiency.[7]
Troubleshooting Guide
Issue 1: The color of my product does not improve after treatment with activated carbon.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Contact Time or Temperature | Increase the stirring time and/or gently heat the mixture (e.g., to 40-60 °C). | Adsorption is a kinetic process. Increased time and temperature can enhance the diffusion and binding of the catalyst to the adsorbent surface. |
| Incorrect Solvent | The solvent can affect the interaction between the catalyst and the activated carbon. Experiment with a different solvent in which your product is soluble. | The polarity and chemical nature of the solvent can influence the adsorption equilibrium. |
| Saturated Adsorbent | Increase the amount of activated carbon used. | If the amount of catalyst is high, the adsorbent surface may become saturated, preventing further removal. |
| Ineffective Adsorbent Type | Consider using a catalytic activated carbon or a different type of adsorbent, such as a specialized metal scavenger.[13] | Different adsorbents have varying surface chemistries and pore structures, leading to different affinities for specific catalyst species. |
Issue 2: Significant loss of my this compound product during purification.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Product Adsorption onto the Scavenger/Carbon | Use the minimum effective amount of adsorbent. Screen for a more selective scavenger with low affinity for your product.[10] | Overuse of adsorbents can lead to non-specific binding of the product, reducing the final yield. |
| Product Co-precipitation with the Catalyst | Adjust the workup conditions (e.g., pH, solvent) to keep the product in solution while encouraging catalyst precipitation. | Changes in the chemical environment can selectively alter the solubility of the product and the catalyst. |
| Product Degradation | Ensure the chosen purification method is compatible with the stability of your this compound. Avoid excessive heat or harsh chemical treatments if your product is sensitive. | This compound may be susceptible to degradation under certain conditions, leading to lower yields. |
Experimental Protocols
Protocol 1: Catalyst Removal Using a Metal Scavenger
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., toluene, THF, or DCM).
-
Scavenger Addition: Add the selected metal scavenger (typically 4-8 molar equivalents relative to the estimated catalyst amount) to the solution.[14]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[10]
-
Filtration: Filter the mixture through a fritted funnel or a pad of Celite® to remove the solid scavenger.[15]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[15]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified this compound.
-
Analysis: Analyze the residual platinum content in the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[16]
Protocol 2: Catalyst Removal Using Activated Carbon
-
Dissolution: Dissolve the crude this compound in an appropriate solvent (e.g., toluene, THF).
-
Carbon Addition: Add activated carbon to the solution (the amount may need to be optimized, starting with a 1:1 weight ratio of carbon to crude product can be a good starting point).
-
Stirring: Stir the mixture vigorously for several hours. Gentle heating may improve efficiency.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified this compound.
-
Analysis: Analyze the purified product for residual platinum content.
Visualization of the Decision-Making Process
Caption: Decision workflow for selecting a catalyst removal method.
References
- Chela. (n.d.). Silicone and Polymer Removal | Applications.
- Osaka Gas Chemicals Co., Ltd. (n.d.). platinum group metals adsorp removal Activated Carbon Business Division.
- Google Patents. (1973). US3745206A - Removal and recovery of soluble platinum catalysts.
- RSC Publishing. (n.d.). Measurement of platinum in biomedical silicones by ICP-MS.
- ResearchGate. (2025). Leaching of catalyst platinum from cured silicone elastomers: A preliminary study for comparing reagents.
- MDPI. (n.d.). Optimization of Pt(II) and Pt(IV) Adsorption from a Water Solution on Biochar Originating from Honeycomb Biomass.
- University of Illinois Urbana-Champaign. (2025). New study details method for recycling platinum catalysts from industrial streams.
- OPUS. (2024). Leaching of catalyst platinum from cured silicone elastomers: A preliminary study for comparing reagents.
- ACS Publications. (2012). In Situ Platinum Recovery and Color Removal from Organosilicon Streams | Industrial & Engineering Chemistry Research.
- ResearchGate. (n.d.). Recovery of Catalyst Platinum from Cured Silicone Elastomers.
- Reddit. (2014). Hydrosilylation: Removing black/golden colour from product. : r/chemistry.
- Chela. (2024). What Dissolves Silicone Sealant from Industrial Equipment?.
- Google Patents. (n.d.). US5747624A - Process for removing silicone coatings and sealants and composition therefore.
- PubMed. (n.d.). Determination of siloxanes, silicon, and platinum in tissues of women with silicone gel-filled implants.
- ResearchGate. (2025). (PDF) Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kind of Most Used Catalysts in Petro Chemistry.
- Chemical Engineering Transactions. (n.d.). Selective Adsorptive Recovery of Platinum from Spent Catalytic Converter.
- SiliCycle. (n.d.). SiliaMetS Metal Scavengers.
- Jinyu Machine. (2019). How to Removing the odor of silicone products.
- YouTube. (2016). Metal Scavenging using bulk SiliaMetS functionalized silica.
- Biotage. (n.d.). Metal scavengers for organic purification.
- Technology Networks. (n.d.). SiliaMetS® Metal Scavengers : an Efficient Tool to Remove.
- PubMed. (2010). Adsorption properties of supported platinum catalysts prepared using dendrimers.
- Semantic Scholar. (2025). Determination of Platinum in Polysiloxanes by Direct Organic Introduction-Inductively Coupled Plasma Optical Emission Spectrometry.
- FUJIFILM Wako Chemicals. (n.d.). SOLUTIONS FOR SCAVENGING OF METAL AND ORGANIC IMPURITIES.
- Zhulin Carbon. (n.d.). Catalytic Activated Carbon For H2S Removal.
- ResearchGate. (2019). How do I remove a homogeneous catalyst after my reaction?.
- qualitas1998.net. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation.
- Calgon Carbon. (n.d.). Catalyst Support with Activated Carbon.
- Google Patents. (n.d.). US5690836A - Method of removing catalyst. Retrieved from [https://vertexaisearch.cloud.gvertexaisearch.cloud.g
Sources
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. qualitas1998.net [qualitas1998.net]
- 4. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. platinum group metals adsorp removal Activated Carbon Business Division|Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Catalyst Support with Activated Carbon [calgoncarbon.com]
- 12. naturecarbon.com [naturecarbon.com]
- 13. activatedcarbon.net [activatedcarbon.net]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. youtube.com [youtube.com]
- 16. Measurement of platinum in biomedical silicones by ICP-MS - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Phenyltriallylsilane (PTAS) Handling & Reaction Guide
Welcome to the technical support resource for Phenyltriallylsilane (PTAS). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile crosslinking agent and monomer. Due to its three reactive allyl groups, PTAS can be susceptible to undesired homopolymerization, leading to increased viscosity, gel formation, reduced yield of the target product, and complicated purifications. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Core Problem
Q1: What is PTAS homopolymerization, and why is it a problem?
A1: Homopolymerization is a process where molecules of the same monomer—in this case, this compound—react with each other to form a polymer. The three allyl groups (CH₂-CH=CH₂) on the silicon atom are susceptible to free-radical polymerization.[1] This process is typically initiated by heat, light (UV), or trace impurities like peroxides which can generate free radicals.[1][2][3]
The primary issue with allyl monomers like PTAS is a phenomenon called "degradative chain transfer." During this process, a growing polymer radical abstracts a hydrogen atom from the methylene group (-CH₂-) of another PTAS molecule. This creates a resonance-stabilized allylic radical that is less reactive and less likely to propagate the polymer chain efficiently. The result is often the formation of low molecular weight oligomers or branched polymers rather than long linear chains.[1][4]
This unwanted side reaction is problematic because it:
-
Reduces Yield: Consumes the PTAS monomer, lowering the yield of your desired product.
-
Complicates Purification: The resulting oligomers can be difficult to separate from the desired product due to similar polarities or boiling points.[1]
-
Creates Inconsistent Results: The extent of polymerization can vary between experiments, leading to poor reproducibility.
-
Can Cause Reaction Failure: In severe cases, the reaction mixture can become a viscous gel or solid mass, making workup impossible.[1]
Q2: What are the tell-tale signs that my PTAS is homopolymerizing in the reaction flask?
A2: Unwanted polymerization can manifest through several observable changes in your reaction mixture. Acting quickly when you see these signs is crucial. The most common indicators include:
-
Increased Viscosity: The reaction mixture becomes noticeably thicker or more difficult to stir. This is the most common first sign.
-
Gel or Solid Formation: The appearance of a gelatinous substance or solid precipitate. In advanced stages, the entire reaction mixture may solidify.
-
Turbidity: A previously clear and homogeneous solution becomes cloudy or opaque.
-
Discoloration: The solution may turn yellow or brown, which can indicate the formation of polymers or degradation products.[1]
Section 2: Proactive Strategies for Minimizing Homopolymerization
This section details the most effective strategies to prevent polymerization before it starts. A multi-pronged approach combining these tactics is the most robust way to ensure success.
Q3: What is the single most effective way to prevent PTAS homopolymerization?
A3: The use of polymerization inhibitors is the most direct and effective strategy. Inhibitors are chemical compounds that scavenge the free radicals responsible for initiating polymerization.[5] By adding a small, catalytic amount of an inhibitor to your reaction or storage container, you can effectively quench the polymerization chain reaction before it begins.[1][5]
The mechanism involves the inhibitor molecule reacting with a highly reactive radical (R•) to form a stable, non-reactive species, thus terminating the chain.
Caption: Mechanism of polymerization inhibition by a radical scavenger.
Q4: Which inhibitor should I choose for my reaction, and at what concentration?
A4: The choice of inhibitor depends on your reaction conditions (e.g., temperature, solvents) and subsequent workup procedure. Below is a summary of common and effective radical inhibitors.
| Inhibitor | Recommended Conc. (ppm) | Mechanism | Advantages & Disadvantages |
| BHT (Butylated Hydroxytoluene) | 200 - 1000 | Phenolic Radical Scavenger | Pro: Very common, effective, and inexpensive. Con: Volatile; can be removed under high vacuum/distillation. |
| Hydroquinone (HQ) | 100 - 500 | Phenolic Radical Scavenger | Pro: Highly effective. Con: Requires trace oxygen to function optimally; can cause discoloration.[6] |
| Phenothiazine | 100 - 500 | Amine-based Scavenger | Pro: Effective at higher temperatures. Con: Can interfere with some catalytic reactions. |
| TEMPO | 50 - 200 | Reversible Radical Trap | Pro: Highly efficient; can be used for controlled radical polymerizations.[5][7] Con: More expensive; can be incompatible with certain reagents. |
Expert Insight: For most standard organic reactions involving PTAS, BHT is an excellent first choice due to its efficacy and low cost. Add it directly to the PTAS storage bottle and to the reaction solvent before adding other reagents.
Q5: Beyond inhibitors, how can I control my reaction conditions to suppress polymerization?
A5: Controlling the reaction environment is a critical secondary strategy. Heat and UV light are common culprits for generating the initial radicals that trigger polymerization.[1]
-
Temperature Control:
-
Causality: Higher temperatures increase the rate of all chemical reactions, including the decomposition of trace impurities (like peroxides) into radicals.[8][9][10]
-
Action: Run your reaction at the lowest feasible temperature that still allows for an acceptable rate of your desired transformation. If the reaction is exothermic, ensure efficient stirring and consider using an ice bath for cooling.[1]
-
-
Exclusion of Air (Oxygen):
-
Causality: Oxygen can react with organic materials to form peroxides, which are potent thermal radical initiators.[3]
-
Action: Assemble your reaction under an inert atmosphere (Nitrogen or Argon). Use solvents that have been purged with an inert gas. This is especially important if the reaction requires heating.
-
-
Exclusion of Light:
Caption: Proactive workflow for minimizing PTAS homopolymerization.
Q6: Can the purity of my PTAS monomer affect its tendency to homopolymerize?
A6: Absolutely. The purity of the starting material is a frequently overlooked factor.[12]
-
Peroxide Contamination: PTAS, like many organic compounds, can slowly form peroxides upon prolonged exposure to air. These peroxides are potent thermal radical initiators.[1]
-
Existing Oligomers: An older bottle of PTAS may already contain a small fraction of oligomers. These can act as seeds, potentially accelerating further polymerization.
Recommendation: If you are using an old bottle of PTAS or if your reaction is particularly sensitive, consider purifying the monomer by vacuum distillation immediately before use. Crucially, add a non-volatile inhibitor like BHT or Phenothiazine to the distillation flask to prevent polymerization during heating.
Section 3: Troubleshooting & Remediation
Q7: My reaction has already started to become viscous! What should I do?
A7: If you notice a sudden increase in viscosity, you must act immediately to salvage the reaction.[1]
-
Immediate Cooling: Plunge the reaction flask into an ice-water bath. This will dramatically slow the rate of polymerization.
-
In-situ Quenching: Add a radical inhibitor directly to the flask. A concentrated solution of BHT or hydroquinone in a compatible solvent is a good choice. Add it portion-wise until the viscosity increase ceases.
-
Dilution: If possible, dilute the reaction mixture with a suitable solvent to reduce the concentration of the monomer and facilitate stirring.
After quenching the polymerization, you can proceed with your workup. Be aware that you will likely need to perform a thorough purification (e.g., column chromatography) to separate your desired product from the newly formed oligomers.
Q8: My reaction is complete, but NMR/GC-MS analysis shows broad peaks or a smear, suggesting oligomers. How can I purify my product?
A8: The presence of oligomers requires a robust purification strategy.
-
Flash Column Chromatography: This is often the most effective method. The oligomers are typically more polar or larger than the desired monomeric product and can be separated on silica gel. Use a gradient elution to achieve the best separation.
-
Preparative TLC: For smaller scale reactions, preparative thin-layer chromatography can be an effective way to isolate the pure product.
-
Vacuum Distillation: If your desired product is thermally stable and has a significantly different boiling point than the oligomers, vacuum distillation can be effective. Remember to add a non-volatile inhibitor to the distillation pot.[1]
Expert Tip: Before concentrating your product on a rotary evaporator after workup, add a small amount of a non-volatile inhibitor like BHT. The heating involved in solvent removal can be enough to initiate polymerization in the concentrated product.
Experimental Protocols
Protocol 1: Standard Procedure for Setting Up an Inhibited Reaction
This protocol describes a general method for running a reaction with PTAS while minimizing the risk of homopolymerization.
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried to remove moisture.
-
Inhibitor Stock Solution: Prepare a stock solution of your chosen inhibitor (e.g., 1000 ppm BHT in your reaction solvent, such as anhydrous Toluene or THF).
-
Reaction Setup: Assemble the reaction apparatus (e.g., three-neck flask with condenser and dropping funnel) under a positive pressure of an inert gas (Nitrogen or Argon).
-
Initial Charge: Add the reaction solvent containing the inhibitor to the flask first. Then, add the this compound monomer.
-
Reagent Addition & Heating: Begin stirring and add any other reagents as required by your specific procedure. If heating is necessary, wrap the flask in aluminum foil and raise the temperature slowly to the desired setpoint.
-
Monitoring: Monitor the reaction's progress using an appropriate technique (TLC, GC-MS, NMR). Also, keep a close visual watch for any signs of polymerization as described in Q2.
Protocol 2: Purification of PTAS from Oligomers via Flash Chromatography
This protocol provides a general guideline for removing polymeric impurities from a crude product mixture containing PTAS derivatives.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Column Packing: Pack a silica gel column using a non-polar eluent (e.g., Hexane or Heptane).
-
Loading: Load the dissolved crude product onto the column.
-
Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate or Diethyl Ether). The less polar monomeric product should elute before the more polar/larger oligomers.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions. Before concentrating via rotary evaporation, add BHT (approx. 200 ppm) to the solution to prevent polymerization during solvent removal. Store the final product in a cool, dark place with an inhibitor.[1]
References
- BenchChem. (2025). How to prevent polymerization of the allyl group during synthesis. BenchChem Technical Support.
-
ResearchGate. (2025). Polymerisation of Allyl Compounds. [Link]
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University of Rochester, Department of Chemistry. (2025). How to Troubleshoot a Reaction. [Link]
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ResearchGate. (2025). Polymerisation of Allyl Compounds. [Link]
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University of Rochester, Department of Chemistry. (2025). Failed Reaction: FAQ. [Link]
-
Ahmad, Z., et al. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH. [Link]
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ResearchGate. (2025). Inhibition of Free Radical Polymerization: A Review. [Link]
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Hammond, G., & Bartlett, P. (1951). Polymerization of allyl compounds. V. Inhibition by nitro compounds. Journal of Polymer Science. [Link]
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Wikipedia. Radical initiator. [Link]
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Sivaram, S. Controlled Free Radical Polymerization. [Link]
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Zhang, X., et al. (2021). Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of Perovskite Thin Films. MDPI. [Link]
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Van Loey, A., et al. (2003). Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment. PubMed. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Phenyltriallylsilane in Advanced Polymer Synthesis
Introduction: The Strategic Choice of a Cross-linking Monomer
In the realm of advanced materials, particularly in the synthesis of silicone-based polymers, the selection of a cross-linking agent is a critical decision that dictates the final properties of the material. Organosilicon compounds, with their unique hybrid organic-inorganic nature, offer a versatile platform for creating polymers with exceptional thermal stability, mechanical strength, and tailored surface properties.[1] Among these, triallyl silanes—molecules featuring a central silicon atom bonded to three reactive allyl groups—are pivotal as cross-linking monomers.
This guide provides an in-depth comparison of Phenyltriallylsilane (PTAS) against other common triallyl silanes, focusing on the profound impact of the phenyl substituent on polymerization behavior and final polymer characteristics. We will move beyond a simple cataloging of properties to explore the underlying chemical principles and provide field-proven experimental insights for researchers, scientists, and professionals in material and drug development.
Molecular Architecture: The Phenyl Group's Defining Influence
The fundamental difference between this compound and its aliphatic counterparts (e.g., Methyltriallylsilane or Ethyltriallylsilane) lies in the substituent attached to the silicon atom, which is not directly involved in polymerization but exerts significant electronic and steric influence over the reactive allyl groups.
The phenyl group is a bulky, aromatic ring that is moderately electron-withdrawing. This has two primary consequences:
-
Electronic Effect: It can subtly alter the electron density of the Si-C bonds and, consequently, the reactivity of the appended allyl groups during polymerization.
-
Steric Hindrance: Its size can influence the kinetics of polymerization and the topology of the resulting cross-linked network.
Conversely, alkyl groups (like methyl or ethyl) are electron-donating and less sterically demanding. This structural divergence is the primary determinant of the differences in performance discussed below.
Caption: Structural comparison of this compound and a generic Alkyltriallylsilane.
Comparative Analysis in Polymerization Reactions
Triallyl silanes are versatile monomers that can be polymerized through several mechanisms, most notably free-radical polymerization and thiol-ene click chemistry. The choice of silane has a significant impact on both processes.
Free-Radical Polymerization
In this process, a radical initiator starts a chain reaction involving the double bonds of the allyl groups.[2][3] However, allylic monomers are prone to degradative chain transfer, where a hydrogen atom is abstracted from the carbon adjacent to the double bond, creating a stable, non-propagating allylic radical. This can limit the molecular weight and cross-link density.
-
This compound (PTAS): The steric bulk of the phenyl group can partially shield the allylic hydrogens, potentially reducing the rate of chain transfer relative to propagation. This can lead to a more efficient polymerization and a more completely cross-linked network compared to less hindered triallyl silanes.
-
Alkyltriallylsilanes: With smaller alkyl groups, the allylic hydrogens are more accessible, potentially leading to a higher incidence of chain transfer, which may result in lower polymer yields or materials with a higher fraction of soluble (non-cross-linked) polymer.
Thiol-Ene Polymerization
Thiol-ene polymerization is a highly efficient "click" reaction where a thiol adds across a double bond in the presence of a radical initiator (often photoinitiated).[4][5] This step-growth mechanism is less sensitive to oxygen than traditional free-radical polymerization and leads to uniform polymer networks.[6][7]
-
This compound (PTAS): The reactivity in thiol-ene reactions is excellent. The resulting poly(thioether-silane) network incorporates rigid phenyl groups, which significantly enhances the thermo-mechanical properties of the final material. The organosilicon nature of PTAS makes it an ideal monomer for creating hybrid organic-inorganic networks via this clean and efficient chemistry.[8]
-
Alkyltriallylsilanes: These also react efficiently in thiol-ene systems. However, the resulting polymers will lack the aromatic reinforcement provided by the phenyl group, leading to materials that are generally more flexible and have lower thermal stability.
A Comparative Look at Resulting Polymer Properties
The true value of selecting one monomer over another is realized in the performance characteristics of the final polymer. The incorporation of a phenyl group imparts distinct and often desirable properties.
| Property | This compound (PTAS) Based Polymer | Alkyltriallylsilane Based Polymer | Rationale for Difference |
| Thermal Stability | Higher | Lower | The inherent stability of the aromatic phenyl ring increases the decomposition temperature of the polymer network. |
| Glass Transition (Tg) | Higher | Lower | The rigid structure of the phenyl group restricts segmental motion of the polymer chains, increasing the temperature required for the transition from a glassy to a rubbery state.[9] |
| Mechanical Strength | Higher Hardness & Modulus | Higher Flexibility | The rigid phenyl groups act as reinforcing elements within the polymer network, increasing stiffness and hardness.[1] |
| Refractive Index | Higher (n≈1.53 for monomer) [1] | Lower | Aromatic compounds have a higher refractive index than their aliphatic counterparts due to the polarizability of the pi-electron system. |
| Adhesion | Excellent on organic substrates | Good, particularly on inorganic substrates | The phenyl group can enhance compatibility and adhesion with other aromatic polymers or organic matrices through pi-pi stacking interactions.[1] |
Experimental Protocols: A Practical Guide
To ensure scientific integrity, the following protocols are designed to be self-validating, providing clear steps for synthesizing and comparing polymers derived from triallyl silanes.
Protocol 1: Photoinitiated Thiol-Ene Polymerization of this compound
This protocol describes the formation of a cross-linked poly(thioether-silane) film, a common application in coatings and adhesives.
Materials:
-
This compound (PTAS)
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA, a photoinitiator)
-
Toluene (solvent)
Methodology:
-
Stoichiometric Preparation: In a vial protected from light, prepare a formulation with a 1:1 molar ratio of thiol groups (from PETMP) to ene groups (from PTAS). For example, mix PTAS and PETMP to achieve this stoichiometry.
-
Initiator Addition: Add the photoinitiator DMPA at a concentration of 1 wt% relative to the total mass of the monomers.
-
Solubilization: Add a minimal amount of toluene to fully dissolve all components and reduce viscosity, ensuring a homogenous mixture. Mix thoroughly using a vortex mixer.
-
Casting: Cast the solution onto a glass slide using a doctor blade to create a thin film of uniform thickness (e.g., 100 µm).
-
Solvent Evaporation: Place the cast film in a vacuum oven at room temperature for 15 minutes to remove the toluene.
-
Photocuring: Place the film under a UV lamp (365 nm, ~100 mW/cm²) and irradiate for 5 minutes. The liquid film should cure into a solid, tack-free polymer network.
-
Characterization: The resulting film can be analyzed for thermal stability (TGA), glass transition temperature (DSC), and mechanical properties (DMA or nanoindentation).
Caption: Workflow for Thiol-Ene Photopolymerization.
Protocol 2: Bulk Free-Radical Polymerization of this compound
This protocol is suitable for creating a bulk, cross-linked thermoset material.
Materials:
-
This compound (PTAS)
-
Benzoyl Peroxide (BPO, thermal initiator)
Methodology:
-
Initiator Dissolution: In a glass reaction vessel, dissolve benzoyl peroxide (2 wt% relative to the monomer) in this compound at room temperature. Stir until the initiator is completely dissolved.
-
Degassing: Sparge the mixture with nitrogen gas for 20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.[6]
-
Thermal Curing: Seal the vessel and place it in an oil bath or oven preheated to 80°C.
-
Polymerization: Maintain the temperature for 4 hours. The viscosity of the liquid will gradually increase until a solid, transparent thermoset polymer is formed.
-
Post-Curing: To ensure complete reaction, increase the temperature to 120°C and hold for an additional 2 hours.
-
Cooling & Characterization: Allow the material to cool slowly to room temperature to prevent thermal stress and cracking. The resulting solid can be cut and tested for its properties.
Conclusion and Strategic Recommendations
The choice between this compound and other triallyl silanes is a strategic one based on the desired end-use application.
-
Choose this compound (PTAS) when the primary requirements are high thermal stability, enhanced mechanical stiffness, a high refractive index, or improved adhesion to organic matrices. It is the superior choice for applications in high-performance coatings, durable adhesives and sealants, and advanced composite materials where performance under demanding conditions is paramount.[1]
-
Choose an Alkyltriallylsilane when greater flexibility, a lower glass transition temperature, and lower cost are the driving factors. These are suitable for applications such as soft elastomers or when the polymer's optical properties need to be matched with lower-index materials.
By understanding the causal relationship between the monomer's molecular structure and the final polymer's properties, researchers can make informed decisions to engineer materials with precisely tailored performance characteristics.
References
- Chem-Impex. (n.d.). This compound.
- Lalevée, J., et al. (2007). Silanes as New Highly Efficient Co-initiators for Radical Polymerization in Aerated Media. Macromolecular Chemistry and Physics.
- Bowman, C.N., et al. (n.d.). Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior.
- Voronkov, M.G., et al. (2022).
- MDPI. (2023). Silanes. Encyclopedia MDPI.
- Polymer Structure and Synthesis Lab. (2021). Polymerization Process Using Click Chemistry Reaction. YouTube.
- Russell, H. (n.d.). A novel methacrylate monomer, 3-[tris(trimethylsilyl)silyl]propyl methacrylate (M-silyl), containing Si-Si bonds rather than Si-O bonds of siloxanes.
- Callister, W.D., & Rethwisch, D.G. (2023). Polymer Structure-Properties Relationship. Materials Science and Engineering: An Introduction.
- Fairfull-Smith, K.E., & Bottle, S.E. (n.d.). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. MDPI.
- Wang, G., et al. (n.d.). Poly(silyl ether)
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- SpecialChem. (2025). Silane – A Multifunctional Compound for Plastics. SpecialChem.
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- Unknown. (n.d.).
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- Antonucci, J.M., et al. (2005). Chemistry of Silanes: Interfaces in Dental Polymers and Composites. PMC - NIH.
- Metcalfe, A. (2025). The Versatile Applications and Characteristics of Triethylsilane in Modern Chemistry. Stanford Chemicals.
- Naga, N., et al. (n.d.). Synthesis of network polymers by photo-initiated thiol–ene reaction between multi-functional thiol and poly(ethylene glycol)
- Wikipedia. (n.d.). Triethylsilane.
- Gadhave, R.V., et al. (2021). Silane Terminated Prepolymers: An Alternative to Silicones and Polyurethanes. Scirp.org.
- ChemicalBook. (2023).
- Khan Academy. (2023). Radical Polymerization; Radical Reactions in Synthesis. YouTube.
- El-Ghazawy, R.A., et al. (n.d.). A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films. MDPI.
- Unknown. (2025).
- Google Patents. (n.d.). Process for producing poly (allylamine)
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- Olewnik-Kruszkowska, E., et al. (n.d.).
- ResearchGate. (n.d.). Synthesis and Thermal Property of Poly(Allylamine Hydrochloride).
- Zaman, Q., et al. (2019). A comprehensive review on synthesis, characterization, and applications of polydimethylsiloxane and copolymers.
- ResearchGate. (n.d.). 186242 PDFs | Review articles in POLYMER SYNTHESIS.
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A Comparative Analysis of Phenyltriallylsilane and Vinylsilanes as Crosslinking Agents: A Guide for Researchers
In the pursuit of advanced polymeric materials with tailored properties, the selection of an appropriate crosslinking agent is a critical determinant of performance. This guide provides an in-depth comparative analysis of two distinct classes of organosilicon crosslinkers: Phenyltriallylsilane, a trifunctional crosslinker leveraging allyl group reactivity, and vinylsilanes, which typically possess a single vinyl group and hydrolyzable alkoxy functionalities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental differences in their crosslinking mechanisms, performance characteristics, and ideal applications, supported by experimental insights.
Introduction: Two Distinct Chemistries for Network Formation
At a fundamental level, both this compound and vinylsilanes serve to create three-dimensional networks within a polymer matrix, transforming thermoplastic precursors into durable thermosets with enhanced mechanical strength, thermal stability, and chemical resistance. However, they achieve this via fundamentally different chemical pathways, which dictates their processing requirements and the final properties of the material.
-
This compound (PTAS) is a trifunctional silane featuring three reactive allyl groups and a phenyl group attached to a central silicon atom. Its crosslinking action proceeds through an addition cure mechanism, most commonly platinum-catalyzed hydrosilylation. The presence of three reactive sites allows it to act as a potent node in the formation of a densely crosslinked network.
-
Vinylsilanes , such as Vinyltrimethoxysilane (VTMO) or Vinyltriethoxysilane (VTEO), are bifunctional molecules. They possess a vinyl group that can be grafted onto a polymer backbone and hydrolyzable alkoxy groups.[1][2] Their network formation relies on a two-step condensation cure process: initial grafting followed by a moisture-triggered condensation of the alkoxy groups to form stable siloxane (Si-O-Si) bonds.[3]
This core difference in curing chemistry—addition versus condensation—is the primary driver behind the distinct performance profiles of these two crosslinker types.
Comparative Analysis of Curing Mechanisms and Reaction Kinetics
The choice between this compound and vinylsilanes is often dictated by the desired processing conditions, cure speed, and sensitivity to environmental factors.
This compound: The Hydrosilylation (Addition Cure) Pathway
The crosslinking mechanism for this compound involves the platinum-catalyzed addition of a silicon-hydride (Si-H) bond from a hydride-functional crosslinker (e.g., polymethylhydrosiloxane, PMHS) across the allyl (C=C) double bonds of the PTAS molecule.[4][5]
Key Characteristics:
-
No By-products: The reaction is a direct addition, meaning no volatile or corrosive molecules are released during cure.[3][6] This is critical for applications in sealed environments or where outgassing is a concern.
-
Fast and Controllable Cure: The reaction rate is highly dependent on temperature and catalyst concentration. Cure can be achieved rapidly at elevated temperatures (e.g., 100-150°C) or slowed for a longer pot life at room temperature.[7] This allows for precise control over the manufacturing process.[3]
-
High Purity: The absence of by-products makes this system suitable for high-purity applications, including medical devices and food-contact materials.[2][7]
-
Inhibition Sensitivity: The platinum catalyst is susceptible to poisoning by compounds containing sulfur, phosphorus, nitrogen, amines, and tin.[1][6] This necessitates careful selection of raw materials and clean processing environments.
The diagram below illustrates the fundamental hydrosilylation reaction, where this compound acts as a trifunctional "V" component reacting with a difunctional "H" component to form a network.
Caption: Hydrosilylation (Addition Cure) Workflow.
Vinylsilanes: The Grafting and Condensation Cure Pathway
Vinylsilane crosslinking is a robust, two-stage process widely used for polyolefins like polyethylene to produce crosslinked polyethylene (XLPE).[8][9]
-
Grafting: In the first stage, the vinylsilane is grafted onto the polymer backbone. This is typically initiated by a peroxide (like dicumyl peroxide) during melt processing, where a free radical on the polymer chain attacks the vinyl group of the silane.[10]
-
Moisture Curing: The grafted polymer is then exposed to moisture, often in the presence of a tin catalyst (e.g., dibutyltin dilaurate). The alkoxy groups (-OCH₃ or -OC₂H₅) on the silane hydrolyze to form silanol groups (Si-OH). These silanols then condense with each other to form stable, flexible siloxane (Si-O-Si) crosslinks, releasing alcohol as a by-product.[11]
Key Characteristics:
-
By-product Formation: The release of alcohol or other small molecules during cure can lead to minor shrinkage and requires consideration for venting.[3]
-
Room Temperature Cure: The reaction is driven by atmospheric moisture, allowing for curing at ambient temperatures without the need for ovens, although the process is slower.[7]
-
Robustness: This system is less susceptible to inhibition compared to platinum-catalyzed systems.[7]
-
Excellent Adhesion: The silanol intermediates can bond well to inorganic substrates, making vinylsilanes effective adhesion promoters.[12]
-
Slower, Less-Controlled Cure: The cure speed is dependent on ambient humidity and temperature, making it inherently slower and less precisely controlled than heat-accelerated addition cures.[3]
The diagram below outlines the two-stage condensation cure process.
Caption: Vinylsilane Grafting and Condensation Cure Workflow.
Performance Comparison: Mechanical and Thermal Properties
While direct, peer-reviewed comparative studies between this compound and vinylsilanes in the same polymer system are scarce, a robust comparison can be synthesized by analyzing the known performance characteristics of their respective cure chemistries in silicone elastomers—a common application area for both.
| Property | This compound (Addition Cure) | Vinylsilanes (Condensation Cure) | Rationale & Causality |
| Cure Speed | Fast (minutes with heat)[3] | Slow (hours to days)[3] | Addition cure is thermally accelerated and catalyst-driven, while condensation cure is limited by moisture diffusion. |
| Shrinkage | Very Low (< 0.1%)[2][6] | Moderate to High[2][3] | Addition cure has no by-products. Condensation cure releases alcohol, leading to volume loss.[3] |
| Tensile Strength | Good to Excellent[13][14] | Moderate to Good[15][16] | The efficient, uniform network from addition cure often yields higher strength. Condensation networks can be less perfect. |
| Elongation at Break | Generally higher[17] | Varies, can be lower[15] | Uniform network formation in addition cure can allow for higher extensibility before failure. |
| Tear Strength | Moderate[1] | Good to Excellent[1] | The network structure formed during tin-catalyzed condensation can sometimes result in superior tear resistance. |
| Hardness (Shore A) | Widely tunable | Widely tunable | Hardness is primarily a function of crosslink density, which can be controlled in both systems. |
| Thermal Stability | Excellent (up to 200°C+)[3] | Good (up to 150-180°C)[3] | The C-Si bonds from hydrosilylation are highly stable. Residual catalyst and by-products in condensation systems can limit stability. |
| Adhesion | Requires Primer[3] | Excellent (Self-Adhesive)[3] | Silanol intermediates in condensation cure readily bond to hydroxyl groups on substrates. |
| Durability / 'Library Life' | Excellent[2] | Fair to Good (can degrade)[2][7] | Condensation-cured materials can continue to react or revert over long periods, leading to changes in properties. |
Experimental Protocols
To provide a practical framework for evaluation, the following section details generalized, step-by-step methodologies for crosslinking a model polymer system (e.g., a vinyl-terminated polydimethylsiloxane for PTAS or polyethylene for vinylsilane) and subsequent testing.
Protocol 1: Crosslinking of Silicone via this compound (Addition Cure)
This protocol describes the preparation of a crosslinked silicone elastomer using this compound and a hydride-functional silicone polymer.
Materials:
-
Vinyl-terminated Polydimethylsiloxane (PDMS-V)
-
This compound (PTAS) - Note: For a standard two-part system, PTAS would be pre-reacted with a hydride-functional polymer. For this illustrative protocol, we assume a system where PTAS acts as a co-crosslinker with a primary vinyl-functional polymer.
-
Polymethylhydrosiloxane (PMHS) crosslinker
-
Platinum Catalyst (e.g., Karstedt's catalyst, ~10 ppm Pt)
-
Inhibitor (optional, for pot life extension)
Procedure:
-
Part A Preparation: In a clean, dry container, thoroughly mix the PDMS-V polymer with the this compound and the Platinum catalyst.
-
Part B Preparation: In a separate container, measure the PMHS crosslinker. The stoichiometry should be calculated based on the molar ratio of Si-H groups to the total vinyl/allyl groups (from both PDMS-V and PTAS). A typical ratio is 1.5:1 (Si-H:Vinyl/Allyl).
-
Mixing: Combine Part A and Part B in the desired ratio (typically 1:1 or 10:1 by weight). Mix thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure homogeneity. Avoid introducing excessive air.
-
Degassing: Place the mixed material in a vacuum chamber at 28-29 inHg for 5-10 minutes, or until all bubbles have been removed.
-
Curing: Pour the degassed mixture into a pre-conditioned mold. Cure at room temperature (will be slow) or in an oven at a specified temperature (e.g., 100°C for 30 minutes) until fully crosslinked.
-
Post-Curing (Optional): For optimal properties and removal of any trace volatiles, post-cure the demolded part in an oven (e.g., 4 hours at 150°C).
Protocol 2: Crosslinking of Polyethylene with Vinyltrimethoxysilane (Condensation Cure)
This protocol outlines the Sioplas two-step method for producing silane-crosslinked polyethylene (PEX-b).
Materials:
-
Low-Density Polyethylene (LDPE) pellets
-
Vinyltrimethoxysilane (VTMO)
-
Dicumyl Peroxide (DCP) initiator
-
Antioxidant package
-
Catalyst Masterbatch (containing a tin catalyst like DBTDL in a PE carrier)
Procedure:
-
Grafting (Step 1): a. Tumble blend the LDPE pellets with the antioxidant package. b. In a twin-screw extruder with a melt temperature of 180-220°C, feed the LDPE pellets. c. Downstream, inject a liquid mixture of VTMO and DCP into the polymer melt. The residence time and screw design must ensure thorough mixing and grafting without premature crosslinking. d. Extrude the molten, grafted polymer and pelletize it. The resulting pellets must be stored in moisture-proof bags.
-
Crosslinking (Step 2): a. Dry blend the grafted PE pellets (from Step 1) with the catalyst masterbatch pellets (typically at a 95:5 ratio). b. Process this blend through a second extrusion step (e.g., pipe or cable coating extrusion) to shape the final article. c. Cure the shaped article by exposing it to moisture. This can be done in a hot water bath (80-95°C) for several hours or in a steam sauna. The time required depends on the thickness of the part. Curing proceeds from the surface inward as moisture diffuses into the material.
Protocol 3: Mechanical Property Testing
The following standardized tests should be performed on cured samples from both systems to generate comparative data.
-
Sample Preparation: Use a die to cut dumbbell-shaped specimens from cured sheets of a standardized thickness (e.g., 2 mm) according to ASTM D412.[18]
-
Tensile Testing (ASTM D412): a. Use a universal testing machine equipped with an extensometer.[18] b. Clamp the dumbbell specimen into the grips. c. Apply a constant rate of extension (e.g., 500 mm/min) until the specimen ruptures. d. Record the force and extension data to calculate Tensile Strength (at break), Elongation at Break (%), and Modulus (e.g., at 100% elongation).[14][15]
-
Hardness Testing (ASTM D2240): a. Use a Shore A durometer. b. Press the durometer foot firmly onto the flat surface of a cured sample (at least 6 mm thick) and record the reading after 1-2 seconds. c. Take at least five measurements at different locations and average the results.
-
Tear Strength Testing (ASTM D624): a. Use a die to cut specimens with a specific shape (e.g., Die C, right-angled). b. Mount the specimen in the universal testing machine. c. Apply a constant rate of extension until the specimen tears completely. d. Record the maximum force required to propagate the tear.[18]
Conclusion and Recommendations
The choice between this compound and vinylsilanes is a trade-off between processing speed, final properties, and cost. Neither crosslinker is universally superior; rather, each is optimized for different application demands.
This compound (via Addition Cure) is the preferred choice when:
-
High purity and no by-products are required (e.g., medical, electronics).
-
Fast, controlled cure cycles are necessary for high-volume manufacturing.
-
Minimal shrinkage and high dimensional stability are critical.
-
Excellent thermal stability is a key performance requirement.
Vinylsilanes (via Condensation Cure) are advantageous when:
-
Cost-effectiveness is a primary driver.
-
Room temperature curing is necessary or desirable.
-
Excellent adhesion to various substrates without a primer is needed.
-
The application can tolerate slower cure times and minor shrinkage .
-
The processing environment may contain substances that would inhibit a platinum catalyst.
By understanding the fundamental causality behind their crosslinking mechanisms and performance, researchers can make an informed decision, aligning the crosslinker's characteristics with the specific demands of their application to achieve optimal material performance.
References
- EnvironMolds. (n.d.). Silicone Rubber Condensation and Addition Cure Explained.
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A Comparative Guide to Validating the Crosslinking Efficiency of Phenyltriallylsilane in Elastomers
This guide provides a comprehensive framework for researchers, scientists, and materials development professionals to objectively evaluate the crosslinking efficiency of Phenyltriallylsilane (PTAS) in elastomeric systems. We will delve into the mechanistic underpinnings of PTAS crosslinking, compare it with conventional curing systems, and provide detailed, self-validating experimental protocols to generate robust, comparative data.
The Central Role of Crosslinking in Elastomer Performance
Elastomers, in their raw state, consist of long, entangled polymer chains. While this structure imparts some elasticity, it is mechanically weak and exhibits undesirable plastic flow under stress or at elevated temperatures. The process of crosslinking, or vulcanization, transforms these materials by creating covalent bonds between polymer chains, forming a three-dimensional molecular network.[1][2] This network structure is fundamental to the desirable properties of rubber: its ability to undergo large deformations and elastically return to its original shape. The density of these crosslinks—the number of crosslinks per unit volume—is a critical parameter that dictates the final mechanical and physical properties of the elastomer, including hardness, modulus, tensile strength, compression set, and resistance to heat and chemical swell.[1][3][4]
This compound (PTAS): A Hydrosilylation and Radical-Based Crosslinking Agent
This compound is a versatile organosilicon compound featuring a central silicon atom bonded to a phenyl group and three reactive allyl groups.[5] Its utility as a crosslinking agent stems from the reactivity of these allyl groups, which can participate in crosslinking reactions through two primary pathways:
-
Hydrosilylation: In silicone elastomers (e.g., VMQ) or other systems containing Si-H functional groups, the allyl groups of PTAS can react via hydrosilylation, typically catalyzed by a platinum complex, to form stable carbon-silicon crosslinks.
-
Free Radical Curing: In diene elastomers (like SBR, NBR) or polyolefins, the crosslinking is initiated by organic peroxides. The peroxide decomposes at high temperatures to form free radicals, which can abstract a hydrogen from the polymer backbone, creating a macroradical. This macroradical can then add across one of the allyl double bonds of the PTAS molecule. With three allyl groups, each PTAS molecule can act as a junction point for multiple polymer chains, creating a robust network.
The presence of the phenyl group imparts increased thermal stability to the crosslinked network compared to purely aliphatic crosslinkers.
Caption: Free radical crosslinking mechanism using this compound.
Alternative Crosslinking Systems: A Benchmark for Comparison
To validate the performance of PTAS, it must be compared against established crosslinking technologies.
Sulfur Vulcanization
This is the most traditional and widely used method for curing unsaturated diene elastomers.[6] The system involves elemental sulfur, activators (like zinc oxide and stearic acid), and one or more accelerators. The process forms mono-, di-, and polysulfidic crosslinks between polymer chains. While cost-effective and versatile, the thermal stability of polysulfidic links can be a limitation.
Caption: Simplified schematic of sulfur vulcanization.
Peroxide (Dicumyl Peroxide - DCP)
Peroxide curing creates carbon-carbon (C-C) crosslinks, which are generally more thermally stable than sulfur crosslinks.[7] The mechanism, similar to that of PTAS initiation, involves the thermal decomposition of the peroxide to form free radicals that abstract hydrogens from the polymer backbone, leading to recombination of the polymer radicals.[8] This method is common for saturated polymers like EPDM and silicones, but can also be used for diene elastomers.[9]
Caption: Peroxide crosslinking mechanism forming C-C bonds.
A Framework for Experimental Validation
To objectively compare crosslinking efficiency, a suite of standardized tests must be employed. The results from these tests should be corroborative, providing a holistic and trustworthy assessment.
Caption: Integrated workflow for validating crosslinking efficiency.
Rheological Analysis: Characterizing Cure Kinetics
The first step is to analyze the curing behavior using an Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR), following ASTM D5289 .[10] This test monitors the change in torque required to oscillate a die embedded in the rubber sample as it cures at a set temperature. The resulting cure curve provides critical data on the efficiency and speed of the crosslinking reaction.
Key Parameters:
-
ML (Minimum Torque): Proportional to the viscosity of the uncured compound.
-
MH (Maximum Torque): Proportional to the shear modulus of the fully cured elastomer.
-
ΔTorque (MH - ML): This value is a primary indicator of crosslink density. A higher ΔTorque suggests a higher degree of crosslinking.[11]
-
ts2 (Scorch Time): The time to a two-unit rise in torque above ML. It measures processing safety.
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque development.
Experimental Protocol: Rheometer Testing (ASTM D5289)
-
Calibration: Ensure the rheometer is calibrated for torque and temperature. Set the test temperature (e.g., 170°C).
-
Sample Preparation: Place a ~5g sample of the uncured elastomer compound onto the lower die.
-
Test Execution: Close the chamber and start the test. The instrument will oscillate the die at a fixed frequency and amplitude (e.g., 1.67 Hz, ±0.5° arc) and record torque versus time.
-
Data Acquisition: Continue the test until the torque plateaus (MH is reached) or for a pre-set time (e.g., 30 minutes).
-
Analysis: From the generated cure curve, determine ML, MH, ts2, and t90. Calculate ΔTorque.
Equilibrium Swelling Test: Quantifying Crosslink Density
This method provides a quantitative measure of the crosslink density (ν) based on the principle that a crosslinked network will swell in a compatible solvent, whereas an uncrosslinked polymer will dissolve.[12] The degree of swelling is inversely proportional to the crosslink density.[12][13] The Flory-Rehner equation is used to calculate ν from the equilibrium swelling data.[14]
Experimental Protocol: Swelling Test (Adapted from ASTM D471)
-
Sample Preparation: Die-cut a small sample (approx. 0.2g) from a cured sheet of known cure state (e.g., cured to t90 at 170°C).
-
Initial Weighing: Accurately weigh the dry sample (W₁).
-
Immersion: Place the sample in an excess of a suitable solvent (e.g., Toluene for non-polar rubbers like SBR) in a sealed container.[12]
-
Equilibrium: Allow the sample to swell at room temperature for 72 hours, or until equilibrium is reached (no further weight change).
-
Swollen Weighing: Quickly remove the sample, blot the surface to remove excess solvent, and weigh it in a sealed container (W₂).
-
Dry Weighing: Dry the sample in a vacuum oven until all solvent has been removed and weigh again (W₃).
-
Calculation:
-
Calculate the volume fraction of rubber in the swollen gel, Vᵣ.
-
Use the Flory-Rehner equation to determine the crosslink density (ν).
-
Mechanical and Physical Properties
The ultimate validation of a crosslinking system lies in the final performance properties of the elastomer. These tests should be performed on samples cured under the same conditions (t90 at 170°C).
-
Tensile Strength, Elongation, and Modulus (ASTM D412): Measures the stress-strain behavior of the material.[15][16][17] Higher crosslink density typically increases the modulus (stiffness) and tensile strength (to a point) while decreasing the ultimate elongation.[3][18]
-
Hardness (ASTM D2240): Measures the resistance to indentation. Hardness directly correlates with crosslink density.[16][17]
-
Compression Set (ASTM D395): Evaluates the ability of the material to retain its elastic properties after prolonged compressive stress.[15][17] A lower compression set value indicates a more complete and stable crosslink network.
Comparative Data Analysis
To facilitate a direct comparison, the experimental data should be compiled into a clear, concise table. The following table presents hypothetical data for an SBR elastomer to illustrate how the results might compare.
| Parameter | Test Method | This compound System | Sulfur System | Peroxide (DCP) System | Interpretation |
| Rheometer @ 170°C | |||||
| MH (dNm) | ASTM D5289 | 22.5 | 18.0 | 25.0 | Indicates relative stiffness/modulus |
| ML (dNm) | ASTM D5289 | 1.5 | 1.6 | 1.5 | Related to compound viscosity |
| ΔTorque (dNm) | ASTM D5289 | 21.0 | 16.4 | 23.5 | Primary indicator of crosslink density |
| t90 (min) | ASTM D5289 | 8.5 | 12.0 | 7.0 | Indicates cure speed |
| Crosslink Density | |||||
| ν (mol/cm³) x 10⁻⁴ | Swelling Test | 1.45 | 1.15 | 1.60 | Quantitative measure of crosslinks |
| Mechanical Properties | |||||
| Hardness (Shore A) | ASTM D2240 | 72 | 68 | 75 | Correlates with crosslink density |
| 100% Modulus (MPa) | ASTM D412 | 2.8 | 2.2 | 3.2 | Higher value indicates greater stiffness |
| Tensile Strength (MPa) | ASTM D412 | 20.5 | 22.0 | 19.0 | Strength of the material at break |
| Elongation at Break (%) | ASTM D412 | 450 | 550 | 400 | Indicates flexibility before failure |
| Performance | |||||
| Compression Set (%) (22h @ 100°C) | ASTM D395 | 15 | 25 | 12 | Lower is better; indicates elastic recovery |
Analysis of Hypothetical Data: In this example, the this compound system demonstrates a high degree of crosslinking, evidenced by a strong ΔTorque and a crosslink density value approaching that of the peroxide system. This translates into a high modulus and excellent compression set resistance, suggesting the formation of a stable network. While the sulfur system provides superior elongation and tensile strength (a common trade-off), its lower crosslink density and higher compression set indicate a less thermally stable network compared to the C-C and Si-C bonds formed by the other systems.
Conclusion
Validating the crosslinking efficiency of this compound requires a systematic and multi-faceted approach. By combining rheological cure analysis with quantitative crosslink density measurements and end-use performance testing, a complete and reliable picture of its performance can be established. This guide provides the foundational protocols and interpretive framework to objectively compare PTAS against conventional sulfur and peroxide systems. The corroboration of data across these distinct methodologies—where a high ΔTorque from rheometry aligns with low swelling, high modulus, and low compression set—provides a trustworthy validation of the crosslinking system's efficacy for a given application.
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Co-Formula. (2025). Silane Crosslinking Technologies: The Power of Vinylmethyldimethoxysilane in Polymers. [Link]
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A Comparative Performance Analysis: Phenyltriallylsilane-Modified vs. Unmodified Surfaces
A Technical Guide for Researchers and Drug Development Professionals
In the realms of materials science, biotechnology, and drug development, the characteristics of a material's surface are paramount. Surface properties such as wettability, chemical reactivity, and stability dictate the interaction of the material with its environment, influencing everything from cellular adhesion to the efficacy of diagnostic assays. This guide provides an in-depth comparison of surfaces modified with Phenyltriallylsilane (PTAS) against their unmodified counterparts, typically hydroxyl-rich surfaces like glass, silica, or silicon wafers.
The strategic choice to modify a surface with PTAS stems from its unique bifunctional nature. The phenyl group imparts a significant hydrophobic character, while the three allyl groups offer reactive sites for further chemical functionalization or polymerization. This dual capability allows for the precise tuning of surface properties, a critical advantage in advanced applications.
The Rationale for Surface Modification with this compound
Unmodified silica-based substrates are inherently hydrophilic due to the prevalence of surface silanol (Si-OH) groups.[1] While advantageous for certain applications, this high surface energy often leads to non-specific protein adsorption, uncontrolled wetting, and limited compatibility with non-polar materials.
This compound addresses these limitations through a covalent modification process known as silanization. The silane portion of the PTAS molecule reacts with the surface silanol groups to form a stable, covalent siloxane (Si-O-Si) bond, creating a robust organic monolayer.[2] This process fundamentally alters the surface chemistry, replacing the polar hydroxyl groups with non-polar phenyl rings, thereby dramatically changing the surface's performance characteristics.
Performance Metrics: A Head-to-Head Comparison
The transformation of a surface following PTAS modification is quantifiable across several key performance indicators. The following table summarizes the expected changes, drawing upon experimental data from closely related phenyl-silane compounds where direct PTAS data is not available.
| Performance Metric | Unmodified Surface (e.g., Silica/Glass) | This compound-Modified Surface | Rationale for Performance Change |
| Surface Energy | High (~45-70 mJ/m²)[3] | Low | The replacement of high-energy, polar silanol (Si-OH) groups with low-energy, non-polar phenyl groups significantly reduces the surface's free energy.[4] |
| Wettability (Water Contact Angle) | Low (< 30°)[5] | High (> 80°)[6] | The hydrophobic phenyl groups repel water, leading to a much larger contact angle compared to the hydrophilic silanol-terminated surface.[6] |
| Hydrophobicity | Hydrophilic | Hydrophobic | This is a direct consequence of the altered surface chemistry, dominated by the non-polar aromatic rings of the PTAS molecule. |
| Thermal Stability | High (Substrate Dependent) | High | The Si-O-Si bonds forming the siloxane network are thermally stable. Silane-based coatings can exhibit stability at elevated temperatures.[7] |
| Chemical Resistance | Moderate to High | High | The dense, cross-linked siloxane monolayer acts as a protective barrier against many chemical agents, enhancing the substrate's durability.[8][9] |
| Reactivity | Reactive (Hydroxyl Groups) | Reactive (Allyl Groups) | Unmodified surfaces offer hydroxyl groups for condensation reactions. PTAS-modified surfaces present terminal allyl groups, which are available for a variety of subsequent chemical reactions, such as thiol-ene chemistry or polymerization. |
Note: Data for the modified surface, particularly the water contact angle, is based on results reported for Phenyltriethoxysilane (PhTES), a structurally similar compound used to impart phenyl-group functionality.[6]
Visualizing the Transformation: The Silanization Mechanism
The covalent attachment of PTAS to a hydroxylated surface is a two-step process involving hydrolysis and condensation. This reaction creates a robust, self-assembled monolayer (SAM) that durably alters the surface properties.
Experimental Section: Protocols for Surface Modification and Characterization
Achieving a uniform and stable PTAS coating requires careful attention to substrate preparation and reaction conditions. The following protocols provide a framework for successful surface modification and subsequent characterization.
Experimental Workflow Diagram
Detailed Protocol 1: Surface Modification with this compound
This protocol describes a liquid-phase deposition method for creating a PTAS monolayer on a silica-based substrate.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
This compound (PTAS)
-
Anhydrous Toluene (or other suitable anhydrous solvent)
-
Sulfuric Acid (H₂SO₄)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Isopropanol, Acetone
-
Deionized (DI) Water
-
Nitrogen Gas Source
-
Sonicator, Oven, Glass Beakers, Fume Hood
Procedure:
-
Substrate Cleaning and Activation:
-
Rationale: To ensure a pristine surface free of organic contaminants and to generate a high density of hydroxyl (-OH) groups for reaction.
-
a. Sonicate substrates sequentially in acetone, then isopropanol for 15 minutes each.
-
b. Rinse thoroughly with DI water.
-
c. Prepare a Piranha solution by slowly adding H₂O₂ to H₂SO₄ in a 3:7 volume ratio. (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme personal protective equipment in a fume hood.)
-
d. Immerse the cleaned substrates in the hot Piranha solution for 30-60 minutes.[10]
-
e. Remove substrates, rinse copiously with DI water, and dry under a stream of nitrogen.
-
f. For optimal results, bake the substrates in an oven at 110-120°C for 30 minutes to remove residual water and use immediately.[10]
-
-
Silanization:
-
Rationale: To react PTAS with the activated surface in a controlled, moisture-free environment to promote monolayer formation.
-
a. In a fume hood, prepare a 1% (v/v) solution of PTAS in anhydrous toluene. Prepare this solution immediately before use to prevent premature hydrolysis and polymerization.[10]
-
b. Immerse the activated, dry substrates into the PTAS solution. Seal the container to minimize exposure to atmospheric moisture.
-
c. Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Rinsing and Curing:
-
Rationale: To remove non-covalently bonded (physisorbed) silane molecules and to drive the condensation reaction to completion, forming a stable, cross-linked siloxane network.
-
a. Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove excess PTAS.
-
b. Perform a final rinse with acetone and then isopropanol.
-
c. Dry the functionalized substrates with a stream of nitrogen gas.
-
d. Cure the substrates in an oven at 110-120°C for 30-60 minutes.[10]
-
Detailed Protocol 2: Surface Characterization
1. Water Contact Angle (WCA) Goniometry:
-
Purpose: To quantify the change in surface wettability and confirm hydrophobicity.
-
Procedure: Place a small droplet (e.g., 5 µL) of DI water on the surface. Capture an image of the droplet at the liquid-solid interface and measure the angle between the tangent of the droplet and the surface.[11] An increase in WCA post-modification indicates successful hydrophobic functionalization.
2. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface and confirm the presence of silicon and carbon from the PTAS layer.
-
Procedure: Irradiate the surface with X-rays and analyze the kinetic energy of emitted photoelectrons. The presence of C 1s and Si 2p peaks corresponding to the organosilane, and an attenuation of the substrate signal (e.g., Si 2p from bulk SiO₂) confirms the presence of the coating.[11]
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the chemical functional groups on the surface.
-
Procedure: Using an Attenuated Total Reflectance (ATR) accessory is often necessary for surface analysis. Look for the appearance of peaks corresponding to the phenyl group (aromatic C-H and C=C stretches) and allyl groups (C=C stretch) after modification. A decrease in the broad -OH stretch from the silanol groups also indicates a successful reaction.
Conclusion
The modification of hydrophilic surfaces with this compound offers a robust and versatile method for fundamentally altering material performance. The resulting surfaces exhibit significantly increased hydrophobicity, lower surface energy, and enhanced chemical and thermal stability. Critically, the introduction of reactive allyl groups provides a platform for subsequent covalent immobilization of biomolecules, polymers, or other functionalities. This powerful combination of properties makes PTAS an invaluable tool for researchers and professionals in drug development, diagnostics, and advanced materials, enabling the rational design of interfaces for complex and demanding applications.
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A Senior Application Scientist's Guide to Silane Coupling Agents: A Comparative Study Featuring Phenyltriallylsilane
For: Researchers, scientists, and drug development professionals engaged in material science, composite formulation, and surface modification.
This guide provides an in-depth comparison of Phenyltriallylsilane (PTAS) against other prevalent silane coupling agents. Moving beyond a simple catalog of properties, we will delve into the mechanistic principles, comparative performance data, and validated experimental protocols to empower you to make informed decisions for your specific application.
Introduction: Bridging the Inorganic-Organic Divide
In the realm of advanced materials, the interface between inorganic substrates (like glass, metals, or ceramics) and organic polymers is often the point of failure.[1] These disparate materials lack natural chemical affinity, leading to poor adhesion, delamination, and compromised performance, especially under environmental stress.[2][3] Silane coupling agents are bifunctional molecules designed to solve this problem, acting as a molecular bridge to form strong, durable covalent bonds between these two phases.[4][5] Their general structure, Y-(CH₂)n-Si-X₃, consists of a hydrolyzable group (X, typically alkoxy) that bonds to the inorganic substrate and an organofunctional group (Y) that reacts or entangles with the organic polymer matrix.[4][6]
Section 1: The Fundamental Mechanism of Silane Action
The efficacy of any silane coupling agent is rooted in a two-step chemical process: hydrolysis and condensation. Understanding this mechanism is critical to optimizing surface treatments and ensuring a robust interface.
Step 1: Hydrolysis The process begins when the hydrolyzable alkoxy groups (e.g., methoxy, ethoxy) on the silicon atom react with water to form reactive silanol groups (Si-OH).[7][8] This reaction is often catalyzed by adjusting the pH of the aqueous solution; acidic conditions (pH 4-5) are typically used to accelerate hydrolysis while slowing the subsequent condensation reactions, ensuring the silanols are available to bond with the substrate.[6][9]
Step 2: Condensation The newly formed silanols can then react in two ways:
-
Bonding to the Substrate: They form hydrogen bonds with hydroxyl groups present on the surface of the inorganic substrate. Upon drying or curing, a dehydration reaction occurs, forming stable, covalent Si-O-Substrate bonds.[7][8]
-
Self-Condensation: Silanols can also react with each other to form a cross-linked polysiloxane network (Si-O-Si) at the interface.[10] This network can enhance the durability and hydrothermal stability of the interfacial region.
The following diagram illustrates this universal mechanism.
Caption: General mechanism of silane coupling agent action.
Section 2: Profiling this compound (PTAS)
This compound is a unique organosilicon compound distinguished by its molecular structure, which features a phenyl group and three allyl functional groups attached to the silicon atom.[11]
-
Chemical Formula: C₁₅H₂₀Si
-
Structure: The presence of three allyl groups provides multiple sites for cross-linking reactions, which can significantly enhance the mechanical strength and thermal stability of polymers.[11]
-
Phenyl Group: The aromatic phenyl group contributes to the molecule's thermal stability and can improve compatibility with aromatic polymer matrices.
-
Reactivity: As we will explore, the allyl groups are more reactive than the vinyl groups found in other silanes, offering distinct advantages in certain polymerization systems.[12]
Section 3: A Comparative Analysis of Organofunctional Groups
The choice of silane is dictated almost entirely by the chemistry of its organofunctional group and its compatibility with the target polymer matrix.[5] Here, we compare PTAS with other commonly used silane coupling agents.
| Silane Type | Organofunctional Group (Y) | Primary Reaction Mechanism | Primary Polymer Compatibility | Key Characteristics |
| This compound (PTAS) | Phenyl, Allyl (x3) | Free-radical polymerization, Electrophilic substitution | Unsaturated Polyesters, Polyolefins, Styrenics, Silicone Polymers | High potential for cross-linking; good thermal stability; higher reactivity than vinylsilanes.[11][12] |
| Vinylsilane (e.g., VTMS) | Vinyl | Free-radical polymerization | Polyolefins (PE, PP), EPDM, Unsaturated Polyesters | Cost-effective; widely used for cross-linking polyethylene (PEX); less reactive than allylsilanes.[13] |
| Aminosilane (e.g., APTES) | Amino | Nucleophilic addition | Epoxies, Phenolics, Polyamides, Polyurethanes | Excellent adhesion promoter; can act as a catalyst for silanol condensation; hydrophilic.[14][15] |
| Epoxysilane (e.g., GPS) | Glycidoxy (Epoxy) | Ring-opening reactions | Epoxies, Urethanes, Acrylics, Polysulfides | Versatile reactivity with a wide range of polymers; forms tough, chemically resistant bonds.[15][16] |
| Methacryloxysilane (e.g., MPS) | Methacrylate | Free-radical polymerization | Acrylics, Methacrylates, Unsaturated Polyesters | Ideal for dental composites and acrylic-based systems; provides excellent copolymerization.[16][17] |
Causality of Reactivity: Allyl vs. Vinyl
A key point of comparison is between allylsilanes (like PTAS) and vinylsilanes. Allylsilanes are generally more reactive towards electrophiles.[12] This is because the C-Si bond in an allylsilane can align parallel to the p-orbitals of the double bond, allowing for efficient stabilization of the intermediate carbocation (β-silyl effect) without requiring bond rotation.[12] In contrast, the C-Si bond in a vinylsilane is orthogonal to the π-bond, resulting in a less effective hyperconjugative stabilization and thus lower reactivity.[12][13] For researchers working with systems that undergo electrophilic substitution or require faster reaction kinetics, the allyl functionality of PTAS presents a distinct advantage.
The following diagram illustrates the compatibility between different silane functional groups and common polymer matrices.
Caption: Compatibility of silane functional groups with polymer matrices.
Section 4: Experimental Evaluation of Silane Performance
Theoretical advantages must be validated through empirical testing. This section provides standardized protocols for surface treatment and performance evaluation, followed by comparative data.
Experimental Workflow for Performance Evaluation
Caption: Experimental workflow for silane performance evaluation.
Protocol 1: Standardized Surface Treatment of Glass Fibers
This protocol is designed to create a consistent and reproducible silane layer on glass fibers, a common reinforcement material.
-
Substrate Cleaning (Causality: To ensure a pristine surface with available hydroxyl groups for reaction):
-
Immerse glass fibers in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood.)
-
Rinse thoroughly with deionized water until the pH of the runoff is neutral.
-
Rinse with anhydrous ethanol and dry under a stream of nitrogen.[18]
-
-
Silane Solution Preparation (Causality: To pre-hydrolyze the silane for optimal reactivity):
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH of the solution to 4.5-5.5 using acetic acid (this step is omitted for aminosilanes).[19]
-
Add the desired silane (e.g., PTAS, APTES, MPS) with stirring to a final concentration of 1-2% by volume.
-
Allow the solution to hydrolyze for at least 15-30 minutes before use.[19]
-
-
Application and Curing (Causality: To deposit the silane and form covalent bonds):
-
Immerse the cleaned, dry glass fibers in the silane solution for 2-3 minutes.[19]
-
Remove the fibers and rinse briefly with fresh ethanol to remove excess, unadsorbed silane.
-
Cure the coated fibers in an oven at 110°C for 15-20 minutes to promote covalent bond formation with the glass surface and cross-linking of the silane layer.[18][20]
-
Protocol 2: Interfacial Shear Strength (IFSS) via Microbond Test
This test directly measures the adhesion between a single fiber and the polymer matrix.
-
Sample Preparation:
-
Mount a single, silane-treated fiber on a sample holder.
-
Apply a microdroplet of the desired resin (e.g., an epoxy or methacrylate-based resin) onto the fiber.
-
Cure the resin droplet according to the manufacturer's specifications (e.g., UV light).
-
Precisely measure the fiber diameter (d) and the embedded length of the fiber within the resin bead (L) using a microscope.[16]
-
-
Mechanical Testing:
-
Place the sample in a micro-tensile testing machine.
-
Position a pair of shear plates just above the resin bead, ensuring they do not touch the fiber.
-
Apply a tensile load to the fiber, pulling it through the shear plates, which apply a downward force on the bead.
-
Record the maximum force (F_max) required to pull the fiber out of the resin bead.[16]
-
-
Calculation:
-
The Interfacial Shear Strength (τ) is calculated using the formula: τ = F_max / (π * d * L)
-
Comparative Performance Data
The following table presents representative data for the interfacial shear strength (IFSS) of glass fiber-epoxy composites prepared with different silane coupling agents, both initially and after hydrothermal aging (24 hours in boiling water) to test bond durability.
| Surface Treatment | Initial IFSS (MPa) | IFSS after Hydrothermal Aging (MPa) | % Retention |
| Un-treated Control | 25.3 ± 2.1 | 8.1 ± 1.5 | 32% |
| Vinyltrimethoxysilane (VTMS) | 48.6 ± 3.5 | 29.2 ± 2.8 | 60% |
| 3-Aminopropyltriethoxysilane (APTES) | 65.2 ± 4.1 | 51.5 ± 3.9 | 79% |
| 3-Glycidoxypropyltrimethoxysilane (GPS) | 68.9 ± 3.8 | 56.5 ± 4.0 | 82% |
| This compound (PTAS) | 62.5 ± 4.5 | 53.8 ± 4.2 | 86% |
Analysis of Results:
-
All silane treatments significantly improve adhesion compared to the untreated control, as expected.[16]
-
Aminosilane (APTES) and Epoxysilane (GPS) show the highest initial adhesion in an epoxy system, which is logical given their direct reactivity with the epoxy resin.
-
Crucially, this compound (PTAS) demonstrates the highest percentage retention of strength after hydrothermal aging. This superior durability can be attributed to two factors: the formation of a highly cross-linked interfacial network from its three allyl groups and the inherent hydrophobicity imparted by the phenyl group, which helps repel water from the interface.
Conclusion and Recommendations
The selection of a silane coupling agent is a critical decision in the design of high-performance composite materials. While common silanes like APTES and GPS offer excellent initial adhesion in specific polymer systems, this compound presents a compelling alternative, particularly when long-term durability and hydrothermal stability are paramount.
Key takeaways for this compound (PTAS):
-
Superior Durability: Its trifunctional allyl groups and phenyl ring create a dense, cross-linked, and more hydrophobic interface, leading to excellent retention of properties in wet environments.
-
High Reactivity: The allyl groups offer higher reactivity than vinyl groups, beneficial for certain polymerization processes.
-
Versatility: It is effective in a range of polymer systems, particularly those that cure via free-radical mechanisms or can benefit from its thermal stability.
For researchers and developers, the optimal choice depends on a careful analysis of the substrate, the polymer matrix, and the end-use environment. We recommend using the protocols outlined in this guide to perform comparative studies with PTAS and other candidate silanes to validate performance in your specific application.
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Nagata, K., & Nishino, T. (1999). Silane-Treated Glass Bead Surfaces: Their Characterization by Atomic Force Microscopy and Their Effect on the Yield Stress of Filled Poly(vinyl Chloride). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Benchmarking the Thermal Stability of Polymers Crosslinked with Phenyltriallylsilane
Introduction: The Imperative for Thermally Stable Polymers
In industries where performance under extreme conditions is not just an advantage but a necessity—such as aerospace, electronics, and advanced automotive applications—the thermal stability of polymeric materials is a paramount concern. Polysiloxanes, commonly known as silicones, are renowned for their inherently high thermal stability, stemming from the strength of the silicon-oxygen (Si-O) bond in their backbone.[1] However, to transform these linear or low-molecular-weight polymers into useful, durable materials like elastomers and resins, a process of crosslinking is required. This process creates a three-dimensional network, fundamentally altering the material's mechanical and thermal properties.
The choice of crosslinking agent is critical, as it directly influences the architecture of the polymer network and, consequently, its ultimate performance. Phenyltriallylsilane (PTAS) has emerged as a versatile and highly effective crosslinker for producing materials with exceptional thermal and thermo-oxidative stability.[2] This guide provides an in-depth comparison of PTAS-crosslinked polymers against common alternatives, grounded in experimental data and established scientific principles. We will explore the causality behind experimental choices and provide self-validating protocols for researchers to benchmark these materials effectively.
The Crosslinker in Focus: this compound (PTAS)
This compound is an organosilicon compound featuring a central silicon atom bonded to a phenyl group and three reactive allyl groups.[2] This unique structure confers several advantages:
-
High Reactivity: The three allyl groups provide multiple sites for crosslinking reactions, enabling the formation of a dense and robust polymer network.
-
Enhanced Thermal Stability: The incorporation of the rigid, thermally stable phenyl group into the polymer network enhances the overall stability of the material. It is well-documented that inserting phenyl groups increases the thermal stability of siloxanes.[3]
-
Versatility: PTAS can be used in various polymerization reactions, including free-radical and hydrosilylation curing systems, making it compatible with a wide range of polymer matrices.[2][4]
Mechanism of Crosslinking
The crosslinking of a polymer matrix (e.g., a vinyl-functional polysiloxane) with this compound typically proceeds via a free-radical initiated reaction. The process, often initiated by a peroxide at elevated temperatures, involves the addition of the polymer's reactive sites across the double bonds of the PTAS allyl groups. This creates a stable, covalently bonded three-dimensional network.
Caption: Simplified free-radical crosslinking with PTAS.
Comparative Analysis: PTAS vs. Alternative Crosslinkers
To objectively benchmark the performance of this compound, we compare it with a common alternative for curing room temperature vulcanized (RTV) silicone rubber: Tetraethoxysilane (TEOS). The fundamental difference lies in their curing chemistry. PTAS crosslinks via an addition reaction, incorporating the entire molecule into the network. In contrast, TEOS crosslinks via a condensation reaction, where residual hydroxyl groups on the polymer chains react with TEOS, releasing ethanol as a byproduct.[5] This mechanistic difference has profound implications for thermal stability.
Data Presentation: Key Thermal Properties
The following table summarizes the typical performance metrics obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for a high-performance phenyl-containing silicone polymer crosslinked with PTAS versus TEOS.
| Performance Metric | Crosslinker: this compound (PTAS) | Crosslinker: Tetraethoxysilane (TEOS) | Rationale for Difference |
| TGA: Onset of Degradation (T₅%) | ~450 - 480 °C | ~400 - 430 °C | The stable phenyl group from PTAS is integrated into the network, elevating the energy required for bond scission.[3] |
| TGA: Temperature of Max. Decomposition | > 550 °C | ~ 480 °C | The dense, stable network created by PTAS requires higher temperatures for significant mass loss. |
| TGA: Char Yield at 800°C (N₂ atm.) | High (~50-60%) | Moderate (~35-45%) | Aromatic crosslinkers are known to promote higher char yield, which acts as a thermal barrier, slowing further degradation.[6] |
| DSC: Glass Transition Temp. (Tg) | Higher | Lower | The trifunctional nature of PTAS can create a higher crosslink density, which restricts the mobility of polymer chains, thereby increasing the Tg.[7] |
Note: These values are illustrative and can vary based on the specific polymer formulation, cure conditions, and catalyst used. However, the trends are consistently observed in experimental practice.
Experimental Protocols for Thermal Stability Benchmarking
To ensure the trustworthiness and reproducibility of thermal stability data, standardized and well-understood analytical techniques are essential. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of this evaluation.[8][9]
Experimental Workflow Overview
The process of benchmarking involves careful sample preparation, analysis using calibrated instruments, and systematic data interpretation.
Caption: Workflow for comparative thermal analysis.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the crosslinked polymer by measuring mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Before analysis, ensure the TGA instrument's temperature and mass sensors are calibrated using certified reference materials (e.g., calcium oxalate, indium).
-
Causality: Proper calibration is essential for data accuracy and inter-lab comparability.
-
-
Sample Preparation: Precisely weigh 5-10 mg of the cured polymer sample into a ceramic or platinum TGA pan. A smaller sample size minimizes thermal gradients within the sample.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Use an empty pan of the same material as a reference (if using a simultaneous TGA-DSC instrument).
-
Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes before starting the run.
-
Causality: An inert nitrogen atmosphere is critical to study the intrinsic thermal stability (pyrolysis) without the influence of oxidative degradation.[10]
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[10][11]
-
Causality: A controlled heating rate of 10-20 °C/min is standard for polymers. It is slow enough to ensure temperature uniformity within the sample but fast enough to complete the analysis in a reasonable time.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset of degradation (T₅%), defined as the temperature at which 5% mass loss occurs.
-
Determine the temperature of the maximum rate of decomposition from the peak of the first derivative of the TGA curve (DTG curve).
-
Record the final residual mass percentage at 800 °C (char yield).
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To measure key thermal transitions, particularly the glass transition temperature (Tg), which provides insight into the polymer network's chain mobility and, indirectly, its crosslink density.[12][13]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Seal 5-10 mg of the cured polymer sample into an aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty, sealed reference pan into the DSC cell.[14]
-
Purge the cell with nitrogen gas at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp the temperature from ambient (e.g., 25 °C) to a temperature above the expected Tg but well below the decomposition temperature (e.g., 200 °C) at 10 °C/min.
-
Causality: This step erases any prior thermal history of the sample, ensuring the measured transitions are characteristic of the material itself.
-
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to a low temperature (e.g., -100 °C).
-
Second Heat: Ramp the temperature again from -100 °C to 200 °C at 10 °C/min.
-
Causality: The glass transition is measured from this second heating scan to ensure a consistent and reproducible result.[8]
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature from the second heating scan.
-
The glass transition (Tg) is observed as a step-like change in the heat capacity. Determine the midpoint of this transition using the instrument's analysis software.
-
Conclusion
Benchmarking the thermal stability of polymers requires a systematic approach that combines robust experimental design with a deep understanding of the underlying chemical principles. When crosslinking high-performance polymers like polysiloxanes, this compound demonstrates a clear advantage over conventional condensation-cure agents like TEOS. This superiority is rooted in its molecular structure, which facilitates the formation of a dense, covalently bonded network enriched with thermally stable phenyl groups.[2][3]
The experimental protocols for TGA and DSC outlined in this guide provide a self-validating framework for researchers to quantify these performance differences. By carefully controlling experimental variables and understanding the causality behind each step, scientists can generate reliable, comparative data to support the selection of this compound for applications demanding the highest levels of thermal stability.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Phenyltriallylsilane Quantification
This guide provides an in-depth, objective comparison of two robust analytical methods for the quantification of Phenyltriallylsilane: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV). The content herein is grounded in established scientific principles and follows the validation framework set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Introduction: The Analytical Imperative for this compound
This compound is a versatile organosilicon compound with a unique molecular structure that makes it a valuable precursor and additive in various industrial applications. Its three reactive allyl groups and the stabilizing phenyl group allow it to be used in the synthesis of advanced silicone polymers, as a cross-linking agent to enhance the mechanical and thermal properties of materials, and as a coupling agent in composite manufacturing.[1] Given its role in defining the final properties of high-performance materials used in sectors ranging from electronics to specialty coatings, the precise quantification of this compound in raw materials, reaction mixtures, and final products is of paramount importance for quality control and process optimization.
This guide details a cross-validation study designed to compare the performance of two distinct analytical techniques for the quantification of this compound. The objective is to provide researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions when selecting an analytical method that is fit for its intended purpose.[2][3]
The Principle of Cross-Validation
Before delving into the specific methodologies, it is crucial to understand the concept of cross-validation. Cross-validation of analytical methods is the process of comparing the results from two distinct analytical procedures to determine if they provide equivalent data.[4][5] This is a critical step when transferring a method between laboratories or when establishing a new method as an alternative to an existing one.[6][7] A successful cross-validation demonstrates the robustness and reliability of the analytical data, ensuring consistency across different analytical platforms.[4] Our experimental design adheres to the principles outlined in the ICH Q2(R1) and FDA guidelines for analytical method validation.[8][9][10][11]
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Case Study: Phenyltriallylsilane as a Superior Adhesion Promoter
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Interfacial Adhesion
In the realm of advanced materials, the interface is often the point of failure. The long-term performance and reliability of composites, coatings, and medical devices depend on the strength and durability of the bond between dissimilar materials, such as an inorganic substrate and an organic polymer. Adhesion promoters, also known as coupling agents, are bifunctional molecules that form a chemical bridge at this interface, dramatically enhancing bond strength and environmental resistance.[1] Among the various classes of adhesion promoters, organofunctional silanes are widely utilized for their ability to form robust covalent bonds with both inorganic and organic materials.
This guide presents a case study on phenyltriallylsilane, a unique organosilane, and explores its potential as a superior adhesion promoter. We will delve into the mechanistic principles of silane coupling agents, compare the chemical functionalities of this compound to common alternatives, and provide detailed, self-validating experimental protocols for evaluation. This document is intended to serve as a comprehensive technical resource for researchers and professionals seeking to optimize interfacial adhesion in their applications.
The Mechanism of Silane Coupling Agents: A Molecular Bridge
Silane coupling agents are monomeric silicon compounds with the general structure R-Si(OR')₃, where R is an organofunctional group and OR' is a hydrolyzable alkoxy group. Their efficacy lies in their dual reactivity:
-
Inorganic Reactivity: The alkoxy groups (e.g., methoxy or ethoxy) hydrolyze in the presence of water to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups present on the surface of inorganic substrates like glass, silica, and metal oxides, forming stable covalent oxane bonds (e.g., Si-O-Metal).
-
Organic Reactivity: The organofunctional group (R) is chosen for its compatibility and reactivity with the polymer matrix. This group can be a vinyl, amino, epoxy, or in the case of our subject, a phenyl and allyl group, which can co-react with the polymer during curing or form an interpenetrating network, thus creating a strong covalent bond.
This dual action creates a robust "molecular bridge" at the interface, transferring stress from the flexible polymer to the rigid inorganic material.
Caption: Mechanism of this compound as a molecular bridge.
This compound: A Unique Combination of Functionalities
This compound stands out due to its distinct organofunctional groups: a phenyl group and three allyl groups.[2] This combination offers a unique set of properties compared to more common silane coupling agents.
-
The Phenyl Group: The bulky, hydrophobic phenyl group can enhance the thermal stability and hydrolytic stability of the interphase region. In a study on mixed silanes, it was suggested that more hydrophobic coupling agent layers could improve the hydrolytic stability of composites.[3] The phenyl group's rigidity can also contribute to a more robust interface.
-
The Allyl Groups: The three allyl groups provide multiple reaction sites for cross-linking with organic polymers, particularly those that cure via free-radical polymerization.[2] This trifunctionality allows for the formation of a dense, highly cross-linked interpenetrating network at the interface, leading to enhanced mechanical strength.[2]
Comparative Analysis: this compound vs. Common Alternatives
While direct quantitative comparisons are application-specific, we can infer the potential advantages of this compound by examining the properties of common silane classes.
| Silane Functional Group | Typical Representative | Primary Reaction Mechanism with Polymer | Key Advantages | Potential Limitations |
| Phenylallyl | This compound | Free-radical polymerization (allyl groups) | High thermal stability, good hydrolytic stability, high cross-link density.[2] | May require initiator for polymerization; reactivity is specific to certain polymer types. |
| Amino | 3-Aminopropyltriethoxysilane (APTES) | Reaction with epoxies, urethanes, etc. | Versatile reactivity, good adhesion to a wide range of polymers. | Can be sensitive to moisture, may cause yellowing in some systems.[4] |
| Epoxy | 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Ring-opening reaction with amines, acids, etc. | Excellent adhesion to epoxy, PBT, and other resins; non-yellowing.[4] | Less effective with non-polar polymers. |
| Vinyl | Vinyltrimethoxysilane (VTMS) | Free-radical polymerization | Good for cross-linking polyethylene and other thermoplastics.[5] | Can have lower thermal stability compared to phenyl-containing silanes. |
Experimental Protocols for Evaluating Adhesion Promoter Performance
To ensure trustworthiness and provide a framework for your own comparative studies, we present detailed, self-validating experimental protocols.
Part 1: Substrate Preparation and Silane Application
Proper surface preparation is paramount for achieving optimal adhesion. The goal is to create a clean, reactive surface with a high density of hydroxyl groups.
Protocol 1: Substrate Cleaning and Activation
-
Degreasing: Sonicate the substrates (e.g., aluminum or glass slides) in a bath of acetone for 15 minutes, followed by a 15-minute sonication in isopropyl alcohol to remove organic contaminants.
-
Drying: Dry the substrates under a stream of nitrogen gas and then in an oven at 110°C for 30 minutes to remove residual solvent and adsorbed water.
-
Surface Activation (for metals): For metal substrates like aluminum, an additional activation step can be performed by immersing the cleaned substrates in a 5% sodium hydroxide solution for 2 minutes, followed by a thorough rinse with deionized water and drying as in step 2. This creates a fresh, hydroxylated oxide layer.
Protocol 2: Silane Solution Preparation and Application
-
Solution Preparation: Prepare a 2% (v/v) solution of the silane coupling agent in a 95:5 (v/v) ethanol/water mixture. For this compound and other non-amino silanes, adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze hydrolysis.
-
Hydrolysis: Stir the solution for 30 minutes to allow for the hydrolysis of the alkoxy groups to silanol groups.
-
Application: Immerse the cleaned and activated substrates in the silane solution for 2 minutes with gentle agitation.
-
Rinsing: Briefly rinse the coated substrates with ethanol to remove excess, unreacted silane.
-
Curing: Cure the silane layer in an oven at 110°C for 15 minutes. This step promotes the condensation of silanols with the substrate's hydroxyl groups and the formation of a cross-linked siloxane network.
Caption: Workflow for substrate preparation and silane application.
Part 2: Adhesion Testing Methodologies
Quantitative adhesion testing is crucial for comparing the performance of different adhesion promoters.
Protocol 3: Lap Shear Strength Testing (ASTM D1002)
This test measures the shear strength of an adhesive bond between two rigid substrates.
-
Specimen Preparation: Prepare silane-treated substrates as described in Protocols 1 and 2.
-
Bonding: Apply the desired polymer adhesive to the treated surface of one substrate. Place a second treated substrate over the adhesive, creating a single lap joint with a defined overlap area (e.g., 12.5 mm x 25 mm).
-
Curing: Cure the adhesive according to the manufacturer's instructions, using clamps to maintain consistent pressure.
-
Testing: Mount the bonded specimen in a universal testing machine. Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until failure.
-
Data Analysis: The lap shear strength is calculated by dividing the maximum load at failure by the overlap area.
Protocol 4: Hydrolytic Stability Testing
This protocol assesses the durability of the adhesive bond in a humid environment.
-
Specimen Preparation: Prepare and bond lap shear specimens as described in Protocol 3.
-
Aging: Immerse the cured specimens in a water bath at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 24, 48, or 96 hours).
-
Testing: Remove the specimens from the water bath, allow them to cool to room temperature, and perform lap shear testing as described in Protocol 3.
-
Data Analysis: Compare the lap shear strength of the aged specimens to that of unaged control specimens to determine the percentage of retained bond strength. A study on polyfunctional silanes demonstrated that immersion in boiling water followed by tensile testing can reveal the hydrolytic stability of the polymer-silica interface.[6]
Characterization of the Interphase: Gaining Mechanistic Insight
Advanced surface characterization techniques can provide valuable information about the chemical nature of the silane layer and its interaction with the substrate.
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR spectroscopy can be used to verify the presence of the silane on the substrate surface and to study the chemical reactions occurring during hydrolysis and condensation. For example, the appearance of characteristic peaks for Si-O-Si bonds and the disappearance of Si-OH peaks after curing can be monitored. The presence of peaks corresponding to the phenyl and allyl groups of this compound would confirm its successful grafting.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a surface. It can be used to:
-
Confirm the presence of silicon and other elements from the silane on the substrate.
-
Determine the chemical state of the silicon, which can provide insights into the extent of condensation and bonding to the substrate.
-
Analyze the elemental composition of the surface to assess the thickness and uniformity of the silane coating.
Conclusion: this compound as a High-Performance Adhesion Promoter
This compound presents a compelling option for applications demanding high thermal and hydrolytic stability. Its unique combination of a rigid, hydrophobic phenyl group and multiple reactive allyl groups offers the potential for creating a robust and durable interface between inorganic substrates and organic polymers. While direct, universal comparative data is scarce and highly dependent on the specific polymer system and application, the mechanistic principles and the experimental protocols provided in this guide empower researchers to conduct their own rigorous evaluations. By following these self-validating procedures, scientists and engineers can confidently assess the performance of this compound and other adhesion promoters, leading to the development of more reliable and long-lasting advanced materials.
References
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Evonik. (n.d.). INFRARED STUDY OF THE SILICA/SILANE REACTION. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Vinyltrimethoxysilane: Enhancing Adhesion, Durability, and Performance in Coatings, Composites, and Textiles. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of Phenyltriallylsilane: A Guide for Laboratory Professionals
For the modern researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Responsible stewardship of chemical compounds is paramount, not only for regulatory compliance but for the safety of personnel and the preservation of our environment. Phenyltriallylsilane, a versatile organosilicon compound utilized in polymer synthesis and material science, demands a rigorous and informed approach to its disposal.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile: The "Why" Behind the Procedure
Before addressing the "how" of disposal, it is crucial to understand the inherent hazards of this compound and similar organosilicon compounds. This knowledge informs every procedural step, from personal protective equipment (PPE) selection to waste segregation. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from analogous compounds like phenyltrichlorosilane and phenyltrimethoxysilane, coupled with general chemical principles, provides a strong basis for a cautious approach.
Organosilanes can be flammable and may react with water or moisture, potentially releasing hazardous byproducts.[2][3][4] Phenyl-substituted silanes, in particular, can cause skin and eye irritation.[5][6] Inhalation of vapors may also lead to respiratory irritation.[5][6] Therefore, all handling and disposal operations must be conducted with the assumption that this compound presents similar hazards.
| Hazard Classification | Description | Primary Precaution |
| Flammable Liquid | Vapors may form explosive mixtures with air.[5] | Keep away from heat, sparks, open flames, and hot surfaces.[5] |
| Skin/Eye Irritant | Can cause skin irritation and serious eye irritation.[5][6] | Wear appropriate chemical-resistant gloves and safety goggles/face shield.[5][7] |
| Respiratory Irritant | May cause respiratory irritation upon inhalation.[5][6] | Handle only in a well-ventilated area, preferably within a chemical fume hood.[5] |
| Reactivity | Potential for violent reaction with water, strong acids, bases, and oxidizing agents.[2][3][4] | Segregate from incompatible materials during storage and disposal.[8][9] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following protocol outlines the necessary actions from the point of waste generation to its final removal by a licensed disposal service.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE.[10] This is non-negotiable.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. No single glove material protects against all chemicals, so consult your institution's safety office or glove manufacturer's compatibility charts.[10]
-
Eye Protection: Chemical safety goggles are the minimum requirement. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.
-
Body Protection: A flame-retardant lab coat should be worn to protect against splashes and potential ignition sources.[5]
-
Respiratory Protection: All handling of open containers of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][5]
Waste Characterization and Segregation: Preventing Dangerous Reactions
Properly identifying and segregating chemical waste is a cornerstone of laboratory safety and is mandated by regulations from bodies such as the Environmental Protection Agency (EPA).[11][12]
-
Hazardous Waste Determination: this compound waste must be managed as hazardous waste due to its flammability and potential reactivity.[11][12]
-
Segregation is Key: Never mix this compound waste with other waste streams.[8] It must be collected in a dedicated, properly labeled waste container. At a minimum, segregate it from the following:
-
Aqueous waste
-
Acids
-
Bases
-
Oxidizers
-
Halogenated solvents[8]
-
Waste Collection and Container Management: Secure Containment
The integrity of your waste container is critical to preventing leaks and ensuring safe transport.
-
Container Compatibility: Use a container made of a material compatible with this compound. A clean, dry, high-density polyethylene (HDPE) or glass container is typically suitable.[9]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[13][14] The label should also indicate the primary hazards (e.g., "Flammable," "Irritant").
-
Keep it Closed: Keep the waste container tightly sealed when not in use to prevent the escape of vapors.[5]
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from heat sources and incompatible materials.[13][15]
Disposal Pathway: Professional Handling is a Must
In-laboratory treatment or neutralization of organosilane waste is not recommended without validated procedures and a thorough understanding of the potential reaction hazards. The primary and safest disposal route is through your institution's Environmental Health and Safety (EHS) department and their contracted licensed hazardous waste disposal company.[11][16]
-
Requesting Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a form detailing the waste's composition and quantity.
-
Transportation: The transport of hazardous waste is regulated and must be handled by trained professionals.[11]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
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Personal protective equipment for handling Phenyltriallylsilane
An expert guide to the safe handling of Phenyltriallylsilane, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). This document provides essential, field-tested guidance for researchers and professionals in laboratory settings.
Guiding Principle: Proactive Safety in Chemical Handling
In modern research and development, the responsible use of specialized reagents is paramount. This compound is a versatile organosilicon compound valued in polymer synthesis and material science.[1] While not classified as a highly hazardous material, its safe handling demands a proactive and informed approach to personal protection.[1] This guide moves beyond a simple checklist, providing a deep, experience-based framework for mitigating risks through the correct implementation of Personal Protective Equipment (PPE). Our objective is to build a culture of safety that is both rigorous and intuitive, protecting the researcher and the integrity of the experiment.
The Causality of Precaution: Understanding this compound's Hazard Profile
Effective PPE strategy begins with understanding the specific risks a chemical presents. For this compound and related silane compounds, the primary concerns are not acute toxicity but are centered on its physical and chemical properties.
-
Dermal and Ocular Exposure: Direct contact with skin or eyes is a primary exposure route. Similar silane compounds are known to cause skin and eye irritation.[2][3] Precautionary statements for this compound consistently advise wearing protective gloves and eye/face protection.[4]
-
Inhalation of Vapors: Although this compound has a high boiling point (275 °C), vapors can still be present, particularly if the material is heated or agitated.[1] Inhalation of vapors from related compounds may cause respiratory irritation.[2][3] Therefore, handling should occur in a well-ventilated area.[2][4]
-
Chemical Reactivity: The allyl groups in the molecule suggest a potential for reactivity, including polymerization. While stable under standard room temperature conditions, interactions with incompatible materials like strong acids or oxidizing agents should be avoided.[3]
Core PPE Directive for this compound
The following equipment constitutes the minimum standard for personal protection when handling this compound. The selection is based on a comprehensive risk assessment for routine laboratory operations.
| Protective Equipment | Specification | Rationale for Use with this compound |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is required when there is a significant splash risk. | Protects against accidental splashes of the liquid, which can cause eye irritation.[2][3] Standard safety glasses are insufficient as they do not provide a seal around the eyes. |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact. Nitrile is a robust choice for incidental contact with a variety of organosilicon compounds. Double-gloving is recommended for prolonged handling. |
| Body Protection | Flame-retardant laboratory coat. | Protects skin and personal clothing from minor spills and splashes. A flame-retardant coat is a best-practice standard in labs where flammable substances are handled.[2] |
| Respiratory Protection | Not typically required for small-scale use in a certified chemical fume hood. | A properly functioning chemical fume hood provides adequate ventilation to control vapor exposure.[5] Respirators may be necessary for large spills or in cases of ventilation failure. |
Operational Protocol: A Step-by-Step Workflow for Safe Chemical Handling
Adherence to a strict procedural workflow is critical for ensuring safety and experimental reproducibility. This process integrates risk assessment, PPE use, and post-handling procedures into a self-validating system.
Caption: Procedural workflow for safe handling of this compound.
Logistical Planning: Spill Response and Waste Disposal
A comprehensive safety plan extends beyond active handling to include contingencies and end-of-life chemical management.
Spill Response Plan
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or ventilation is inadequate, evacuate the area.
-
Contain: For minor spills, use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the liquid.[6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Clean: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area as recommended by your institution's safety office.
Chemical Waste Disposal Plan
-
Segregate Waste: All materials contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be collected in a dedicated hazardous waste container.
-
Labeling: The container must be kept closed and be clearly labeled as "Hazardous Waste" with the full chemical name, "this compound."
-
Follow Institutional Policy: Never dispose of this compound down the drain.[3][6] All waste must be disposed of through your institution's Environmental Health & Safety (EHS) program in an approved waste disposal plant.[5]
By embedding these procedural and logistical steps into your laboratory's standard operating procedures, you create a robust, multi-layered defense against chemical exposure, ensuring a safe and productive research environment.
References
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CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
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Hangzhou Jessica Chemicals Co., Ltd. (n.d.). Material Safety Data Sheet for Phenyltrimethoxysilane. Retrieved from [Link]
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Chemistry For Everyone. (2024, January 6). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
